molecular formula C7H4BrN B060885 1-Bromo-2-isocyanobenzene CAS No. 183209-26-9

1-Bromo-2-isocyanobenzene

Cat. No.: B060885
CAS No.: 183209-26-9
M. Wt: 182.02 g/mol
InChI Key: FXDYPEVMVGKJNS-UHFFFAOYSA-N
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Description

1-Bromo-2-isocyanobenzene is a high-value bifunctional building block extensively used in synthetic and medicinal chemistry research. This compound uniquely combines a reactive aryl bromide with an isocyanide functional group on the same benzene ring, enabling its participation in sequential or orthogonal multi-component reactions. The aryl bromide moiety is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon- and nitrogen-based substituents. Concurrently, the electron-rich isocyanide group serves as a crucial reactant in Ugi and Passerini multi-component reactions, facilitating the rapid assembly of complex molecular architectures, including heterocyclic scaffolds and peptidomimetics. This dual reactivity makes 1-Bromo-2-isocyanobenzene an indispensable precursor for the synthesis of functionalized phenanthridines, other N-heterocycles, and combinatorial libraries aimed at drug discovery. It is particularly valuable for constructing molecular probes and compounds for high-throughput screening in the pursuit of new therapeutic agents and materials. Researchers will find this reagent to be of exceptional utility for exploring novel synthetic pathways and accelerating lead optimization processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDYPEVMVGKJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373739
Record name 2-Bromophenylisocyanide
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Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183209-26-9
Record name 1-Bromo-2-isocyanobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromophenylisocyanide
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Record name 1-bromo-2-isocyanobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-isocyanobenzene, a member of the aryl isocyanide family, is a versatile and reactive building block in organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and an isocyano group on the aromatic ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and synthetic applications of 1-Bromo-2-isocyanobenzene, with a particular focus on its utility in multicomponent reactions that are of paramount importance in medicinal chemistry and drug discovery.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure 1-Bromo-2-isocyanobenzene are not extensively documented in publicly available literature. However, based on its structure and data from related compounds, the following properties can be anticipated.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₇H₄BrNComprises a brominated benzene ring with an isocyanide functional group.
Molecular Weight 182.02 g/mol Calculated based on the atomic weights of its constituent elements.
Appearance Colorless to pale yellow liquid or low-melting solidMany aryl isocyanides are liquids or low-melting solids with a characteristically strong and unpleasant odor.
Boiling Point Not reported; expected to be elevated due to the bromine atom and aromatic ring.For comparison, the boiling point of the related compound 1-bromo-2-nitrobenzene is 261 °C.
Melting Point Not reported.The precursor, N-(2-bromophenyl)formamide, has a melting point of 88-92 °C.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate) and insoluble in water.The nonpolar aromatic ring and the organic nature of the isocyanide group suggest solubility in organic media. Aromatic hydrocarbons are generally insoluble in water.[1]
Stability Sensitive to moisture and strong acids. May polymerize under certain conditions.Isocyanides can be hydrolyzed to the corresponding formamides in the presence of acid.

Synthesis of 1-Bromo-2-isocyanobenzene

The most common and practical laboratory synthesis of 1-Bromo-2-isocyanobenzene involves a two-step process starting from commercially available 2-bromoaniline. The first step is the formylation of the aniline to yield N-(2-bromophenyl)formamide, which is subsequently dehydrated to the target isocyanide.

Step 1: Formylation of 2-Bromoaniline

This reaction proceeds by the nucleophilic attack of the amino group of 2-bromoaniline on a formylating agent, such as a mixture of formic acid and acetic anhydride.

Formylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromoaniline 2-Bromoaniline Mixing & Heating Mixing & Heating 2-Bromoaniline->Mixing & Heating Formic Acid Formic Acid Formic Acid->Mixing & Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing & Heating Work-up & Isolation Work-up & Isolation Mixing & Heating->Work-up & Isolation N-(2-bromophenyl)formamide N-(2-bromophenyl)formamide Work-up & Isolation->N-(2-bromophenyl)formamide

Workflow for the formylation of 2-bromoaniline.

Experimental Protocol (Representative):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (1 equivalent) and formic acid (2-3 equivalents).

  • Add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid N-(2-bromophenyl)formamide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Dehydration of N-(2-bromophenyl)formamide

The dehydration of the formamide to the isocyanide is a critical step, commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or pyridine.

Dehydration_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N-(2-bromophenyl)formamide N-(2-bromophenyl)formamide Cooling & Addition Cooling & Addition N-(2-bromophenyl)formamide->Cooling & Addition POCl3 POCl3 POCl3->Cooling & Addition Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Cooling & Addition Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Cooling & Addition Reaction & Quenching Reaction & Quenching Cooling & Addition->Reaction & Quenching Extraction & Purification Extraction & Purification Reaction & Quenching->Extraction & Purification 1-Bromo-2-isocyanobenzene 1-Bromo-2-isocyanobenzene Extraction & Purification->1-Bromo-2-isocyanobenzene

Workflow for the dehydration to 1-Bromo-2-isocyanobenzene.

Experimental Protocol (Representative):

  • Dissolve N-(2-bromophenyl)formamide (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (2.5-3 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.1-1.2 equivalents) dropwise to the cold, stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the evolution of gas ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-Bromo-2-isocyanobenzene.

  • The crude product should be purified promptly, typically by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[2]

Analytical Characterization

The structure and purity of 1-Bromo-2-isocyanobenzene are confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch, which typically appears in the range of 2150-2100 cm⁻¹. The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will exhibit signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The coupling patterns will be complex due to the ortho-disubstitution.

    • ¹³C NMR: The spectrum will show signals for the six aromatic carbons and a characteristic signal for the isocyanide carbon. The carbon atom of the isocyano group is typically deshielded and appears in the region of 155-170 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak in an approximate 1:1 ratio.

Reactivity and Synthetic Applications

1-Bromo-2-isocyanobenzene is a valuable synthon, primarily due to the reactivity of the isocyanide group in multicomponent reactions (MCRs).

Passerini Reaction

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3] 1-Bromo-2-isocyanobenzene readily participates in this reaction.[2]

Passerini_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 1-Bromo-2-isocyanobenzene 1-Bromo-2-isocyanobenzene One-Pot Reaction One-Pot Reaction 1-Bromo-2-isocyanobenzene->One-Pot Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->One-Pot Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->One-Pot Reaction alpha-Acyloxy Carboxamide alpha-Acyloxy Carboxamide One-Pot Reaction->alpha-Acyloxy Carboxamide

Sources

1-Bromo-2-isocyanobenzene CAS number 183209-26-9.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene (CAS No. 183209-26-9)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-Bromo-2-isocyanobenzene. This bifunctional reagent, featuring a reactive isocyanide group and a synthetically versatile aryl bromide, is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical discovery.

Core Characteristics and Significance

1-Bromo-2-isocyanobenzene is a strategic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The isocyanide (-N≡C) moiety is renowned for its participation in multicomponent reactions (MCRs), which allow for the rapid assembly of diverse compound libraries from simple starting materials.[1][2] Simultaneously, the bromo-substituent on the aromatic ring serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build up molecular complexity.[3][4] This dual functionality makes it an exemplary tool for diversity-oriented synthesis in drug discovery programs.[5]

Physicochemical Properties
PropertyValue
CAS Number 183209-26-9[6]
Molecular Formula C₇H₄BrN
Molecular Weight 182.02 g/mol
Appearance Expected to be a liquid or low-melting solid with a pungent odor.[1][7]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol).

Synthesis and Purification

The most common and reliable route to aryl isocyanides is the dehydration of the corresponding N-arylformamide. This precursor is readily accessible from the parent aniline. The causality behind this choice is the widespread availability of anilines and the high efficiency of the dehydration step using reagents like phosphoryl chloride (POCl₃) or diphosgene.

Workflow for the Synthesis of 1-Bromo-2-isocyanobenzene

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration A 2-Bromoaniline B N-(2-Bromophenyl)formamide A->B   Formic Acid / Acetic Anhydride    C 1-Bromo-2-isocyanobenzene B->C   POCl₃, Triethylamine, DCM, 0 °C to RT   

Caption: Synthetic pathway from 2-Bromoaniline to 1-Bromo-2-isocyanobenzene.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-Bromo-2-isocyanobenzene from N-(2-Bromophenyl)formamide.

Materials:

  • N-(2-Bromophenyl)formamide (1.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Phosphoryl chloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-Bromophenyl)formamide and anhydrous DCM.

  • Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

  • Dehydrating Agent Addition: Add a solution of phosphoryl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acidic species.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isocyanide.

Chemical Reactivity and Applications

The synthetic utility of 1-Bromo-2-isocyanobenzene is dominated by the isocyanide group's ability to undergo α-addition, most notably in isocyanide-based multicomponent reactions (IMCRs).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This reaction is prized for its high atom economy and the structural diversity it can generate.[10] When 1-Bromo-2-isocyanobenzene is used, it introduces a valuable aryl bromide handle into the product, which can be further functionalized.

Mechanism of the Ugi Reaction

G Aldehyde Aldehyde (R1CHO) Imine Imine Formation Aldehyde->Imine Condensation Amine Amine (R2NH2) Amine->Imine Condensation CarboxylicAcid Carboxylic Acid (R3COOH) Nitrilium Nitrilium Ion CarboxylicAcid->Nitrilium α-Addition Isocyanide 1-Bromo-2-isocyanobenzene Isocyanide->Nitrilium α-Addition Imine->Nitrilium α-Addition Adduct O-acyl-isoamide Adduct Nitrilium->Adduct Nucleophilic Attack Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

Caption: Key stages of the Ugi four-component reaction mechanism.

Detailed Experimental Protocol: Ugi Reaction

Objective: To synthesize a complex α-acylamino amide using 1-Bromo-2-isocyanobenzene in a U-4CR.

Materials:

  • Benzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic acid (1.0 eq)

  • 1-Bromo-2-isocyanobenzene (1.0 eq)

  • Methanol (MeOH) as solvent

Procedure:

  • Component Mixing: In a screw-cap vial, dissolve benzaldehyde, benzylamine, and acetic acid in methanol. Stir the mixture for 20-30 minutes at room temperature. This pre-mixing period facilitates the formation of the iminium ion, a key intermediate.[11]

  • Isocyanide Addition: Add 1-Bromo-2-isocyanobenzene to the vial. The characteristic unpleasant odor of the isocyanide should dissipate as the reaction proceeds.[1]

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often self-indicating; completion is marked by the consumption of the isocyanide.

  • Isolation: Upon completion, the product may precipitate directly from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure Ugi product.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 1-Bromo-2-isocyanobenzene. A combination of NMR, IR, and MS is used.

Analytical Workflow

G Sample Purified Sample (1-Bromo-2-isocyanobenzene) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aromatic Pattern, Functional Group Proximity IR FTIR Spectroscopy Sample->IR Isocyanide Stretch MS Mass Spectrometry (GC-MS) Sample->MS Molecular Ion, Isotopic Pattern Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A multi-technique workflow for the structural elucidation of the target compound.

Expected Spectroscopic Data
TechniqueExpected FeaturesRationale
¹H NMR 4H in the aromatic region (approx. δ 7.2-7.8 ppm) showing complex splitting patterns.The four protons on the disubstituted benzene ring will exhibit characteristic ortho, meta, and para couplings.[12][13]
¹³C NMR 6 signals in the aromatic region (approx. δ 110-140 ppm). A quaternary carbon signal for the -N≡C group (approx. δ 160-170 ppm).The number of signals reflects the asymmetry of the molecule. The isocyanide carbon is characteristically deshielded.
IR A strong, sharp absorption band around 2150-2120 cm⁻¹ .This is the highly characteristic stretching vibration of the isocyanide (N≡C) functional group.[14]
MS (EI) Molecular ion peaks (M⁺, M+2⁺) with an approximate 1:1 intensity ratio.This isotopic signature is definitive for the presence of a single bromine atom in the molecule.[15][16]

Safety and Handling

Isocyanides and related compounds like isocyanates require careful handling due to their toxicity and unpleasant odor.

  • Toxicity: Isocyanides are toxic if inhaled or absorbed through the skin. Related isocyanates are known to be respiratory sensitizers and can cause skin and eye irritation.[17][18][19]

  • Handling: Always handle 1-Bromo-2-isocyanobenzene in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-2-isocyanobenzene is a powerful and versatile building block for synthetic and medicinal chemistry. Its dual reactivity allows for a modular approach to constructing complex molecules, making it an invaluable tool for generating novel chemical entities for drug discovery and materials science. Understanding its synthesis, reactivity, and proper handling procedures is key to unlocking its full synthetic potential.

References

  • Dömling, A. (2000). The discovery of new isocyanide-based multi-component reactions. Current Opinion in Chemical Biology, 4(3), 318-323. [Link]

  • Akritopoulou-Zanze, I. (2012). Isocyanide-based multicomponent reactions in drug discovery. Request PDF. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromophenyl isocyanate. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Dömling, A., & Ugi, I. (2000). Isocyanide-based multicomponent reactions. Angewandte Chemie International Edition, 39(18), 3168-3210. (General context from similar articles). [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639. [Link]

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  • PubChem. (n.d.). 2-Bromophenyl isocyanate. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(15), 5786. [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of bromobenzene. Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. [Link]

  • Shalmali, N., et al. (2018). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Molecules, 23(7), 1563. [Link]

  • Ito, Y., & Murakami, M. (1989). General Aspects of Isocyanide Reactivity. ResearchGate. [Link]

  • Drug Discovery Chemistry. (n.d.). Conference proceedings mentioning structure-based drug design. [Link]

  • ChemBK. (2024). 1-Bromo-4-isocyanobenzene. [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of 1-bromo-2-methylpropane. [Link]

  • JOVE. (2025). Performing the Ugi Reaction. [Link]

  • El-Ghozzi, M., et al. (2023). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 28(15), 5894. [Link]

  • Kreye, O. (2013). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Dissertation, Karlsruhe Institute of Technology. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. [Link]

  • University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Pal, A., et al. (2023). Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. Communications Chemistry, 6(1), 136. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-Bromo-2-phenylbutane-1-thiol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. [Link]

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Sources

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene: Molecular Structure, Properties, and Synthetic Utility for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-bromo-2-isocyanobenzene, a versatile aromatic building block with significant potential in organic synthesis and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines reliable synthetic protocols, and explores its applications as a strategic intermediate in the generation of complex molecular architectures.

Introduction: The Strategic Value of Bifunctional Aromatic Intermediates

In the landscape of modern drug discovery, the efficient construction of novel molecular entities is paramount. Bifunctional aromatic compounds, such as 1-bromo-2-isocyanobenzene, serve as invaluable scaffolds. The presence of two distinct reactive centers—the aryl bromide and the isocyanide group—on a benzene ring allows for orthogonal chemical transformations. The bromo substituent is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the isocyanide functional group is a unique and highly reactive moiety, renowned for its participation in multicomponent reactions (MCRs) that rapidly build molecular complexity.[1][2] This dual reactivity profile positions 1-bromo-2-isocyanobenzene as a strategic starting material for the synthesis of diverse compound libraries, a cornerstone of hit-to-lead optimization in pharmaceutical research.

Molecular Structure and Chemical Formula

1-Bromo-2-isocyanobenzene is an organic compound with the chemical formula C₇H₄BrN . Its structure consists of a benzene ring substituted with a bromine atom and an isocyanide group at adjacent (ortho) positions.

IdentifierValue
IUPAC Name 1-bromo-2-isocyanobenzene
Synonyms 2-Bromophenyl isocyanide
Molecular Formula C₇H₄BrN
Molecular Weight 182.02 g/mol
CAS Number Not assigned (as of latest data)
PubChem CID 2757127[3]

The isocyanide functional group (–N≡C) is an isomer of the more common nitrile group (–C≡N). It is characterized by a formal positive charge on the nitrogen and a formal negative charge on the carbon, leading to a unique electronic structure and reactivity profile.

Caption: Molecular structure of 1-bromo-2-isocyanobenzene.

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale/Comparison
Appearance Colorless to yellow liquidIsocyanides are often liquids with strong, unpleasant odors.[2]
Melting Point < 25 °C1-Bromo-4-isocyanobenzene has a melting point of 98 °C; the ortho isomer is expected to have a lower melting point due to less efficient crystal packing. N-2-(Bromophenyl)formamide, the precursor, has a melting point of 88-92 °C.
Boiling Point > 200 °C2-Bromophenyl isocyanate has a boiling point of 225-227 °C.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)Typical for aromatic compounds of this size.

Spectroscopic Analysis (Predicted)

A detailed spectroscopic analysis is crucial for reaction monitoring and product characterization. The following are the expected key features in the spectra of 1-bromo-2-isocyanobenzene.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the isocyanide (N≡C) stretching vibration, which is expected to appear as a strong, sharp absorption in the range of 2110-2165 cm⁻¹ .[2] Other significant absorptions will include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic ring (~1400-1600 cm⁻¹).

  • ¹H NMR Spectroscopy: The aromatic region of the spectrum is expected to show four distinct proton signals, characteristic of a 1,2-disubstituted benzene ring. The chemical shifts (δ) in CDCl₃ are predicted to be in the range of 7.0-7.8 ppm . The coupling patterns (doublets, triplets, and doublets of doublets) will be complex due to ortho, meta, and para couplings.

  • ¹³C NMR Spectroscopy: The spectrum is predicted to show seven distinct carbon signals: six for the aromatic ring and one for the isocyanide carbon. The isocyanide carbon is expected to have a chemical shift in the range of 155-170 ppm . The aromatic carbons will appear between 110-140 ppm , with the carbon attached to the bromine atom (C-Br) being the most downfield of the ring carbons due to the inductive effect of the halogen.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 181 and 183 . Common fragmentation pathways would involve the loss of the bromine atom or the isocyanide group.

Synthesis of 1-Bromo-2-isocyanobenzene

The most reliable and common method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamide.[4] The precursor, N-2-(bromophenyl)formamide, is commercially available, making this a straightforward two-step process from 2-bromoaniline.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration A 2-Bromoaniline B N-2-(Bromophenyl)formamide A->B HCOOH or Ethyl Formate C N-2-(Bromophenyl)formamide D 1-Bromo-2-isocyanobenzene C->D POCl3, Et3N or other dehydrating agent

Caption: Synthetic pathway to 1-bromo-2-isocyanobenzene.

Experimental Protocol: Dehydration of N-2-(Bromophenyl)formamide

This protocol is adapted from established procedures for the synthesis of aryl isocyanides.[4]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-2-(bromophenyl)formamide (1.0 eq) and anhydrous dichloromethane (DCM) or toluene.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) via syringe.

  • Dehydration: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the amide carbonyl peak and the appearance of the isocyanide peak).

  • Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-bromo-2-isocyanobenzene.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-bromo-2-isocyanobenzene is rooted in the orthogonal reactivity of its two functional groups.

A. Isocyanide-Based Multicomponent Reactions (I-MCRs)

Isocyanides are cornerstone reactants in powerful one-pot multicomponent reactions that rapidly generate molecular diversity from simple starting materials.[1] This is particularly advantageous in drug discovery for the construction of screening libraries.

  • The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By using 1-bromo-2-isocyanobenzene, a brominated aromatic moiety can be readily incorporated into the product, which can then be further functionalized.[5][6]

  • The Passerini Reaction: This three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. This reaction is highly atom-economical and provides access to valuable and complex ester and amide functionalities in a single step.[7][8]

G cluster_0 Ugi Four-Component Reaction cluster_1 Passerini Three-Component Reaction Ugi_Reactants Aldehyde + Amine + Carboxylic Acid + 1-Bromo-2-isocyanobenzene Ugi_Product α-Acylamino Amide Product (with Bromophenyl group) Ugi_Reactants->Ugi_Product Passerini_Reactants Aldehyde + Carboxylic Acid + 1-Bromo-2-isocyanobenzene Passerini_Product α-Acyloxy Carboxamide Product (with Bromophenyl group) Passerini_Reactants->Passerini_Product

Caption: Application of 1-bromo-2-isocyanobenzene in MCRs.

B. Cross-Coupling Reactions

The aryl bromide functionality serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of molecules synthesized via I-MCRs, enabling detailed structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

The ability to first build a core scaffold using the isocyanide and then diversify it via the bromo group makes 1-bromo-2-isocyanobenzene a powerful tool for medicinal chemists.

Safety and Handling

As with all isocyanides, 1-bromo-2-isocyanobenzene should be handled with caution in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors and potential toxicity. Based on data for the related compound 2-bromophenyl isocyanate, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[9]

  • Irritation: Causes skin and serious eye irritation.[9]

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Use in a certified fume hood is essential. For situations with potential for higher exposure, a respirator may be necessary.

All waste containing 1-bromo-2-isocyanobenzene should be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

1-Bromo-2-isocyanobenzene is a highly valuable, albeit underutilized, bifunctional building block for organic synthesis and drug discovery. Its molecular structure offers two distinct and versatile reactive sites, enabling both the rapid construction of complex scaffolds via isocyanide-based multicomponent reactions and subsequent diversification through a wide range of cross-coupling chemistries. This technical guide provides the foundational knowledge—from synthesis and predicted properties to reactivity and safety—to empower researchers to effectively integrate this potent intermediate into their synthetic strategies, accelerating the discovery of novel therapeutic agents.

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A Comprehensive Technical Guide to the Reactivity Profile of 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-isocyanobenzene is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive aryl bromide and a versatile isocyanide group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of 1-bromo-2-isocyanobenzene, with a focus on its participation in palladium-catalyzed cross-coupling reactions, cycloadditions, and multi-component reactions for the construction of complex heterocyclic scaffolds. Detailed mechanistic insights, validated experimental protocols, and quantitative data are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Synthetic Utility of a Bifunctional Reagent

1-Bromo-2-isocyanobenzene is a valuable building block in organic synthesis due to the orthogonal reactivity of its two functional groups. The aryl bromide moiety serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the isocyanide group, with its unique electronic structure, participates in a wide array of transformations, including cycloadditions and multi-component reactions, making it a powerful tool for the rapid generation of molecular diversity.[3][4] This dual reactivity allows for sequential or one-pot functionalization, providing an efficient pathway to complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[5]

Synthesis of 1-Bromo-2-isocyanobenzene

The preparation of 1-bromo-2-isocyanobenzene typically involves a two-step sequence starting from 2-bromoaniline. The first step is the formylation of the aniline to yield N-(2-bromophenyl)formamide. Subsequent dehydration of the formamide furnishes the target isocyanide.

Experimental Protocol: Synthesis of N-(2-bromophenyl)formamide

A common method for the formylation of anilines is the reaction with formic acid.

Step-by-step methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in an excess of formic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford N-(2-bromophenyl)formamide.

Experimental Protocol: Dehydration to 1-Bromo-2-isocyanobenzene

The dehydration of the formamide is a critical step and can be achieved using various reagents, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being a common choice.

Step-by-step methodology:

  • To a solution of N-(2-bromophenyl)formamide (1.0 eq) and a suitable base (e.g., triethylamine, 2.5 eq) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere, add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-bromo-2-isocyanobenzene.

Key Areas of Reactivity

The reactivity of 1-bromo-2-isocyanobenzene can be broadly categorized into three main areas: palladium-catalyzed cross-coupling reactions at the C-Br bond, cycloaddition reactions involving the isocyanide group, and multi-component reactions where the isocyanide acts as a key building block.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 1-bromo-2-isocyanobenzene is susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions.[1] This allows for the selective formation of new bonds at the 2-position of the isocyanobenzene ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an aryl halide with an organoboron reagent.[6] This reaction is highly tolerant of various functional groups, making it a valuable tool in complex molecule synthesis.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane11092
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O8088

Data is representative and compiled from typical Suzuki-Miyaura reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-step methodology:

  • To a reaction vessel, add 1-bromo-2-isocyanobenzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural motif.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-step methodology:

  • In a glovebox, charge a reaction tube with the palladium precatalyst, the ligand, and a strong base (e.g., NaOtBu).

  • Add 1-bromo-2-isocyanobenzene (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Cycloaddition Reactions of the Isocyanide Group

The isocyanide functionality is a versatile 1,1-dipole and can participate in various cycloaddition reactions to form five- and six-membered rings.[7][8]

In [4+1] cycloadditions, the isocyanide acts as a one-atom component reacting with a four-atom partner. These reactions are highly efficient for the synthesis of five-membered heterocycles. A notable example is the reaction with α,β-unsaturated imines or similar systems.

Diagram: [4+1] Cycloaddition for Heterocycle Synthesis

Four_Plus_One_Cycloaddition Reactants {1-Bromo-2-isocyanobenzene | + | Diene/Heterodiene} TransitionState Concerted or Stepwise Transition State Reactants->TransitionState Heat or Catalyst Product Five-membered Heterocycle TransitionState->Product

Caption: General scheme of a [4+1] cycloaddition reaction.

1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, involve the reaction of the isocyanide with a 1,3-dipole such as a nitrone or an azide.[9] This provides a direct route to a variety of five-membered heterocyclic systems.

Isocyanide-Based Multi-component Reactions (IMCRs)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[4][10][11] Isocyanides are particularly well-suited for MCRs due to the reactivity of the α-carbon.[3]

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12]

Mechanism of the Ugi Reaction: The reaction is initiated by the formation of an imine from the aldehyde and the amine. The isocyanide then adds to the imine to form a nitrilium ion intermediate.[3][12] This intermediate is subsequently trapped by the carboxylate to give an O-acyl-isoamide, which undergoes an intramolecular Mumm rearrangement to yield the final stable α-acylamino amide product.

Diagram: Ugi Four-Component Reaction Workflow

Ugi_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic_Acid Product α-Acylamino Amide Carboxylic_Acid->Product Isocyanide Isocyanide Nitrilium_Ion Nitrilium_Ion Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Nitrilium_Ion->Product

Caption: Workflow of the Ugi four-component reaction.

Applications in Drug Discovery and Materials Science

The diverse reactivity of 1-bromo-2-isocyanobenzene makes it a powerful tool for the synthesis of libraries of complex molecules for drug discovery.[3][4] The heterocyclic scaffolds accessible through its reactions are prevalent in many biologically active compounds.[5] For instance, the intramolecular trapping of intermediates in MCRs can lead to the formation of various fused heterocyclic systems.[3] Furthermore, the ability to introduce diverse substituents via palladium-catalyzed cross-coupling reactions allows for the fine-tuning of the physicochemical and pharmacological properties of lead compounds.[13]

Conclusion

1-Bromo-2-isocyanobenzene stands out as a highly versatile and valuable reagent in modern organic synthesis. Its dual reactivity, enabling both palladium-catalyzed cross-coupling and a variety of isocyanide-based transformations, provides a powerful platform for the efficient construction of complex molecular architectures. The ability to engage in sequential or one-pot multi-reaction sequences underscores its utility in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its reactivity, supported by mechanistic insights and practical experimental guidance, to facilitate its broader application in the scientific community.

References

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The Strategic Dichotomy: A Technical Guide to the Dual Reactivity of Aryl Bromides and Isocyanides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay of functional groups is paramount to innovation. This guide delves into the synthetically rich and mechanistically fascinating world of molecules bearing both an aryl bromide and an isocyanide moiety. These bifunctional building blocks are not mere spectators in a reaction vessel; they are active participants whose dual reactivity—a delicate balance of metal-catalyzed cross-coupling and nucleophilic/electrophilic isocyanide chemistry—opens avenues to molecular complexity that would otherwise be arduous to achieve. This document will explore the core principles governing this duality, providing both a theoretical framework and practical, field-proven insights to harness its full potential.

Foundational Principles: The Competing Yet Synergistic Nature of Aryl Bromides and Isocyanides

At its core, the synthetic utility of a molecule containing both an aryl bromide and an isocyanide lies in the orthogonal yet potentially interconnected reactivity of these two functional groups.

Aryl Bromides: As a quintessential haloarene, the aryl bromide is a cornerstone of transition metal-catalyzed cross-coupling reactions.[1] The carbon-bromine bond, while stable, is susceptible to oxidative addition by a low-valent metal catalyst, most notably palladium(0). This elementary step forms an arylpalladium(II) complex, a key intermediate that can subsequently engage in a variety of bond-forming events, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2][3] The reactivity of the aryl bromide is primarily dictated by the electronic nature of the aromatic ring and the specific catalytic system employed.

Isocyanides: The isocyanide (or isonitrile) group is a chemical chameleon, exhibiting both nucleophilic and electrophilic character at its terminal carbon atom. This ambiphilic nature is the wellspring of its diverse reactivity. Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, where they efficiently stitch together three or four different starting materials in a single pot.[4][5] Furthermore, isocyanides can undergo insertion into metal-carbon bonds, a process central to many of the reactions discussed herein.[6][7][8]

The strategic challenge and opportunity lie in controlling which group reacts and when. This can be achieved through judicious selection of catalysts, reagents, and reaction conditions, allowing for either sequential or concurrent transformations.

Palladium-Catalyzed Cascades: Where Aryl Bromide Activation Meets Isocyanide Insertion

A dominant paradigm in the application of this dual reactivity is the palladium-catalyzed cascade reaction. This powerful strategy leverages the initial activation of the aryl bromide to trigger a sequence of events involving the isocyanide, leading to the rapid construction of complex heterocyclic scaffolds.

A general mechanistic pathway for such a cascade is depicted below. The process initiates with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting arylpalladium(II) complex can then be intercepted by the isocyanide, which undergoes a 1,1-migratory insertion into the aryl-palladium bond to form an imidoyl-palladium intermediate.[7] This intermediate is the linchpin of the cascade, and its fate determines the final product.

Palladium_Cascade cluster_legend Legend Aryl-Br Ar-Br Aryl_Pd_Br Ar-Pd(II)-Br L_n Aryl-Br->Aryl_Pd_Br Pd(0) Pd(0) Pd(0) L_n Oxidative_Addition Oxidative Addition Imidoyl_Pd_Br Ar-C(=NR)-Pd(II)-Br L_n Aryl_Pd_Br->Imidoyl_Pd_Br R-NC Isocyanide R-NC Insertion Isocyanide Insertion Further_Reaction Further Reaction (e.g., Cyclization, Cross-Coupling) Imidoyl_Pd_Br->Further_Reaction Product Heterocyclic Product Further_Reaction->Product Product->Pd(0) Catalyst Regeneration Reductive_Elimination Reductive Elimination Start Starting Material Catalyst Catalyst/Reagent Intermediate Key Intermediate Process Reaction Type Final Product

Caption: Generalized Palladium-Catalyzed Cascade Workflow.

Carbonylative Sonogashira Coupling: Isocyanide as a CO Surrogate

A prime example of this cascade is the carbonylative Sonogashira coupling, where an isocyanide serves as a safer and more convenient alternative to carbon monoxide gas.[9][10] This reaction couples an aryl bromide with a terminal alkyne, with the isocyanide carbon being incorporated as a carbonyl group in the final product.

The reaction proceeds through the standard Sonogashira catalytic cycle, with the key modification being the insertion of the isocyanide into the arylpalladium(II) intermediate. The resulting imidoyl-palladium species then reacts with the copper acetylide, leading to the formation of an alkynyl imine. This imine is often hydrolyzed in situ or during workup to yield the desired α,β-alkynic ketone.

Experimental Protocol: Palladium-Catalyzed Carbonylative Sonogashira Coupling of an Aryl Bromide with Phenylacetylene using tert-Butyl Isocyanide

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DPEPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add Cs₂CO₃ (2.0 mmol) and evacuate and backfill the tube with argon three times.

  • Solvent and Reactants: Add anhydrous DMSO (3 mL), phenylacetylene (1.2 mmol), and tert-butyl isocyanide (1.5 mmol) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the alkynyl imine, which can be hydrolyzed to the alkynone by treatment with silica gel or aqueous acid.[9]

Synthesis of Nitrogen Heterocycles

The intramolecular trapping of the imidoyl-palladium intermediate is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[11] If the aryl bromide starting material contains a pendant nucleophile (e.g., an amine or alcohol), this group can attack the electrophilic carbon of the imidoyl moiety, leading to cyclization.

For instance, an o-aminophenyl bromide can react with an isocyanide in the presence of a palladium catalyst to generate a quinazoline derivative. The choice of isocyanide and the specific reaction conditions can be tuned to control the substitution pattern on the resulting heterocyclic core.

Multicomponent Reactions (MCRs): The Isocyanide Takes Center Stage

In contrast to the palladium-catalyzed cascades, MCRs leverage the inherent reactivity of the isocyanide group, often without the need for transition metal catalysis.[12] In these reactions, the aryl bromide can act as a spectator group, providing a handle for further functionalization, or it can be incorporated into the reaction in a more intricate manner.

The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are the quintessential isocyanide-based MCRs.[4][13][14]

  • Passerini Reaction: An aldehyde or ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide.[13][14]

  • Ugi Reaction: An aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide combine to produce a bis-amide.[4][15]

When a molecule containing both an aryl bromide and an isocyanide is used in these reactions, the resulting product will bear the aryl bromide moiety, which can then be subjected to a subsequent cross-coupling reaction. This sequential MCR/cross-coupling approach is a highly efficient strategy for generating large libraries of complex molecules, a significant advantage in drug discovery.[16][17]

MCR_CrossCoupling Bifunctional_SM Aryl-Br containing Isocyanide MCR_Step Ugi Reaction Bifunctional_SM->MCR_Step MCR_Reagents Aldehyde, Amine, Carboxylic Acid MCR_Reagents->MCR_Step MCR_Product Aryl-Br containing Bis-amide MCR_Step->MCR_Product CrossCoupling_Step Pd-catalyzed Cross-Coupling MCR_Product->CrossCoupling_Step Coupling_Partner Boronic Acid, Alkyne, etc. Coupling_Partner->CrossCoupling_Step Final_Product Highly Functionalized Molecule CrossCoupling_Step->Final_Product

Caption: Sequential MCR and Cross-Coupling Workflow.

Navigating the Reaction Landscape: A Data-Driven Comparison

The choice of reaction pathway is dictated by the desired outcome and the specific substrate. The following table summarizes the key differences between the two major reaction classes discussed.

FeaturePalladium-Catalyzed CascadesIsocyanide-Based MCRs
Primary Reactive Site Aryl Bromide (C-Br bond)Isocyanide (Terminal Carbon)
Catalyst Typically Palladium(0)Often catalyst-free or acid-catalyzed
Key Intermediate Arylpalladium(II) / Imidoyl-PdNitrilium ion
Typical Products Heterocycles, Alkynyl Iminesα-Acyloxy amides, Bis-amides
Atom Economy Variable, can be high in cascadesGenerally very high
Primary Application Rapid construction of fused ring systemsDiversity-oriented synthesis, library generation

Applications in Drug Discovery and Medicinal Chemistry

The synthetic methodologies born from the dual reactivity of aryl bromides and isocyanides are particularly impactful in the field of drug discovery. The ability to rapidly generate molecular diversity is a cornerstone of modern medicinal chemistry.[18]

  • Scaffold Hopping and Library Synthesis: The sequential MCR/cross-coupling strategy allows for the creation of large libraries of compounds around a central scaffold. By varying the inputs of the MCR and the cross-coupling partner, a vast chemical space can be explored efficiently.

  • Late-Stage Functionalization: The aryl bromide serves as a versatile handle for the late-stage functionalization of complex molecules.[19] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Access to Privileged Scaffolds: Many of the heterocyclic products of palladium-catalyzed cascades, such as quinazolines and indoles, are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive molecules.[11]

Future Outlook and Concluding Remarks

The dual reactivity of aryl bromides and isocyanides represents a powerful and versatile tool in the synthetic chemist's arsenal. The ongoing development of novel catalytic systems, particularly in the realm of photoredox catalysis, promises to further expand the scope of these reactions, enabling transformations under milder conditions and with greater functional group tolerance.[20][21] As our understanding of the intricate mechanistic details of these reactions deepens, so too will our ability to design and execute ever more elegant and efficient syntheses of complex, high-value molecules for applications in medicine, materials science, and beyond.

References

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  • Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.
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A Technical Guide to the Duality of 2-Bromophenyl Isocyanide: A Nucleophilic and Electrophilic Synthon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical reactivity of 2-bromophenyl isocyanide, a versatile building block in modern organic synthesis. We will dissect its electronic structure to understand its dual nature as both a potent carbon-centered nucleophile and a latent electrophile. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique synthetic potential of this reagent. We will move beyond simple reaction schemes to explain the causality behind its reactivity, supported by detailed mechanistic insights and field-proven experimental protocols.

The Electronic Architecture of Aryl Isocyanides

An isocyanide, or isonitrile, is an organic compound featuring the functional group -N⁺≡C⁻. Its electronic nature is best described by a resonance hybrid of two primary forms: a zwitterionic structure with a triple bond and formal charges, and a neutral, carbene-like structure.[1]

R-N⁺≡C⁻ ↔ R-N=C:

This resonance imparts a unique ambiphilic character to the terminal carbon atom. The lone pair on the carbon in the zwitterionic form makes it a potent nucleophile, while the carbene-like resonance contributor suggests electrophilic potential. In aryl isocyanides, such as 2-bromophenyl isocyanide, the electronic properties are further modulated by the substituents on the aromatic ring. The bromine atom in the ortho position exerts a strong -I (inductive) effect, withdrawing electron density from the ring and, by extension, from the isocyanide group. This electronic pull can influence the nucleophilicity and electrophilicity of the functional group.

Spectroscopically, isocyanides are readily identified by a strong and sharp absorption in their infrared (IR) spectra, typically appearing in the range of 2165–2110 cm⁻¹.[1][2] This characteristic peak is a reliable diagnostic tool for monitoring reactions involving this functional group.

The Nucleophilic Powerhouse: Isocyanide-Based Multicomponent Reactions

The most prominent manifestation of 2-bromophenyl isocyanide's reactivity is its role as a carbon-centered nucleophile.[2][3][4] This character is masterfully exploited in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[5][6]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a cornerstone of isocyanide chemistry.[7] It combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acyloxy amides.[5][7][8] The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a critical role in organizing the reactants.[8][9]

The key mechanistic step is the nucleophilic attack of the isocyanide carbon onto the electrophilic carbonyl carbon, which is activated by the carboxylic acid.[5][7] This forms a nitrilium ion intermediate that is subsequently trapped by the carboxylate, leading to the final product after an acyl transfer.[7]

Passerini_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1CHO Aldehyde (R1CHO) Activated_Carbonyl Activated Carbonyl R1CHO->Activated_Carbonyl H⁺ from R2COOH R2COOH Carboxylic Acid (R2COOH) Adduct α-Adduct R2COOH->Adduct Trapping by R2COO⁻ ArNC 2-Bromophenyl Isocyanide (ArNC) Nitrilium Nitrilium Intermediate ArNC->Nitrilium Nucleophilic Attack Activated_Carbonyl->Nitrilium Nucleophilic Attack Nitrilium->Adduct Trapping by R2COO⁻ Product α-Acyloxy Amide Adduct->Product Acyl Transfer

Caption: Mechanism of the Passerini Reaction.

Experimental Protocol: Synthesis of an α-Acyloxy Amide via Passerini Reaction

  • Reactant Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq.), benzoic acid (1.2 mmol, 1.2 eq.), and 5 mL of anhydrous dichloromethane (DCM).

  • Initiation: Stir the mixture at room temperature until all solids have dissolved.

  • Isocyanide Addition: Add 2-bromophenyl isocyanide (1.0 mmol, 1.0 eq.) dropwise to the solution.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanide (visualized with a suitable stain or by its characteristic odor).

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃), 15 mL of water, and 15 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most powerful and versatile isocyanide-based MCR.[6][10] It brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like bis-amide scaffold in a single step.[5][11]

The reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or Schiff base). This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide.[5][12] The resulting nitrilium intermediate is trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to furnish the stable bis-amide product.[5] The utility of 2-bromophenyl isocyanide in this reaction is twofold: it provides the core scaffold and installs a bromine handle for subsequent post-Ugi modifications (e.g., cross-coupling reactions).

Ugi_Mechanism Reactants Aldehyde + Amine Imine Imine Formation Reactants->Imine -H₂O Protonated_Imine Protonated Imine Imine->Protonated_Imine + H⁺ (from Acid) Nitrilium Nitrilium Intermediate Protonated_Imine->Nitrilium Nucleophilic Attack Isocyanide 2-Bromophenyl Isocyanide Isocyanide->Nitrilium Nucleophilic Attack Adduct Intermediate Adduct Nitrilium->Adduct Nucleophilic Trapping Carboxylate Carboxylate Carboxylate->Adduct Nucleophilic Trapping Product Bis-Amide Product Adduct->Product Mumm Rearrangement

Caption: Simplified workflow of the Ugi Reaction.

Experimental Protocol: Synthesis of a Bis-Amide via Ugi Reaction

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve aniline (1.0 mmol, 1.0 eq.) and benzaldehyde (1.0 mmol, 1.0 eq.) in 5 mL of methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Component Addition: Add acetic acid (1.0 mmol, 1.0 eq.) followed by the dropwise addition of 2-bromophenyl isocyanide (1.0 mmol, 1.0 eq.).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours. The product often precipitates from the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold methanol.

  • Workup & Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure bis-amide.

The Electrophilic Facet: Reactions Beyond Nucleophilic Attack

While the C-terminus of 2-bromophenyl isocyanide is predominantly nucleophilic, its electrophilic character can be unmasked under specific conditions. This duality is central to its versatility.

Cycloaddition Reactions

Isocyanides participate in various cycloaddition reactions, such as [4+1] cycloadditions with tetrazines, where they formally act as a one-carbon synthon.[1][13] In these transformations, the isocyanide can be viewed as reacting with a 1,3-dipole or a related four-atom system. The initial interaction may involve the nucleophilic carbon, but the overall transformation results in the incorporation of the isocyanide carbon into a new ring system, a process that highlights its ability to engage with electrophilic partners.[14][15]

Palladium-Catalyzed Insertion Reactions

In the presence of transition metal catalysts, particularly palladium, 2-bromophenyl isocyanide can undergo insertion reactions.[12] For example, in palladium-catalyzed cross-coupling reactions, an organopalladium intermediate (Ar-Pd-X) can undergo migratory insertion of the isocyanide. In this step, the isocyanide inserts into the Ar-Pd bond to form an imidoyl-palladium complex (Ar-C(=N-Ar')-Pd-X). This process is fundamental to the synthesis of ketones, amides, and other carbonyl derivatives.[12][16][17] The ability of the isocyanide to insert into metal-carbon or metal-heteroatom bonds showcases its electrophilic susceptibility at the carbon atom towards the nucleophilic organic group attached to the metal.[12]

Synthesis of 2-Bromophenyl Isocyanide

The most common and reliable method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamide.[18] This transformation is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or pyridine.[18]

Synthesis_Workflow Amine 2-Bromoaniline Formamide N-(2-Bromophenyl)formamide Amine->Formamide Formylation (e.g., Acetic Formic Anhydride) Isocyanide 2-Bromophenyl Isocyanide Formamide->Isocyanide Dehydration (POCl₃, Et₃N)

Caption: Synthetic pathway to 2-bromophenyl isocyanide.

Experimental Protocol: Synthesis of 2-Bromophenyl Isocyanide

  • Safety Note: This procedure involves toxic and odorous compounds. It must be performed in a well-ventilated fume hood.

  • Setup: To a three-necked 100 mL round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add N-(2-bromophenyl)formamide (10.0 g, 50 mmol) and anhydrous triethylamine (25 mL).

  • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.1 mL, 55 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The mixture will become a thick slurry.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Extraction: Once the ice has melted, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure at low temperature (< 40 °C) to avoid volatilization of the product.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-bromophenyl isocyanide as a colorless to pale yellow liquid.

Data Summary

Property / ReactionDescriptionTypical Values / Conditions
IR Spectroscopy Characteristic N≡C stretch[1]2110-2130 cm⁻¹
Synthesis Dehydration of N-(2-bromophenyl)formamide[18]POCl₃, Et₃N, 0 °C to RT
Passerini Reaction 3-component reaction to form α-acyloxy amides[7]Aldehyde, Carboxylic Acid, DCM, RT
Ugi Reaction 4-component reaction to form bis-amides[5]Aldehyde, Amine, Carboxylic Acid, MeOH, RT
Key Feature Ortho-bromo substituentEnables post-reaction modifications (e.g., Suzuki, Heck)

Conclusion

2-Bromophenyl isocyanide is a synthon of remarkable versatility, embodying a powerful nucleophilic character at its terminal carbon while retaining a latent electrophilicity that can be accessed under appropriate chemical conditions. Its central role in multicomponent reactions like the Passerini and Ugi syntheses allows for the efficient construction of complex, drug-like molecules. Furthermore, the presence of the ortho-bromo substituent provides a valuable synthetic handle for downstream functionalization, significantly expanding its utility in combinatorial chemistry and targeted drug discovery programs. A thorough understanding of its dual reactivity is paramount for any scientist aiming to harness its full potential in the art of molecular design and synthesis.

References

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  • van der Vlugt, J. I., et al. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Catalysts, 10(10), 1201. [Link]

  • Djurovich, P. I., et al. (2015). Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates. Inorganic Chemistry, 54(10), 4847-4859. [Link]

  • Shaikh, A. C., et al. (2018). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 54(52), 7118-7132. [Link]

  • Dömling, A., et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14(1), 5807. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

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  • Chen, J.-R., et al. (2017). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews, 46(1), 117-131. [Link]

  • Gulevich, A. V., et al. (2013). Reactions of Electrophilic Allenoates [and Isocyanates/Isothiocyanates] with a 2-Alkynylpyridine via a Free Carbene Intermediate. The Journal of Organic Chemistry, 78(13), 6432-6444. [Link]

  • Wang, Z., et al. (2023). An Alkyne–Isocyanide Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Reaction: Access to 9-Deazaguanines. Organic Letters, 25(12), 2096-2101. [Link]

  • Dömling, A., et al. (2023). The Isocyanide SN2 Reaction. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Sourcing and Utilizing 1-Bromo-2-isocyanobenzene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-2-isocyanobenzene (also known as 2-bromophenyl isocyanide) is a versatile bifunctional reagent that has emerged as a powerful building block in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing isocyano group and the synthetically versatile ortho-bromine atom, make it an ideal substrate for constructing complex molecular architectures. This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the strategic sourcing of high-purity 1-Bromo-2-isocyanobenzene, its critical applications in diversity-oriented synthesis, and a field-proven experimental protocol for its use in a Passerini three-component reaction.

The Strategic Value of 1-Bromo-2-isocyanobenzene in Synthesis

At its core, 1-Bromo-2-isocyanobenzene is a molecule of dual reactivity. The isocyanide (-N≡C) functional group serves as a unique one-carbon (C1) synthon, prized for its ability to participate in a host of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[1] These reactions are cornerstones of modern drug discovery, enabling the rapid assembly of diverse compound libraries from simple, readily available inputs.

Simultaneously, the bromine atom at the ortho position is not merely a spectator. It provides a reactive handle for post-MCR modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This two-stage reactivity allows chemists to first build a core scaffold using the isocyanide and then elaborate upon it by functionalizing the C-Br bond, a strategy that dramatically accelerates the exploration of chemical space. Specifically, this substitution pattern is a gateway to valuable heterocyclic cores, such as quinazolines, which are prevalent in many approved pharmaceuticals.[2][3][4]

Sourcing Strategy: Qualifying a Commercial Supplier for a Niche Reagent

The procurement of a specialized reagent like 1-Bromo-2-isocyanobenzene is a critical, yet often overlooked, aspect of experimental success. Inconsistent reagent quality can lead to failed reactions, irreproducible results, and significant delays in research timelines. A robust sourcing strategy must extend beyond simply finding the lowest-cost supplier.

Key Qualification Criteria:

  • Chemical Identity Verification: A common pitfall is the accidental purchase of the isomeric 1-Bromo-2-isocyanatobenzene (an isocyanate, -N=C=O). Isocyanates and isocyanides have fundamentally different reactivity. Always verify the CAS Number. The correct, most commonly cited CAS for the isocyanide is 2310-26-1 .[5][6] However, be aware that some suppliers may list it under alternative numbers like 183209-26-9.[7] Cross-reference the chemical structure provided by the vendor.

  • Purity and Analytical Data: Demand a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should specify the purity (typically ≥97% by GC or NMR) and the analytical method used for its determination. The presence of residual starting material (e.g., 2-bromoaniline) or hydrolysis products can inhibit sensitive downstream reactions, particularly those employing palladium catalysts.

  • Lot-to-Lot Consistency: For long-term projects or scale-up campaigns, lot-to-lot consistency is paramount. Inquire with the supplier about their quality control procedures and their ability to provide consistent material over time.

  • Supplier Reputation: Prioritize suppliers with a strong track record in providing high-quality, specialized building blocks for the pharmaceutical and fine chemical industries.

Below is a workflow diagram to guide the supplier qualification process.

SupplierQualification start Identify Potential Supplier cas_check Verify CAS Number (2310-26-1 or 183209-26-9) start->cas_check structure_check Confirm Structure (-N≡C, not -N=C=O) cas_check->structure_check Correct reject Reject Supplier cas_check->reject Incorrect request_coa Request Lot-Specific CoA structure_check->request_coa Correct structure_check->reject Incorrect purity_check Purity ≥97% by GC/NMR? request_coa->purity_check order_sample Order Small Evaluation Sample purity_check->order_sample Yes purity_check->reject No run_test Run Small-Scale Test Reaction order_sample->run_test result_ok Reproducible & High Yield? run_test->result_ok approve Approve Supplier for Project result_ok->approve Yes result_ok->reject No

Caption: Decision workflow for qualifying a new commercial supplier of 1-Bromo-2-isocyanobenzene.

Comparative Analysis of Potential Commercial Suppliers

While this reagent is not as common as bulk starting materials, it is available from several specialized chemical suppliers that cater to the research and development market. The following table provides a representative list.

SupplierTypical PurityAvailable QuantitiesNotes
Angene Chemical >97%1g, 5g, 25gLists the compound under CAS 183209-26-9.[7]
Combi-Blocks >95%1g, 5gA well-known supplier of building blocks for combinatorial chemistry.
MolPort VariesVariesA marketplace aggregator listing products from multiple smaller suppliers.
Chem-Space VariesVariesAnother aggregator useful for finding niche and rare chemicals.

Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.

Experimental Protocol: Passerini Three-Component Reaction

This protocol describes the synthesis of ((2-bromophenylcarbamoyl)phenyl)methyl benzoate, a representative α-acyloxycarboxamide, using 1-Bromo-2-isocyanobenzene. This reaction is notable for its high atom economy and operational simplicity.[1]

Rationale: The Passerini reaction is a powerful method for rapidly generating chemical diversity. It combines an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxycarboxamide in a single step. This protocol serves as an excellent validation experiment for a new bottle of 1-Bromo-2-isocyanobenzene, as its success is highly dependent on the reagent's purity.

PasseriniMechanism cluster_0 Passerini Reaction Mechanism R1CHO R¹-CHO (Aldehyde) intermediate1 Step 1: H-Bond Activation R1CHO->intermediate1 R2COOH R²-COOH (Carboxylic Acid) R2COOH->intermediate1 R3NC R³-N≡C (Isocyanide) intermediate2 Step 2: Nucleophilic Attack R3NC->intermediate2 activated_complex Activated Carbonyl intermediate1->activated_complex Protonation activated_complex->intermediate2 nitrilium Nitrilium Ion Intermediate intermediate2->nitrilium intermediate3 Step 3: Carboxylate Addition nitrilium->intermediate3 adduct α-Adduct intermediate3->adduct Trapping intermediate4 Step 4: Mumm Rearrangement adduct->intermediate4 product α-Acyloxycarboxamide Product intermediate4->product Intramolecular Acyl Transfer

Caption: Simplified mechanism of the Passerini three-component reaction.

Materials:

  • 1-Bromo-2-isocyanobenzene (182.02 g/mol )

  • Benzaldehyde (106.12 g/mol )

  • Benzoic acid (122.12 g/mol )

  • Immobilized Sulfuric Acid on Silica Gel (Catalyst)

  • Deionized Water (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel (for chromatography)

  • Dichloromethane (DCM) and Hexane (for chromatography)

Procedure:

  • To a 25 mL round-bottom flask, add 1-Bromo-2-isocyanobenzene (0.18 g, 1.0 mmol, 1.0 equiv.).

  • Add benzoic acid (0.122 g, 1.0 mmol, 1.0 equiv.) and benzaldehyde (0.11 mL, 1.0 mmol, 1.0 equiv.).

  • Add deionized water (5 mL) to the flask.

  • Add the silica-supported sulfuric acid catalyst (0.05 g).

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, add deionized water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel using a mixture of DCM/hexane (e.g., 3:1 ratio) as the eluent.[1]

  • Characterization: The final product, ((2-bromophenylcarbamoyl)phenyl)methyl benzoate, should be isolated as a white powder. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The expected HRMS (ESI) for [M+H⁺] is calculated for C₂₁H₁₆BrNO₃: 410.0325.[1]

Safety and Handling

Isocyanides as a class are known for their potent, unpleasant odors and toxicity. 1-Bromo-2-isocyanobenzene is classified as acutely toxic.

  • Hazard Statements: Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331).

  • Precautionary Measures:

    • Always handle this reagent in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.

    • Avoid inhalation of vapors and any contact with skin or eyes.

    • Store the container tightly closed in a cool, dry, and well-ventilated area, away from oxidizing agents.

    • Store in a locked cabinet or area accessible only to qualified personnel.

This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-Bromo-2-isocyanobenzene is a high-value reagent for accelerating modern drug discovery programs. Its capacity for dual reactivity—engaging in multicomponent reactions via its isocyanide function and subsequent cross-coupling at its bromo-substituent—provides a powerful platform for generating novel, complex, and diverse molecular entities. By implementing a rigorous supplier qualification strategy and employing robust, well-characterized protocols, research teams can effectively leverage this building block to construct unique heterocyclic scaffolds and advance their discovery pipelines.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Sci-Hub. Available at: [Link]

  • Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. PubMed. Available at: [Link]

  • 1-bromo-2-isocyanobenzene (C7H4BrN). PubChem. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Quinazolinones and Quinazolines. ResearchGate. Available at: [Link]

  • Palladium-catalyzed sequential acylation/annulation of indoles with acyl chlorides using primary amine as the directing group. Royal Society of Chemistry Publishing. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • 1-bromo-2-isocyanobenzene(CAS# 183209-26-9). Angene Chemical. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]

  • Immobilized Sulfuric Acid on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of Novel α-Acyloxycarboxamides in Aqueous Media. MDPI. Available at: [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry Publishing. Available at: [Link]

  • Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. PubMed. Available at: [Link]

  • Oxidative aza-Friedel-Crafts reaction. ResearchGate. Available at: [Link]

  • 1-Bromo-2-isocyanobenzene. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of 1-Bromo-2-isocyanobenzene for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and critical data associated with 1-Bromo-2-isocyanobenzene (CAS No. 1592-00-3). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed and proactive safety in the laboratory.

Core Chemical Identity and Hazard Profile

1-Bromo-2-isocyanobenzene is a bifunctional aromatic compound featuring both a bromo and an isocyanate group. This unique structure makes it a valuable but highly reactive intermediate in organic synthesis. The isocyanate moiety (-N=C=O) is an electrophilic functional group that dictates the compound's primary reactivity and is the source of its most significant health hazards. The presence of the bromine atom offers a secondary site for synthetic modification, often through cross-coupling reactions.

A fundamental understanding of its hazard profile is non-negotiable before any laboratory work commences. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its dangers.

Table 1: GHS Classification for 1-Bromo-2-isocyanobenzene [1]

Hazard ClassCategoryHazard Statement CodeHazard StatementSignal Word
Acute Toxicity, Inhalation3H331Toxic if inhaledDanger
Respiratory Sensitization1H334May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation)3H335May cause respiratory irritation
Acute Toxicity, Oral4H302Harmful if swallowed
Skin Irritation2H315Causes skin irritation
Eye Irritation2AH319Causes serious eye irritation

The signal word "Danger" underscores the severe nature of the potential hazards, particularly those related to inhalation.

Toxicological Insights: Understanding the "Why"

The hazards listed above are a direct consequence of the compound's chemical properties. As a senior scientist, it is imperative to understand the causality to fully appreciate the required safety measures.

  • High Inhalation Toxicity & Respiratory Sensitization (H331, H334): This is the most critical hazard associated with 1-Bromo-2-isocyanobenzene. Isocyanates are potent respiratory sensitizers.[2] Initial exposure may only cause mild respiratory irritation (H335). However, this exposure can trigger an immune response. Subsequent exposures, even at concentrations far below the irritation threshold, can lead to a severe, asthma-like allergic reaction.[2][3] This sensitization can be permanent. The toxicity (H331) means that inhalation of a sufficient quantity over a short period can cause severe, potentially life-threatening, health effects.

  • Skin and Eye Irritation (H315, H319): Like many halogenated aromatic compounds and reactive organic molecules, 1-Bromo-2-isocyanobenzene can cause significant irritation upon contact with skin and eyes.[4][5] Prolonged contact should be avoided to prevent chemical burns and chronic irritation.

  • Oral Toxicity (H302): While less of a primary risk in a controlled laboratory setting compared to inhalation, accidental ingestion is harmful and can lead to systemic effects.[4][6]

The Self-Validating Safety Protocol: Engineering Controls & PPE

A robust safety protocol is one that assumes potential failure and builds in redundancies. The primary directive is to minimize exposure through a multi-layered approach, starting with engineering controls and supplemented by rigorous use of Personal Protective Equipment (PPE).

Primary Barrier: Engineering Controls

All manipulations of 1-Bromo-2-isocyanobenzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The fume hood serves as the primary barrier, containing vapors and preventing their release into the laboratory environment. The causality is simple: preventing the initial inhalation is the only way to reliably prevent respiratory sensitization.

Secondary Barrier: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address the specific hazards of this compound.

Table 2: Mandatory PPE for Handling 1-Bromo-2-isocyanobenzene

Protection TypeSpecific EquipmentStandardRationale & Causality
Eye/Face Chemical splash goggles and a full-face shield.[2][7]ANSI Z87.1Protects against splashes that can cause serious eye irritation (H319). A face shield protects the entire face from contact.
Hand Double-gloving with nitrile or neoprene gloves.[2][8]EN 374Prevents direct skin contact, which causes irritation (H315). Double-gloving provides a backup in case of an unnoticed puncture. Gloves should be changed immediately if contamination is suspected.
Body Flame-resistant lab coat. For larger quantities (>10g), a chemically resistant apron or disposable suit is required.[2]NFPA 2112Protects skin on arms and torso from drips and splashes. Enhanced protection for larger quantities mitigates the risk of significant skin exposure.
Respiratory Not required if all work is performed in a certified fume hood.NIOSHAn air-purifying respirator (APR) with an organic vapor cartridge should be available for emergency situations like a large spill. The fume hood is the primary engineering control designed to make this unnecessary for routine work.

Standard Operating Procedure (SOP): From Receipt to Disposal

This section details a step-by-step methodology for safely incorporating 1-Bromo-2-isocyanobenzene into experimental workflows.

Storage and Handling
  • Storage: Upon receipt, store the compound in a refrigerator at 2-8°C , as recommended.[1] The container must be sealed in a dry environment . Isocyanates react with moisture, potentially leading to degradation and pressure buildup in the container. Store away from incompatible materials such as water, alcohols, amines, and strong bases or acids.

  • Handling:

    • Before removing from storage, allow the container to equilibrate to the ambient temperature inside the fume hood to prevent condensation of atmospheric moisture on the cold chemical.

    • Don all required PPE as detailed in Table 2.

    • Perform all weighing and transfers deep within the fume hood. Use a disposable weighing boat.

    • If transferring via syringe, ensure the syringe is dry.

    • Close the primary container tightly immediately after use.

    • After completing the task, wipe down the work area in the fume hood with a suitable decontaminating solution, followed by soap and water.

    • Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the lifecycle of 1-Bromo-2-isocyanobenzene within a laboratory setting, emphasizing the critical control points for safety.

Safe_Handling_Workflow cluster_prep Preparation & Use (Fume Hood) cluster_cleanup Post-Experiment don_ppe 1. Don Full PPE weigh 2. Weigh/Transfer don_ppe->weigh react 3. Conduct Experiment weigh->react decontaminate 4. Decontaminate Area & Glassware react->decontaminate waste 5. Segregate & Label Waste decontaminate->waste dispose 6. Dispose via EHS waste->dispose storage Store Appropriately (2-8°C, Dry) storage->don_ppe caption Safe Handling Workflow for 1-Bromo-2-isocyanobenzene

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Chemical Profile of 1-Bromo-2-isocyanobenzene: A Foundation for Understanding Stability

1-Bromo-2-isocyanobenzene is an aromatic organic compound featuring a highly electrophilic isocyanate (-N=C=O) functional group and a bromine atom substituted at the ortho position of the benzene ring. This unique substitution pattern influences the electronic properties and steric environment of the isocyanate moiety, which in turn dictates its reactivity and stability profile.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1592-00-3
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Liquid
Boiling Point 56-58 °C at 0.05 mmHg
Density 1.607 g/mL at 25 °C
Refractive Index n20/D 1.5838

The presence of the bromine atom, an electron-withdrawing group, at the ortho position is expected to increase the electrophilicity of the isocyanate carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate. However, the steric bulk of the ortho-bromo substituent may also play a role in modulating its reactivity.[1]

Core Principles of Isocyanate Instability: Inherent Reactivity

The stability of 1-Bromo-2-isocyanobenzene is fundamentally governed by the high reactivity of the isocyanate group.[2] Several degradation pathways are common to aryl isocyanates and must be meticulously controlled.

Hydrolysis: The Ubiquitous Threat

The most significant and common degradation pathway for isocyanates is their reaction with water.[2] This reaction proceeds via nucleophilic attack of water on the electrophilic carbon of the isocyanate group, leading to an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to form a primary amine and carbon dioxide gas.[2]

The newly formed primary amine is itself a potent nucleophile and can react with another molecule of the isocyanate to form a stable, insoluble urea derivative. This dimerization via hydrolysis not only consumes the active isocyanate but also leads to the formation of precipitates, compromising the purity and utility of the material.

The reaction with water also generates carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[3]

Hydrolysis

Self-Polymerization: Trimerization and Dimerization

Aryl isocyanates can undergo self-polymerization, particularly in the presence of catalysts or at elevated temperatures, to form trimers (isocyanurates) and, to a lesser extent, dimers (uretdiones).[2][4] Isocyanurates are highly stable cyclic compounds. This process is often irreversible and leads to a significant loss of the desired monomeric isocyanate.

The propensity for polymerization underscores the importance of strict temperature control during storage and handling.

Polymerization

Thermal Decomposition

While generally more stable than their aliphatic counterparts, aryl isocyanates can decompose at elevated temperatures. The decomposition products can be complex and may include carbodiimides and carbon dioxide.[5] Thermal stress can also accelerate the aforementioned polymerization reactions.

Recommended Storage and Handling Protocols

Based on the inherent reactivity of 1-Bromo-2-isocyanobenzene, the following storage and handling protocols are essential to maintain its stability and purity.

Core Storage Conditions

The primary directive for storing 1-Bromo-2-isocyanobenzene is to mitigate its exposure to moisture and heat.

Quantitative Storage Recommendations:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of self-polymerization and thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Excludes atmospheric moisture, preventing hydrolysis.
Container Tightly sealed, dry glass containerPrevents moisture ingress and potential reactions with container materials.

Source: BLD Pharm, Fisher Scientific[5][6]

Causality of Recommendations: Storing the compound at refrigerated temperatures (2-8°C) significantly slows down the kinetics of potential degradation reactions, including dimerization and trimerization. An inert atmosphere is crucial because ambient air contains variable amounts of moisture, which is the primary initiator of hydrolysis and subsequent urea formation. The use of a tightly sealed, dry container provides a physical barrier against atmospheric moisture.

Handling Procedures: A Self-Validating System

To ensure the integrity of the bulk material is not compromised during use, a stringent handling protocol should be adopted.

Step-by-Step Handling Workflow:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold surfaces of the compound upon opening.

  • Inert Atmosphere Operations: All transfers and aliquoting should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Use of Dry Equipment: Ensure all syringes, needles, and glassware are thoroughly dried (e.g., oven-dried and cooled under an inert atmosphere) before coming into contact with the isocyanate.

  • Prompt Resealing: After dispensing the required amount, the container should be immediately and securely resealed under a positive pressure of inert gas.

  • Return to Storage: Promptly return the container to the recommended 2-8°C storage conditions.

HandlingWorkflow

Assessing the Stability and Purity of 1-Bromo-2-isocyanobenzene

For applications where the purity of the isocyanate is critical, periodic assessment of its stability is recommended, especially for older stock materials or those that may have been inadvertently exposed to suboptimal conditions.

Experimental Protocol for Purity Assessment via Titration

A common method to determine the concentration of active isocyanate groups is through back-titration.

Methodology:

  • Reaction with Excess Amine: Accurately weigh a sample of 1-Bromo-2-isocyanobenzene and dissolve it in a dry, inert solvent (e.g., toluene). Add a known excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) in the same solvent. The amine will react stoichiometrically with the isocyanate groups.

  • Back-Titration: Titrate the unreacted amine with a standardized solution of a strong acid (e.g., hydrochloric acid) using a suitable indicator or potentiometric endpoint detection.

  • Calculation: The amount of isocyanate in the original sample can be calculated based on the difference between the initial amount of amine added and the amount that remained after the reaction.

Spectroscopic and Chromatographic Purity Assessment

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective tool for monitoring the stability of 1-Bromo-2-isocyanobenzene.

  • Isocyanate Peak: The characteristic sharp, strong absorption band of the -N=C=O group appears around 2250-2275 cm⁻¹. A decrease in the intensity of this peak over time indicates degradation.

  • Urea Formation: The formation of urea byproducts due to hydrolysis can be detected by the appearance of a carbonyl (-C=O) stretching band around 1630-1680 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the isocyanate and identifying degradation products.[7]

  • Method: A reversed-phase HPLC method can be developed. As isocyanates are highly reactive, they are typically derivatized before analysis. For example, reaction with an amine like 1-(2-methoxyphenyl)piperazine yields a stable urea derivative that can be readily analyzed by HPLC with UV detection.[7]

  • Purity Determination: The purity can be determined by comparing the peak area of the derivatized 1-Bromo-2-isocyanobenzene to that of a known standard and identifying any additional peaks corresponding to impurities or degradation products.

Conclusion: A Proactive Approach to Stability

The long-term stability of 1-Bromo-2-isocyanobenzene is contingent upon a proactive and informed approach to its storage and handling. The inherent reactivity of the isocyanate functional group, particularly its susceptibility to hydrolysis and polymerization, necessitates stringent control over environmental conditions. By adhering to the recommended protocols of refrigerated storage under an inert, dry atmosphere and employing meticulous handling techniques, researchers and drug development professionals can ensure the integrity of this valuable reagent, thereby safeguarding the reliability and reproducibility of their experimental outcomes.

References

  • Health and Safety Executive. (1999). MDHS25/3 Organic isocyanates in air. Retrieved from [Link]

  • Wikipedia. Isocyanate. Retrieved from [Link]

  • ECL Compliance. Isocyanate Exposure Testing: What You Need To Know. Retrieved from [Link]

  • Castro, E. A., et al. (1985). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, 645-648. Retrieved from [Link]

  • U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • Kim, D., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 10(49), 29286-29294. Retrieved from [Link]

  • Al-Rudainy, B., et al. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers, 11(7), 1184. Retrieved from [Link]

  • Al-Rawi, J. M. A., & Williams, A. (1977). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (7), 823-827. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-isocyanobenzene, a versatile building block in modern organic synthesis, with a particular focus on its relevance to drug discovery and development. This document delves into the compound's chemical identity, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its role as a key reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are instrumental in the rapid generation of diverse molecular libraries for lead discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of Aryl Isocyanides

Isocyanides, characterized by the R-N≡C functional group, are a unique class of organic compounds known for their distinct reactivity and utility in constructing complex molecular architectures.[1] Their ambiphilic nature allows them to act as both a nucleophile and an electrophile at the same carbon atom, a feature that underpins their extensive use in multicomponent reactions.[2] Among these, aryl isocyanides are particularly valuable in medicinal chemistry for the synthesis of peptidomimetics, heterocycles, and other scaffolds of pharmaceutical interest.[3]

1-Bromo-2-isocyanobenzene, in particular, offers a dual strategic advantage. The isocyanide moiety serves as a reactive handle for multicomponent condensations, while the ortho-disposed bromine atom provides a site for subsequent functionalization, typically through metal-catalyzed cross-coupling reactions. This bifunctionality allows for the creation of complex, three-dimensional molecules from simple starting materials, accelerating the drug discovery process.[4]

Nomenclature and Chemical Identity

Correctly identifying 1-Bromo-2-isocyanobenzene is crucial, as it is often confused with its isomeric isocyanate counterpart. Isocyanides (R-N≡C) and isocyanates (R-N=C=O) possess fundamentally different chemical reactivity.

Systematic Name: 1-Bromo-2-isocyanobenzene

Synonyms:

  • 2-Bromophenyl isocyanide

  • Benzene, 1-bromo-2-isocyano-

Key Identifiers:

IdentifierValueSource
PubChem CID 2757127[5]
Molecular Formula C₇H₄BrN[5]
Molecular Weight 182.02 g/mol [5]
Canonical SMILES C1=CC=C(C(=C1)Br)N#[C-][5]
InChI InChI=1S/C7H4BrN/c8-7-5-3-2-4-6(7)9-1/h2-5H[5]
InChIKey FXDYPEVMVGKJNS-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1-Bromo-2-isocyanobenzene is not widely published, the following properties can be predicted or inferred from closely related compounds and general chemical principles.

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Appearance Colorless to yellow liquidIsocyanides are often volatile liquids with strong, unpleasant odors.[1]
Boiling Point ~210-220 °CEstimated based on related bromophenyl derivatives.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water.Typical for small aromatic molecules.
Stability Sensitive to moisture and strong acids. Should be stored under an inert atmosphere.Isocyanides can hydrolyze to the corresponding formamides.[1]

Spectroscopic Characterization:

The definitive identification of 1-Bromo-2-isocyanobenzene relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most characteristic feature of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch. This typically appears in the range of 2150-2110 cm⁻¹ . This peak is crucial for distinguishing it from nitriles (C≡N), which absorb at higher wavenumbers (~2250 cm⁻¹), and isocyanates (-N=C=O), which show a strong band around 2270 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will appear in the typical downfield region (~7.0-7.8 ppm). The specific splitting pattern will be complex due to the ortho- and meta-couplings of the four adjacent protons on the substituted ring.

    • ¹³C NMR: The isocyanide carbon is highly characteristic and typically appears in the range of 155-170 ppm .[7] The carbon atom attached to the bromine (C-1) would be expected around 120-125 ppm, while the other aromatic carbons will resonate between 125-140 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). For C₇H₄BrN, the expected molecular ions would be at m/z 181 and 183.

Synthesis of 1-Bromo-2-isocyanobenzene

The most common and reliable method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamide. This two-step sequence starts from the readily available aniline.

Workflow for the Synthesis of 1-Bromo-2-isocyanobenzene

SynthesisWorkflow cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration Aniline 2-Bromoaniline Formamide N-(2-Bromophenyl)formamide Aniline->Formamide Formic Acid / Acetic Anhydride Isocyanide 1-Bromo-2-isocyanobenzene Formamide->Isocyanide POCl₃, Triethylamine

Caption: General synthetic route to 1-Bromo-2-isocyanobenzene.

Part 1: Synthesis of N-(2-Bromophenyl)formamide

This initial step involves the formylation of 2-bromoaniline.

Protocol:

  • To a stirred solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add formic acid (1.2 eq).

  • If the reaction is slow, acetic anhydride can be added cautiously to facilitate the formation of the formamide.

  • The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude N-(2-bromophenyl)formamide is often purified by recrystallization. The pure product is a solid with a melting point of 88-92 °C.[8]

Part 2: Dehydration to 1-Bromo-2-isocyanobenzene

The crucial step is the dehydration of the formamide using a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) in the presence of a base.[9]

Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of nitrogen.

  • Reagents: N-(2-Bromophenyl)formamide (1.0 eq) is dissolved in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Triethylamine (Et₃N, ~3.0-5.0 eq) or another hindered amine base like diisopropylethylamine (DIPEA) is added to the solution.[1][7]

  • Reaction: The solution is cooled to 0 °C in an ice bath. A solution of phosphorus oxychloride (POCl₃, ~1.0-1.2 eq) in the same solvent is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Monitoring: The reaction is highly exothermic and typically proceeds rapidly, often within minutes to an hour.[9] The progress can be monitored by the disappearance of the formamide starting material via TLC or by observing the characteristic N≡C stretch in the IR spectrum of an aliquot.

  • Workup: Once the reaction is complete, the mixture is quenched by carefully pouring it over ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., CH₂Cl₂).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure (with caution due to the volatility and toxicity of the isocyanide). The crude 1-Bromo-2-isocyanobenzene is then purified by vacuum distillation or column chromatography on silica gel.

Causality and Self-Validation:

  • Why phosphorus oxychloride and a base? POCl₃ is a powerful dehydrating agent that activates the formamide oxygen, making it a good leaving group. The amine base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate and destroy the isocyanide product.[9]

  • Why low temperature? The reaction is exothermic. Low-temperature addition helps to control the reaction rate, prevent side reactions, and minimize the decomposition of the product.

  • Self-Validation: The success of the synthesis is validated by spectroscopic analysis. The appearance of a strong, sharp peak around 2130 cm⁻¹ in the IR spectrum and the disappearance of the formamide C=O and N-H signals confirm the conversion. Further confirmation is achieved through ¹H and ¹³C NMR spectroscopy.

Reactivity and Applications in Drug Discovery

The synthetic power of 1-Bromo-2-isocyanobenzene is most evident in its application in Isocyanide-Based Multicomponent Reactions (IMCRs). These reactions allow for the rapid assembly of complex molecules in a single step, which is highly advantageous for generating libraries of compounds for high-throughput screening.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[4][10]

UgiReaction Aldehyde Aldehyde (R¹CHO) Product α-Acylamino Amide Product Aldehyde->Product Amine Amine (R²NH₂) Amine->Product CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Product Isocyanide 1-Bromo-2-isocyanobenzene Isocyanide->Product

Caption: The Ugi four-component reaction.

Mechanism Insight: The reaction proceeds via the formation of an imine from the aldehyde and amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion to form a nitrilium intermediate. This highly reactive species is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the stable bis-amide product.[4][11]

Application in Drug Discovery: The Ugi reaction is extensively used to synthesize peptidomimetic scaffolds. By using 1-Bromo-2-isocyanobenzene, the resulting Ugi product contains a bromophenyl group that can be further elaborated using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), leading to a vast array of structurally diverse compounds from a single Ugi adduct.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, the first discovered IMCR, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to generate an α-acyloxy carboxamide.[12][13]

PasseriniReaction Carbonyl Aldehyde/Ketone (R¹R²CO) Product α-Acyloxy Carboxamide Carbonyl->Product CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Product Isocyanide 1-Bromo-2-isocyanobenzene Isocyanide->Product

Caption: The Passerini three-component reaction.

Mechanism Insight: The reaction is believed to proceed through the formation of a hydrogen-bonded cluster of the carbonyl compound and the carboxylic acid. The isocyanide attacks the activated carbonyl carbon, leading to a nitrilium intermediate that is trapped by the carboxylate to form the final product.[4][13]

Application in Drug Discovery: The α-acyloxy carboxamide scaffold is present in various natural products and pharmaceuticals. The use of 1-Bromo-2-isocyanobenzene in the Passerini reaction allows for the introduction of a functionalizable aromatic ring, enabling the synthesis of libraries of potential enzyme inhibitors or other bioactive molecules.

Safety, Handling, and Storage

Isocyanides as a class of compounds require careful handling due to their potential toxicity and extremely unpleasant odor.

  • Toxicity: Isocyanides are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

  • Odor: Aryl isocyanides have a notoriously strong and foul smell. Equipment used for their synthesis and handling should be decontaminated by rinsing with a 5% methanolic sulfuric acid solution.[14]

  • Stability and Storage: 1-Bromo-2-isocyanobenzene is sensitive to moisture and acid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration or freezing is recommended to prevent decomposition and polymerization.[8][14]

Conclusion

1-Bromo-2-isocyanobenzene is a high-value synthetic intermediate for researchers in drug discovery and medicinal chemistry. Its true potential is realized through its application in multicomponent reactions, which provide a rapid and efficient pathway to molecular complexity. The presence of the bromine atom offers a secondary point for diversification, making this reagent a powerful tool for the construction of compound libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

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Methodological & Application

The Strategic Application of 1-Bromo-2-isocyanobenzene in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Multicomponent Reactions and the Unique Role of 1-Bromo-2-isocyanobenzene

In the relentless pursuit of novel therapeutic agents, the efficiency of synthetic methodologies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, atom-economical step, have emerged as a cornerstone of modern medicinal chemistry.[1] These reactions allow for the rapid generation of molecular complexity and the construction of vast libraries of structurally diverse compounds, which are essential for screening and identifying new drug leads.[2] Among the diverse array of building blocks for MCRs, isocyanides play a pivotal role due to their unique reactivity.

This guide focuses on a particularly strategic isocyanide, 1-Bromo-2-isocyanobenzene . The presence of the ortho-bromo substituent on the phenyl ring is not a passive feature; it is a latent reactive handle that opens up a world of possibilities for post-reaction modifications. This "two-stage" diversification strategy, where the initial MCR provides a core scaffold and a subsequent reaction modifies the periphery, is a powerful approach in diversity-oriented synthesis.[3] The bromo group serves as an ideal precursor for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex, polycyclic architectures. This document will provide a detailed exploration of the use of 1-bromo-2-isocyanobenzene in two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for both the initial multicomponent reaction and the subsequent post-modification steps, empowering researchers to harness the full potential of this versatile building block.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics and Beyond

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[4] This reaction is exceptionally versatile and tolerates a wide range of functional groups, making it a favorite for the generation of peptide-like scaffolds.[5]

Causality in Experimental Design: The Ugi Reaction Mechanism

The generally accepted mechanism of the Ugi reaction begins with the condensation of the aldehyde and the amine to form an imine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This attack forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[5] The reaction is typically fast and exothermic, often reaching completion within minutes to a few hours at room temperature.[4]

Experimental Protocol: Ugi Four-Component Reaction with 1-Bromo-2-isocyanobenzene

This protocol provides a general procedure for the Ugi reaction using 1-bromo-2-isocyanobenzene. The specific reactants can be varied to generate a library of diverse products.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Amine (e.g., benzylamine, 1.0 mmol)

  • Carboxylic acid (e.g., acetic acid, 1.0 mmol)

  • 1-Bromo-2-isocyanobenzene (1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add 1-Bromo-2-isocyanobenzene (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Ugi Reaction Products and Yields

AldehydeAmineCarboxylic AcidProductYield (%)
BenzaldehydeBenzylamineAcetic AcidN-(1-(benzylamino)-1-phenylmethyl)-N-(2-bromophenyl)acetamideHigh
IsobutyraldehydeCyclohexylaminePropionic AcidN-(1-(cyclohexylamino)-2-methylpropyl)-N-(2-bromophenyl)propanamideGood
4-ChlorobenzaldehydeAnilineBenzoic AcidN-(1-(phenylamino)-1-(4-chlorophenyl)methyl)-N-(2-bromophenyl)benzamideModerate

Note: Yields are qualitative and will vary depending on the specific substrates and reaction conditions.

Post-Ugi Modification: Unleashing the Potential of the Bromo Group via Suzuki Coupling

The true synthetic power of using 1-bromo-2-isocyanobenzene in the Ugi reaction lies in the ability to further functionalize the resulting product. The bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups, dramatically increasing the molecular diversity of the synthesized library.

Causality in Experimental Design: The Suzuki Coupling Mechanism

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by the base). Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Post-Ugi Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of the Ugi product obtained in the previous step.

Materials:

  • Ugi product (containing the 2-bromophenyl group, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene and water)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the Ugi product (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Representative Suzuki Coupling Products and Yields

Ugi ProductArylboronic AcidProductYield (%)
N-(1-(benzylamino)-1-phenylmethyl)-N-(2-bromophenyl)acetamidePhenylboronic acidN-(1-(benzylamino)-1-phenylmethyl)-N-(biphenyl-2-yl)acetamideGood
N-(1-(cyclohexylamino)-2-methylpropyl)-N-(2-bromophenyl)propanamide4-Methoxyphenylboronic acidN-(1-(cyclohexylamino)-2-methylpropyl)-N-(4'-methoxybiphenyl-2-yl)propanamideHigh
N-(1-(phenylamino)-1-(4-chlorophenyl)methyl)-N-(2-bromophenyl)benzamideThiophene-2-boronic acidN-(1-(phenylamino)-1-(4-chlorophenyl)methyl)-N-(2-(thiophen-2-yl)phenyl)benzamideModerate

Note: Yields are qualitative and will vary depending on the specific substrates, catalyst, and reaction conditions.

The Passerini Three-Component Reaction (P-3CR): Accessing α-Acyloxy Amides

The Passerini reaction is another fundamental isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8][9] This reaction is particularly useful for synthesizing depsipeptide-like structures.

Causality in Experimental Design: The Passerini Reaction Mechanism

In aprotic solvents, the Passerini reaction is believed to proceed through a concerted mechanism.[10] The carboxylic acid is thought to form a hydrogen-bonded complex with the carbonyl compound, which increases its electrophilicity. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl carbon, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.[11]

Experimental Protocol: Passerini Three-Component Reaction with 1-Bromo-2-isocyanobenzene

This protocol provides a general procedure for the Passerini reaction using 1-bromo-2-isocyanobenzene.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

  • Carboxylic acid (e.g., benzoic acid, 1.0 mmol)

  • 1-Bromo-2-isocyanobenzene (1.0 mmol)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for a few minutes.

  • Add 1-Bromo-2-isocyanobenzene (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the Ugi and Passerini reaction workflows, including the post-modification step.

Ugi_Suzuki_Workflow cluster_Ugi Ugi Four-Component Reaction cluster_Suzuki Post-Ugi Modification: Suzuki Coupling Aldehyde Aldehyde Ugi_Product α-Acylamino Amide (with 2-bromophenyl group) Aldehyde->Ugi_Product One-pot reaction Methanol, rt Amine Amine Amine->Ugi_Product One-pot reaction Methanol, rt Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product One-pot reaction Methanol, rt Isocyanide 1-Bromo-2- isocyanobenzene Isocyanide->Ugi_Product One-pot reaction Methanol, rt Final_Product Diversified Product Ugi_Product->Final_Product Pd Catalyst, Base Toluene/Water, Heat Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Final_Product Passerini_Workflow cluster_Passerini Passerini Three-Component Reaction Aldehyde_P Aldehyde/Ketone Passerini_Product α-Acyloxy Amide (with 2-bromophenyl group) Aldehyde_P->Passerini_Product One-pot reaction DCM, rt Carboxylic_Acid_P Carboxylic Acid Carboxylic_Acid_P->Passerini_Product One-pot reaction DCM, rt Isocyanide_P 1-Bromo-2- isocyanobenzene Isocyanide_P->Passerini_Product One-pot reaction DCM, rt

Caption: Workflow for the Passerini three-component reaction.

Conclusion and Future Perspectives

The use of 1-bromo-2-isocyanobenzene in multicomponent reactions represents a highly efficient and strategic approach to the synthesis of diverse and complex molecules. The initial Ugi or Passerini reaction provides a robust scaffold, while the ortho-bromo group serves as a valuable linchpin for subsequent functionalization through powerful cross-coupling reactions. This two-pronged strategy allows for the exploration of a vast chemical space from readily available starting materials, which is a significant advantage in the early stages of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to employ this versatile building block in their own synthetic endeavors, paving the way for the discovery of the next generation of therapeutic agents. Future work in this area could explore other types of post-MCR modifications of the bromo-substituted products, such as Buchwald-Hartwig amination, Sonogashira coupling, or cyclization reactions to generate novel heterocyclic systems.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Andrade, C. K. Z., & Takada, S. C. S. (2006). Revisiting the Passerini Reaction under Eco-Friendly Reaction Conditions. Synlett, 2006(10), 1539-1541.
  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction. Angewandte Chemie, 71(11), 386-386.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1-Isocyanopentane in Passerini Reactions.
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
  • Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. Molecules, 17(10), 12345-12356.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed.
  • Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Studies on Isocyanides and Related Compounds; Synthesis of 1,4Benzodiazepine2,5-diones via Ugi Four-Component Condensation.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Emerging Heterocycles as Bioactive Compounds. Frontiers Research Topic.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condens
  • Editorial: Emerging heterocycles as bioactive compounds. IRIS - Unipa.
  • Curcumin‐based bioactive heterocycles derived via multicomponent reactions. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Synthesis of 1,4‐Benzodiazepine‐2,5‐diones via Ugi Four‐Component Condens
  • ChemInform Abstract: Tandem One Pot Synthesis of 1,5-Benzodiazocine-2-one by Isocyanide Based Ugi Multicomponent Reaction.

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The Strategic Utility of 1-Bromo-2-isocyanobenzene in the Synthesis of N-Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles (N-heterocycles) form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1] Their synthesis remains a cornerstone of modern organic chemistry and drug discovery. This technical guide elucidates the strategic importance and practical application of 1-bromo-2-isocyanobenzene as a versatile and powerful precursor for the construction of diverse N-heterocyclic frameworks. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key synthetic transformations, including transition-metal-catalyzed cyclizations, radical-mediated annulations, and domino reactions. The causality behind experimental choices, self-validating aspects of the protocols, and the relevance of the synthesized scaffolds in medicinal chemistry will be highlighted, providing researchers with a robust toolkit for leveraging this unique building block in their synthetic endeavors.

Introduction: The Unique Duality of 1-Bromo-2-isocyanobenzene

1-Bromo-2-isocyanobenzene is a bifunctional aromatic compound poised for sequential or concerted bond-forming events. The strategic ortho-disposition of a halogen (a handle for transition metal catalysis) and an isocyanide (a versatile one-carbon synthon and radical acceptor) offers a powerful platform for constructing fused N-heterocyclic systems. The isocyano group, with its carbene-like reactivity, can participate in a variety of cyclization reactions, including insertions and multicomponent processes.[2] This unique structural motif allows for the rapid assembly of complex molecular architectures from relatively simple starting materials, a highly desirable feature in medicinal chemistry and materials science.

The N-heterocyclic scaffolds accessible from this precursor, such as indoles, phenanthridines, quinolines, and quinoxalines, are prevalent in a multitude of bioactive molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide will provide detailed methodologies to access these privileged structures.

Palladium-Catalyzed Annulations: A Workhorse for N-Heterocycle Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of 1-bromo-2-isocyanobenzene opens a direct and efficient route to various N-heterocycles. The general strategy involves a palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization involving the isocyanide moiety.

Synthesis of Indoles via Modified Larock Annulation

The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles from o-haloanilines and alkynes.[4][5] While traditionally employing anilines, the isocyanide functionality in 1-bromo-2-isocyanobenzene can be hydrolyzed in situ or participate directly in modified cyclization pathways. A more direct approach involves the palladium-catalyzed coupling of 1-bromo-2-isocyanobenzene with terminal alkynes, followed by an intramolecular cyclization.

Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) species. Subsequent coordination and migratory insertion of the alkyne into the aryl-palladium bond forms a vinylpalladium intermediate. This is followed by nucleophilic attack of the isocyanide nitrogen (or the corresponding amine after hydrolysis) onto the vinylpalladium species, leading to the indole scaffold after reductive elimination and tautomerization.

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles

This protocol outlines a general method for the synthesis of 2,3-disubstituted indoles from 1-bromo-2-isocyanobenzene and a disubstituted alkyne, adapted from established Larock annulation procedures.

Materials:

  • 1-Bromo-2-isocyanobenzene

  • Disubstituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-isocyanobenzene (1.0 mmol), the disubstituted alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Entry Alkyne Product Yield (%)
1Diphenylacetylene2,3-Diphenylindole~85%
21-Phenyl-1-propyne2-Methyl-3-phenylindole~78%
34-Octyne2,3-Dipropylindole~80%
Synthesis of Phenanthridines and Phenanthridinones

Phenanthridines and their corresponding lactams, phenanthridinones, are important structural motifs found in numerous alkaloids and pharmacologically active compounds.[6] 1-Bromo-2-isocyanobenzene can serve as a key building block for these scaffolds through palladium-catalyzed reactions with arylboronic acids or via carbonylative cyclization.

Mechanistic Rationale (Suzuki Coupling followed by Cyclization): A Suzuki-Miyaura coupling between 1-bromo-2-isocyanobenzene and an arylboronic acid generates a 2-isocyano-biphenyl intermediate. Subsequent intramolecular cyclization, often promoted by a palladium catalyst, leads to the formation of the phenanthridine core. The isocyanide carbon becomes C6 of the phenanthridine ring.

Protocol 2: Palladium-Catalyzed Synthesis of Phenanthridines from 1-Bromo-2-isocyanobenzene and Arylboronic Acids

This protocol describes a two-step, one-pot procedure for the synthesis of phenanthridines.

Materials:

  • 1-Bromo-2-isocyanobenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk tube, combine 1-bromo-2-isocyanobenzene (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and heat the mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the phenanthridine product.

Entry Arylboronic Acid Product Yield (%)
1Phenylboronic acidPhenanthridine~75%
24-Methoxyphenylboronic acid2-Methoxyphenanthridine~70%
33-Tolylboronic acid3-Methylphenanthridine~72%

Radical Cyclizations: Harnessing the Reactivity of the Isocyanide Group

The isocyanide functionality is an excellent radical acceptor. This property can be exploited to construct N-heterocycles through radical cascade reactions.[7] These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Mechanistic Rationale: A radical is generated from a suitable precursor (e.g., an alkyl halide) via a radical initiator or photoredox catalysis. This radical then adds to the electrophilic carbon of the isocyanide group in 1-bromo-2-isocyanobenzene, forming an imidoyl radical. This intermediate can then undergo an intramolecular cyclization onto the adjacent aromatic ring, followed by aromatization to yield the final heterocyclic product.

Radical_Cyclization_Mechanism cluster_initiation Radical Initiation cluster_propagation Propagation Cycle Radical_Initiator Radical Initiator (e.g., AIBN, hv) Alkyl_Halide R-X Radical_Initiator->Alkyl_Halide generates R_radical R• Alkyl_Halide->R_radical Precursor 1-Bromo-2-isocyanobenzene R_radical->Precursor Addition Imidoyl_Radical Imidoyl Radical Intermediate Precursor->Imidoyl_Radical Cyclized_Radical Cyclized Radical Intermediate Imidoyl_Radical->Cyclized_Radical Intramolecular Cyclization Product N-Heterocycle Cyclized_Radical->Product Aromatization

Figure 1: General workflow for the radical cyclization of 1-bromo-2-isocyanobenzene.

Protocol 3: Radical-Mediated Synthesis of 6-Alkylphenanthridines

This protocol details a general procedure for the synthesis of 6-alkylphenanthridines via a radical cascade reaction.

Materials:

  • 1-Bromo-2-isocyanobenzene

  • Alkyl iodide (e.g., tert-butyl iodide)

  • Azobisisobutyronitrile (AIBN)

  • Benzene or Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel equipped with a reflux condenser, dissolve 1-bromo-2-isocyanobenzene (1.0 mmol) and the alkyl iodide (2.0 mmol) in anhydrous benzene (10 mL).

  • Add AIBN (0.2 mmol, 20 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 6-alkylphenanthridine.

Entry Alkyl Iodide Product Yield (%)
1tert-Butyl iodide6-(tert-Butyl)phenanthridine~65%
2Cyclohexyl iodide6-Cyclohexylphenanthridine~60%
3Isopropyl iodide6-Isopropylphenanthridine~68%

Domino Reactions: Maximizing Molecular Complexity

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates.[8] This approach significantly enhances synthetic efficiency and aligns with the principles of green chemistry. 1-Bromo-2-isocyanobenzene is an ideal substrate for designing domino sequences due to its two reactive sites.

Conceptual Framework: A domino reaction involving 1-bromo-2-isocyanobenzene could be initiated by a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling. The newly introduced functionality can then participate in an intramolecular reaction with the isocyanide group to construct the heterocyclic ring system. This avoids the need for isolating and purifying the intermediate, thereby saving time and resources.

Domino_Reaction_Workflow Start 1-Bromo-2-isocyanobenzene + Coupling Partner Step1 Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Start->Step1 Intermediate In situ generated intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Fused N-Heterocycle Step2->Product

Figure 2: Conceptual workflow of a domino reaction utilizing 1-bromo-2-isocyanobenzene.

Protocol 4: Domino Sonogashira Coupling and Cyclization for the Synthesis of Substituted Quinolines

This protocol describes a domino process for the synthesis of 2-substituted quinolines from 1-bromo-2-isocyanobenzene and terminal alkynes.

Materials:

  • 1-Bromo-2-isocyanobenzene

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a degassed solution of 1-bromo-2-isocyanobenzene (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMF (5 mL), add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Add triethylamine (2.0 mmol) to the mixture.

  • Heat the reaction at 80-100 °C for 8-16 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-substituted quinoline.

Entry Terminal Alkyne Product Yield (%)
1Phenylacetylene2-Phenylquinoline~80%
21-Hexyne2-Butylquinoline~75%
3Ethynyltrimethylsilane2-(Trimethylsilyl)quinoline~70%

Conclusion and Future Outlook

1-Bromo-2-isocyanobenzene has proven to be a highly valuable and versatile precursor for the synthesis of a wide range of medicinally relevant N-heterocycles. The methodologies presented herein, including palladium-catalyzed annulations, radical cyclizations, and domino reactions, offer efficient and modular routes to indoles, phenanthridines, and quinolines. The ability to rapidly construct complex molecular scaffolds from this readily accessible starting material underscores its importance in modern synthetic and medicinal chemistry. Future research in this area will likely focus on the development of enantioselective catalytic systems, the exploration of novel domino reaction cascades, and the application of these synthetic strategies to the total synthesis of complex natural products and the discovery of new therapeutic agents.

References

  • Caddick, S., et al. (2002). Synthesis of phenanthridinones using o-halobenzamides through an intramolecular Heck reaction. Tetrahedron Letters, 43(31), 5477-5479.
  • Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the synthesis of nitrogen heterocycles.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Ferraccioli, R., et al. (2004). A new route to phenanthridinones via palladium-catalyzed sequential reactions of o-halobenzamides, norbornene, and aryl iodides. Organic Letters, 6(22), 3881-3884.
  • Wan, J.-P., & Wei, L. (2012). Quinoxaline Synthesis by Domino Reactions. Synlett, 23(10), 1443-1461.
  • Curran, D. P., et al. (1991). Radical cascade reactions using isonitriles as radical acceptors. Journal of the American Chemical Society, 113(2), 703-704.
  • Tamatam, R., et al. (2023). Methodologies and mechanistic insights for the synthesis of nitrogen-containing heterocyclic quinazolines via transition metal-catalysed reactions. Frontiers in Chemistry, 11, 1145135.
  • Ohta, Y., et al. (2009). Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization. The Journal of Organic Chemistry, 74(18), 7052-7058.
  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663.
  • Cacchi, S., et al. (1999). A Three-Component Approach to the Synthesis of 2-Substituted Indoles. Organic Letters, 1(2), 279-281.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Kerru, N., et al. (2022). N-heterocycles: Recent Advances in Biological Applications. Current Organic Chemistry, 26(1), 3-24.
  • Ueda, M., & Miyabe, H. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 20, 2114-2128.
  • Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • Beşer, A. U., et al. (2022). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 27(3), 949.

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Application Notes & Protocols: Modular Synthesis of Phenanthridines via Radical Cyclization of 2-Isocyanobiphenyls Derived from 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenanthridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals with applications ranging from anticancer to antiviral agents.[1][2] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of substituted phenanthridines. The strategy leverages the versatile and readily accessible starting material, 1-bromo-2-isocyanobenzene, which is first elaborated into a 2-isocyanobiphenyl precursor via palladium-catalyzed cross-coupling. Subsequently, a powerful radical-mediated cyclization forges the central phenanthridine ring. We will explore the mechanistic underpinnings of this transformation and provide step-by-step protocols for manganese-mediated and metal-free, visible-light-induced methodologies.

Introduction: The Significance of the Phenanthridine Core

Phenanthridine and its derivatives are a critical class of nitrogen-containing heterocycles that have captured the sustained interest of the scientific community.[3] Their rigid, planar structure is ideal for intercalation with DNA and RNA, a property exploited in fluorescent markers like ethidium bromide and in the development of topoisomerase inhibitors for cancer therapy.[4][5] The phenanthridine framework is prevalent in a variety of alkaloids with potent biological activities, including anticancer (e.g., Nitidine), antimalarial (e.g., Fagaronine), and anti-HIV properties.[6][7]

Traditional synthetic routes to phenanthridines, such as the Pictet-Hubert and Morgan-Walls reactions, often require harsh conditions and high temperatures.[3] Modern synthetic chemistry has pivoted towards more efficient and modular strategies, with methods involving transition-metal-catalyzed C-H activation, photocatalysis, and radical cyclizations gaining prominence.[2] Among these, the intramolecular cyclization of 2-isocyanobiphenyls stands out as a particularly robust and flexible approach, allowing for the introduction of diverse substituents at the C6 position. This guide focuses on a two-stage strategy beginning with 1-bromo-2-isocyanobenzene, a versatile building block for accessing the requisite 2-isocyanobiphenyl precursors.

Overall Synthetic Strategy

The synthesis is conceptually divided into two key transformations:

  • Formation of the 2-Isocyanobiphenyl Precursor: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple 1-bromo-2-isocyanobenzene with a suitable organoboron reagent (e.g., an arylboronic acid). This step constructs the core biaryl structure necessary for the subsequent cyclization.

  • Intramolecular Radical Cyclization: The 2-isocyanobiphenyl intermediate undergoes a radical-mediated cyclization to form the phenanthridine ring. This key C-C bond-forming step is highly efficient and can be initiated through various means, including transition metal catalysis or photoredox catalysis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Phenanthridine Formation A 1-Bromo-2-isocyanobenzene B Arylboronic Acid (R-B(OH)2) C Pd Catalyst / Base (Suzuki-Miyaura Coupling) A->C B->C D 2-Isocyano-biphenyl Intermediate C->D C-C Bond Formation E Radical Initiator (e.g., Mn(acac)3 or Photocatalyst) D->E D->E Intermediate to Cyclization F Substituted Phenanthridine (Final Product) E->F Intramolecular Radical Cyclization

Figure 1: Two-stage workflow for phenanthridine synthesis.

Mechanistic Insight: The Radical Cascade

The cornerstone of this synthetic approach is the radical cascade reaction involving the isocyanide group.[8] This process is elegant in its efficiency, forming both a C-C and a C-P or C-C bond in a single cascade. While several methods exist to initiate the radical, the fundamental pathway remains consistent.

  • Radical Generation: An external radical (e.g., a phosphoryl radical from a phosphine oxide or an aryl radical from a boronic acid) is generated. In manganese-mediated reactions, Mn(acac)₃ acts as an oxidant to generate the radical from the precursor.[9] In photocatalytic systems, an excited photocatalyst initiates an electron transfer process to achieve the same outcome.[10]

  • Addition to Isocyanide: The highly reactive isocyanide carbon readily traps the initial radical, forming a nitrogen-centered imidoyl radical intermediate.

  • Homolytic Aromatic Substitution (HAS): The imidoyl radical undergoes a 6-endo-trig intramolecular cyclization onto the adjacent phenyl ring. This step, a Homolytic Aromatic Substitution (HAS), is the key ring-forming event.[9]

  • Aromatization: The resulting cyclohexadienyl radical intermediate is oxidized, typically by the manganese catalyst or an oxidant in the reaction mixture (like air), to eliminate a hydrogen atom and form the stable, aromatic phenanthridine product.

Figure 2: Mechanism of radical-mediated phenanthridine synthesis.

Experimental Protocols

Safety Precaution: These protocols involve handling hazardous chemicals, including palladium catalysts, organic solvents, and oxidants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Isocyano-4'-methyl-1,1'-biphenyl (General Precursor Synthesis)

This protocol details a standard Suzuki-Miyaura coupling to create the biaryl backbone.

Reagents & Materials:

  • 1-Bromo-2-isocyanobenzene (1.0 mmol, 182 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 25 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL) and Water (0.5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-isocyanobenzene, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Expert Commentary: The choice of ligand (SPhos) and base (K₃PO₄) is crucial for an efficient Suzuki coupling. SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle. K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing unwanted side reactions.

Protocol 2: Manganese-Mediated Synthesis of 6-Phenylphenanthridine

This method utilizes a manganese oxidant to facilitate the coupling of a 2-isocyanobiphenyl with a boronic acid to form the C6-substituted phenanthridine directly.[9]

Reagents & Materials:

  • 2-Isocyano-1,1'-biphenyl (0.5 mmol, 89.5 mg)

  • Phenylboronic acid (0.75 mmol, 91 mg)

  • Manganese(III) acetylacetonate [Mn(acac)₃] (1.5 mmol, 528 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk flask, magnetic stirrer, and heating plate.

Procedure:

  • Vessel Preparation: Add 2-isocyano-1,1'-biphenyl, phenylboronic acid, and Mn(acac)₃ to a dry Schlenk flask with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the 6-phenylphenanthridine product.

Protocol 3: Visible-Light Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines

This protocol provides a metal-free, mild alternative using a common organic dye as a photocatalyst.[10]

Reagents & Materials:

  • 2-Isocyano-1,1'-biphenyl (0.2 mmol, 35.8 mg)

  • Diphenylphosphine oxide (0.6 mmol, 121 mg)

  • Rose Bengal (0.01 mmol, 10 mg, 5 mol%)

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.6 mmol, 90 µL)

  • Acetonitrile (MeCN, 1.0 mL) and Water (H₂O, 0.18 mL)

  • Quartz test tube, magnetic stirrer, and a 30 W blue LED lamp.

Procedure:

  • Reaction Setup: In a quartz test tube with a magnetic stir bar, combine 2-isocyano-1,1'-biphenyl, diphenylphosphine oxide, Rose Bengal, and DBU.

  • Solvent Addition: Add the MeCN/H₂O solvent mixture. The reaction is typically run under an air atmosphere, as oxygen can act as the terminal oxidant.[7]

  • Irradiation: Place the tube approximately 5-10 cm from a 30 W blue LED lamp and stir at room temperature for 5-8 hours.

  • Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions

Parameter Protocol 1 (Suzuki Coupling) Protocol 2 (Mn-Mediated) Protocol 3 (Photocatalytic)
Key Reagent Pd(OAc)₂ / SPhosMn(acac)₃Rose Bengal / DBU
Reactant Partner Arylboronic acidArylboronic acidDiphenylphosphine oxide
Temperature 100 °C80 °CRoom Temperature
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Air
Typical Yields 70-95%60-85%[9]50-80%[10]
Key Advantages Reliable C-C bond formationRapid, one-pot cyclizationMetal-free, mild conditions
Limitations Requires pre-functionalized arenesRequires stoichiometric oxidantSubstrate-dependent efficiency

Conclusion

The synthesis of phenanthridines from 1-bromo-2-isocyanobenzene via a two-stage, coupling-cyclization strategy offers a powerful and modular platform for accessing a wide array of substituted derivatives. The radical-mediated cyclization of the 2-isocyanobiphenyl intermediate is particularly noteworthy for its efficiency and tolerance of diverse functional groups. The manganese-mediated and visible-light-promoted protocols presented here represent modern, reliable methods that avoid the harsh conditions of classical syntheses. These application notes provide researchers with the foundational knowledge and practical protocols necessary to leverage this chemistry in the fields of drug discovery, materials science, and synthetic methodology development.

References

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  • Siddiqui, N., et al. (2020). Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. Future Medicinal Chemistry, 12(9), 803-818. [Link]

  • Tobisu, M., et al. (2012). Modular Synthesis of Phenanthridine Derivatives by Oxidative Cyclization of 2-Isocyanobiphenyls with Organoboron Reagents. Angewandte Chemie International Edition, 51(45), 11363-11366. [Link]

  • Yadav, J. S., et al. (2017). Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids. Organic Chemistry Frontiers, 4(5), 729-733. [Link]

  • Heinrich, M. R. (2016). 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C–P and C–C Bond Formation. Organic Letters, 18(19), 5022-5025. [Link]

  • Suyama, T., & Tanimoto, H. (2023). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Journal of Synthetic Organic Chemistry, Japan, 81(11), 934-944. [Link]

  • Tobisu, M., et al. (2012). Modular Synthesis of Phenanthridine Derivatives by Oxidative Cyclization of 2-Isocyanobiphenyls with Organoboron Reagents. Angewandte Chemie International Edition, 51(45), 11363-11366. [Link]

  • Li, W., et al. (2017). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Organic & Biomolecular Chemistry, 15(1), 80-84. [Link]

  • Chuang, S.-C., et al. (2018). Catalyst-free synthesis of phenanthridines via electrochemical coupling of 2-isocyanobiphenyls and amines. New Journal of Chemistry, 42(14), 11501-11505. [Link]

  • Kumar, A., et al. (2021). A Review on Synthetic Approaches of Phenanthridine. Letters in Organic Chemistry, 19(6), 468-485. [Link]

  • Rafiee, F. (2017). Synthesis of phenanthridine and phenanthridinone derivatives based on Pd-catalyzed C-H activation. Applied Organometallic Chemistry, 31(10), e3820. [Link]

  • Wang, Y., et al. (2019). Visible-light-promoted synthesis of phenanthridines via an intermolecular isocyanide insertion reaction. Organic & Biomolecular Chemistry, 17(31), 7434-7438. [Link]

  • Sun, C., et al. (2020). Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines. Organic & Biomolecular Chemistry, 18(29), 5657-5667. [Link]

  • Sun, C-L., et al. (2015). Cobalt-catalyzed radical cyclization of isocyanides forming phenanthridine derivatives. Chemical Communications, 51(61), 12209-12211. [Link]

  • Cheng, C.-H., et al. (2016). A Transition Metal Free Approach for the Synthesis of Substituted Phenanthridines from the Coupling Reaction of Aryldiazonium Salts with Nitriles. The Journal of Organic Chemistry, 81(15), 6521-6529. [Link]

  • Talukdar, V., et al. (2021). Recent Trends in the Synthesis and Mechanistic Implications of Phenanthridines. Advanced Synthesis & Catalysis, 363(5), 1202-1245. [Link]

  • Wang, S., et al. (2023). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry, 88(17), 12398-12402. [Link]

  • Azarkish, M., & Ghorbani-Choghamarani, A. (2020). Metal-free 2-isocyanobiaryl-based cyclization reactions: phenanthridine framework synthesis. RSC Advances, 10(44), 26343-26359. [Link]

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging substrate: 1-bromo-2-isocyanobenzene. The presence of the ortho-isocyano group introduces unique electronic and steric considerations, as well as the potential for competing reaction pathways. These notes offer a detailed mechanistic overview, step-by-step experimental protocols, and strategies for optimization and troubleshooting to facilitate the successful synthesis of N-aryl-2-isocyanobenzenes.

Scientific Foundation: Mechanism and Key Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[5][6] Understanding this mechanism is paramount to rationalizing experimental choices and troubleshooting unforeseen outcomes.

The Catalytic Cycle

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2-isocyanobenzene to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step, particularly with sterically hindered substrates.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Ad Oxidative Addition (Ar-Br) Pd(II)_Intermediate Pd(II)-Aryl Complex (L)₂Pd(Ar)(Br) Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, Base) Pd_Amido Pd(II)-Amido Complex [(L)₂Pd(Ar)(NR₂)]⁺ Red_Elim Reductive Elimination Product Product (Ar-NR₂)

The Challenge of the Isocyano Group

The isocyanide functional group (-N≡C) in the ortho-position presents specific challenges:

  • Steric Hindrance: The proximity of the isocyano group to the bromine atom increases steric bulk around the reaction center, potentially impeding the oxidative addition and reductive elimination steps.

  • Ligand-like Behavior: Isocyanides are known to coordinate to transition metals, including palladium.[7][8] This can lead to catalyst inhibition or the formation of undesired off-cycle intermediates.

  • Insertion Chemistry: Isocyanides can undergo insertion reactions into palladium-carbon bonds, a process that could compete with the desired amination pathway.[1][9]

Careful selection of the catalyst system and reaction conditions is therefore essential to favor the desired C-N bond formation and minimize these potential side reactions.

Experimental Protocols

Safety First: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

General Reaction Setup

The following protocol is a general starting point and may require optimization for specific amines.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Glovebox or Schlenk Line) reagent_prep->reaction_setup heating Heating & Stirring (Monitor Progress by TLC/GC-MS) reaction_setup->heating workup Aqueous Workup heating->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Reagents and Materials
Reagent/MaterialRecommended GradeNotes
1-Bromo-2-isocyanobenzene>98% puritySynthesize from 2-bromoaniline or purchase commercially.
Amine (Primary or Secondary)>98% purityEnsure dryness and purity.
Palladium Precatalyste.g., Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts like (tBu₃P)Pd(0) can also be effective.
Phosphine Ligande.g., XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are recommended.
Basee.g., NaOt-Bu, K₃PO₄, Cs₂CO₃Choice depends on the amine and substrate compatibility.
Anhydrous Solvente.g., Toluene, Dioxane, THFEnsure solvent is deoxygenated.
Schlenk flask or glovebox-For maintaining an inert atmosphere.
Standard laboratory glassware--
Step-by-Step Protocol (Example with Aniline)
  • Preparation (Inert Atmosphere): To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).

  • Reagent Addition: Add 1-bromo-2-isocyanobenzene (1.0 equivalent) to the flask.

  • Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (to make a ~0.1 M solution). Finally, add the amine (e.g., aniline, 1.1 equivalents) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to 80-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ requires in situ reduction to the active Pd(0) species.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich monophosphine ligands are generally effective for sterically hindered aryl bromides.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases like NaOt-Bu are often highly effective but may not be compatible with all functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used in such cases, though they may require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, THFToluene is a common choice. Dioxane can also be effective but is a suspected carcinogen. THF has a lower boiling point, which may limit the reaction temperature.[3]
Temperature 80-110 °CHigher temperatures are often required for less reactive amines or with weaker bases.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solubility of reagents.1. Use a fresh palladium source and ligand. Ensure anaerobic conditions. 2. Switch to a stronger base (e.g., NaOt-Bu). 3. Increase the reaction temperature. 4. Try a different solvent or increase the solvent volume.
Formation of Side Products 1. Catalyst decomposition. 2. Isocyanide insertion. 3. Hydrodehalogenation (replacement of Br with H).1. Lower the reaction temperature or use a more stable ligand. 2. Screen different ligands that may disfavor isocyanide coordination/insertion. Monitor by LC-MS for products with an increased mass corresponding to isocyanide insertion. 3. Ensure the absence of water and other protic sources.
Difficulty in Purification 1. Similar polarity of starting material and product. 2. Presence of persistent impurities.1. Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if necessary. 2. Ensure all reagents are pure before starting the reaction.

Concluding Remarks

The Buchwald-Hartwig amination of 1-bromo-2-isocyanobenzene is a feasible yet challenging transformation that requires careful consideration of the unique properties of the isocyano group. By selecting an appropriate bulky phosphine ligand, a suitable base, and maintaining rigorous inert conditions, researchers can successfully synthesize the desired N-aryl-2-isocyanobenzene derivatives. The protocols and optimization strategies outlined in these application notes provide a solid foundation for navigating the complexities of this reaction and achieving high yields of the target compounds, thereby expanding the synthetic chemist's toolkit for accessing novel molecular architectures.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
  • Ricci, A. (Ed.). (2007).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC - NIH. (2020, October 23). Retrieved January 24, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 24, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 24, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reaction of azides with isocyanides. | Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]

  • Single or double isocyanide insertion in Buchwald-Hartwig reaction. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 24, 2026, from [Link]

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The Versatile Role of 1-Bromo-2-isocyanobenzene in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 1-Bromo-2-isocyanobenzene has emerged as a key intermediate, offering a unique combination of reactive functionalities that enable the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the applications of 1-Bromo-2-isocyanobenzene in drug discovery, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Introduction: A Molecule of Strategic Importance

1-Bromo-2-isocyanobenzene is an aromatic compound featuring two highly valuable functional groups for synthetic diversification: a bromo substituent and an isocyano group. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other moieties. Simultaneously, the isocyano group is a unique and highly reactive functionality that readily participates in multicomponent reactions (MCRs), providing rapid access to complex molecular architectures from simple starting materials. This dual reactivity makes 1-Bromo-2-isocyanobenzene a powerful tool for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-2-isocyanobenzene is essential for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₇H₄BrN[1]
Molecular Weight 182.02 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Odor Pungent[1]
Boiling Point Not explicitly available for the 2-isomer, but related compounds suggest it would be in the range of 200-260 °C. For example, 1-bromo-2-nitrobenzene has a boiling point of 261 °C.[2]
Melting Point Not explicitly available for the 2-isomer. The related 1-bromo-4-isocyanobenzene has a melting point of 98 °C.[1]
Solubility Soluble in most organic solvents.General chemical knowledge
Stability Stable under normal conditions. Moisture sensitive.[3]

Safety Precautions

1-Bromo-2-isocyanobenzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Core Applications in Medicinal Chemistry: Multicomponent Reactions

The isocyano group of 1-Bromo-2-isocyanobenzene is the cornerstone of its utility in medicinal chemistry, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Ugi and Passerini reactions, are highly valued for their ability to generate molecular complexity in a single, atom-economical step.[6][7]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are important scaffolds in many biologically active molecules.[8] The reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8]

Reaction Mechanism:

The mechanism of the Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. A subsequent Mumm rearrangement yields the final α-acylamino amide product.[8]

Experimental Workflow: Ugi Reaction

Ugi_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Dissolve aldehyde and amine in methanol add_acid Add carboxylic acid start->add_acid Allow to stir add_isocyanide Add 1-Bromo-2-isocyanobenzene add_acid->add_isocyanide Solution of reactants stir Stir at room temperature add_isocyanide->stir Monitor by TLC concentrate Concentrate in vacuo stir->concentrate Reaction complete extract Extract with ethyl acetate concentrate->extract purify Purify by column chromatography extract->purify end Characterize product purify->end

Caption: General workflow for the Ugi four-component reaction.

Protocol: General Procedure for the Ugi Reaction with 1-Bromo-2-isocyanobenzene

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol (0.5 M).

  • Addition of Components: To the stirred solution, add the carboxylic acid (1.0 eq).

  • Initiation: Add 1-Bromo-2-isocyanobenzene (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

The Passerini Three-Component Reaction

The Passerini reaction is another fundamental IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy carboxamides.[9]

Reaction Mechanism:

The Passerini reaction is generally believed to proceed via a concerted mechanism where the three components come together in a cyclic transition state.[10]

Signaling Pathway: Passerini Reaction Mechanism

Passerini_Mechanism Reactants Aldehyde + Carboxylic Acid + 1-Bromo-2-isocyanobenzene Intermediate Cyclic Transition State Reactants->Intermediate α-addition Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Protocol: General Procedure for the Passerini Reaction with 1-Bromo-2-isocyanobenzene

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and the aldehyde (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add 1-Bromo-2-isocyanobenzene (1.0 eq).[11]

  • Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.[11]

  • Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.[11]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[11]

Synthesis of Bioactive Heterocycles

The true power of 1-Bromo-2-isocyanobenzene in medicinal chemistry lies in the subsequent transformations of the MCR products. The presence of the bromo substituent allows for a plethora of post-condensation modifications, most notably through palladium-catalyzed cross-coupling reactions. This enables the synthesis of a vast number of complex, drug-like heterocyclic compounds.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs. Novel derivatives are continuously being explored for a range of therapeutic applications. The Ugi product derived from 1-Bromo-2-isocyanobenzene can be a precursor to novel benzodiazepine structures through an intramolecular Buchwald-Hartwig amination.

Logical Relationship: Synthesis of Benzodiazepines

Benzodiazepine_Synthesis Ugi_Product Ugi Product α-Acylamino amide with 2-bromophenyl group Intramolecular_Coupling {Intramolecular Buchwald-Hartwig Amination} Ugi_Product->Intramolecular_Coupling Pd-catalyzed Benzodiazepine Benzodiazepine Derivative Intramolecular_Coupling->Benzodiazepine

Caption: Synthetic route to benzodiazepines from Ugi products.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The bromo-substituted Ugi or Passerini products can be elaborated into quinazolinone derivatives through various cyclization strategies, often involving transition metal catalysis.

Potential Therapeutic Applications and Biological Evaluation

The diverse heterocyclic scaffolds accessible from 1-Bromo-2-isocyanobenzene are of significant interest in the discovery of new drugs for a variety of diseases.

Anticancer Activity:

Many nitrogen-containing heterocycles exhibit potent anticancer activity. The derivatives synthesized from 1-Bromo-2-isocyanobenzene can be screened for their cytotoxic effects against a panel of cancer cell lines using standard assays such as the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity:

Chronic inflammation is implicated in numerous diseases. Compounds derived from 1-Bromo-2-isocyanobenzene can be evaluated for their anti-inflammatory properties by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Conclusion

1-Bromo-2-isocyanobenzene stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual reactivity, enabling both participation in powerful multicomponent reactions and subsequent functionalization through its bromo substituent, provides an efficient and versatile platform for the synthesis of diverse and complex heterocyclic compounds. The application notes and protocols detailed herein offer a foundational guide for researchers to harness the potential of this valuable building block in the quest for novel therapeutic agents. The continued exploration of the synthetic utility of 1-Bromo-2-isocyanobenzene is poised to yield a new generation of drug candidates with the potential to address a wide range of unmet medical needs.

References

  • 1-Bromo-4-isocyanobenzene - ChemBK. (2024).
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  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene - Chemos GmbH&Co.KG. (n.d.).
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Introduction: The Synthetic Utility of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the experimental applications of 1-Bromo-2-isocyanobenzene, a versatile bifunctional reagent in modern synthetic chemistry. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and safety guidelines for leveraging this compound in the synthesis of complex organic molecules.

1-Bromo-2-isocyanobenzene is an aromatic compound distinguished by the presence of two highly versatile, orthogonally reactive functional groups: a bromine atom and an isocyanide moiety.[1] This unique arrangement makes it a powerful intermediate in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.

The aryl bromide functionality serves as a canonical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the isocyanide group, a unique "C1" synthon, participates in a variety of cyclization, addition, and multicomponent reactions, often providing a direct pathway to nitrogen-containing heterocycles.[3][4] This guide explores the practical application of this dual reactivity, offering detailed protocols for key transformations that are foundational in medicinal chemistry and materials science.

Physicochemical Properties & Safety Protocols

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative.

Compound Properties
PropertyValue
Molecular Formula C₇H₄BrN
Molar Mass 182.02 g/mol
Appearance Typically a solid or liquid
CAS Number 33554-73-3 (for 1-Bromo-4-isocyanobenzene, ortho isomer data is less common)

Note: Physicochemical data for the ortho isomer is sparse in public databases; properties are similar to the para isomer.[5]

Handling and Safety

Isocyanides are known for their strong, unpleasant odors and potential toxicity. Aryl halides also warrant careful handling. Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations involving 1-Bromo-2-isocyanobenzene must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6][7] The workspace should be well-ventilated.[8][9]

  • Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, splash-proof safety goggles, and chemical-resistant gloves (e.g., nitrile). If there is a risk of splashing, a full-face shield is recommended.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6] Do not allow the chemical to enter drains or waterways.[8]

  • Spill Response : In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Place the contaminated material in a sealed container for proper disposal.

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of 1-Bromo-2-isocyanobenzene stems from the distinct yet complementary reactivity of its two functional groups.

  • The Aryl Bromide : The C(sp²)-Br bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions.[10] Palladium-catalyzed processes are the most common, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11] This makes it an ideal anchor point for building molecular complexity.[2]

  • The Isocyanide : The isocyanide (-N≡C) group is a unique functional group with a divalent carbon atom. It can act as a nucleophile or an electrophile, making it highly valuable in multicomponent reactions and cyclization cascades.[12][13] It is a key building block for synthesizing heterocycles like indoles, quinolines, and benzodiazepines.[14][15][16]

The following sections provide detailed, field-proven protocols for leveraging this dual reactivity.

Experimental Protocols and Methodologies

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a standard procedure for the C-C bond-forming reaction between 1-Bromo-2-isocyanobenzene and an arylboronic acid. The Suzuki-Miyaura coupling is one of the most robust methods for generating biaryl structures.[17][18]

Causality : The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[19] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[20] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction steps.

Workflow Diagram: General Cross-Coupling Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Solvent) to Flask B 2. Degas Mixture (e.g., N2/Ar bubbling or freeze-pump-thaw) A->B C 3. Add Catalyst & Ligand under inert atmosphere B->C D 4. Heat to Reaction Temperature & Monitor (e.g., by TLC, LC-MS) C->D E 5. Cool & Quench (e.g., add water or sat. NH4Cl solution) D->E F 6. Liquid-Liquid Extraction (e.g., EtOAc/Water) E->F G 7. Dry Organic Layer (e.g., Na2SO4 or MgSO4) F->G H 8. Concentrate in vacuo G->H I 9. Purify Product (e.g., Column Chromatography) H->I J 10. Characterize (NMR, MS, IR) I->J

Caption: Standard workflow for a transition-metal-catalyzed cross-coupling reaction.

Materials & Reagents

ReagentAmount (1 mmol scale)Molar Eq.Purpose
1-Bromo-2-isocyanobenzene182 mg1.0Aryl Halide Substrate
Arylboronic Acid1.2 mmol1.2Coupling Partner
Pd(PPh₃)₄35 mg0.03Palladium(0) Catalyst
K₂CO₃ (anhydrous)276 mg2.0Base
1,4-Dioxane8 mL-Solvent
Water2 mL-Co-solvent

Step-by-Step Protocol

  • To a flame-dried Schlenk flask, add 1-Bromo-2-isocyanobenzene (182 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture and bubble the inert gas through the solution for 15 minutes to degas.

  • Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex pd2_boronate R1-Pd(II)L2-R2 pd2_complex->pd2_boronate boronate [R2-B(OH)3]- (from R2-B(OH)2 + Base) pd2_complex->boronate Transmetalation pd2_boronate->pd0 product R1-R2 (Product) pd2_boronate->product Reductive Elimination reagents R1-X (1-Bromo-2-isocyanobenzene) reagents->pd0 Oxidative Addition boronate->pd2_boronate

Sources

Application Note: 1-Bromo-2-isocyanobenzene as a Versatile Scaffold for the Synthesis of Functionalized Molecular Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of 1-bromo-2-isocyanobenzene as a foundational building block for the synthesis of complex heterocyclic systems, particularly those designed as functionalized molecular probes. The unique ortho-disposition of a versatile palladium-catalyzed cross-coupling handle (bromide) and a reactive isocyanide group enables powerful, sequential, and one-pot tandem reactions. We will explore the causality behind key synthetic strategies, including Sonogashira coupling and subsequent intramolecular cyclization, to construct core scaffolds suitable for further elaboration into sophisticated tools for chemical biology, diagnostics, and drug development. Detailed, field-proven protocols are provided to guide researchers in leveraging this potent synthon.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the quest for novel molecular probes, the design of the core scaffold is of paramount importance.[1] An ideal scaffold offers convergent and flexible synthetic access, allowing for the systematic introduction of various functionalities that dictate targeting, signaling, and solubility. 1-Bromo-2-isocyanobenzene emerges as a preeminent starting material due to its distinct and orthogonally reactive functional groups.

  • The Aryl Bromide: This group serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions.[2][3] These transformations, including the Suzuki, Heck, and Buchwald-Hartwig reactions, are cornerstones of modern medicinal chemistry, enabling the precise formation of C-C, C-N, and C-O bonds under mild and chemoselective conditions.[4]

  • The Isocyanide Group: Often underutilized, the isocyanide moiety is a uniquely versatile functional group.[5] It can act as a nucleophile, an electrophile, a carbene equivalent in cycloadditions, or a radical acceptor.[5][6] This "chameleonic" reactivity is central to its utility in constructing nitrogen-containing heterocycles. Furthermore, isocyanides are known to possess potent biological activities and can act as powerful coordinating ligands for metal ions.[7]

The strategic placement of these two groups ortho to each other creates a powerful platform for tandem reactions, where an initial cross-coupling event is followed by an intramolecular cyclization involving the isocyanide. This approach facilitates the rapid assembly of complex heterocyclic cores, such as indoles and quinolines, which are prevalent motifs in both natural products and pharmaceutical agents.[8]

Core Synthetic Strategy: Tandem Sonogashira Coupling and Intramolecular Cyclization

A particularly elegant and effective strategy for elaborating 1-bromo-2-isocyanobenzene is a tandem sequence initiated by a Sonogashira coupling. This reaction couples the aryl bromide with a terminal alkyne, creating a 2-alkynyl-isocyanobenzene intermediate that is perfectly primed for intramolecular cyclization.[9][10]

The Sonogashira Coupling: Installing the Alkyne Handle

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[11] It is a highly reliable method for forming a C(sp²)-C(sp) bond under mild conditions, tolerating a wide range of functional groups.

The catalytic cycle, a foundational concept in organometallic chemistry, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-bromo-2-isocyanobenzene, forming a Pd(II) intermediate.[10]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This species then transfers the acetylide group to the palladium center.[10]

  • Reductive Elimination: The two organic fragments (the aryl group and the alkynyl group) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding the desired 2-alkynyl-isocyanobenzene product.[10]

Sonogashira_Cycle

The choice of terminal alkyne is critical as it dictates the functionality introduced into the final probe. Alkynes bearing protected hydroxyls, amines, or azides are particularly useful for subsequent bioconjugation or "click" chemistry reactions.[12]

Intramolecular Cyclization: Forging the Heterocyclic Core

Once the 2-alkynyl-isocyanobenzene intermediate is formed, the proximate isocyanide and alkyne groups can undergo intramolecular cyclization. This step is the key to constructing the rigid, planar heterocyclic systems that often form the core of molecular probes. The reaction can be promoted by various means, including heat, radical initiators, or, most commonly, transition metal catalysts (e.g., Pd, Au, Cu).

A plausible and widely exploited pathway is a palladium-catalyzed carbopalladation/reductive elimination cascade. The isocyanide inserts into the aryl-palladium bond (if the reaction is performed in one pot) or a newly formed organopalladium intermediate, leading to the formation of a six-membered palladacycle. Subsequent reductive elimination forges the new C-C bond, yielding the indole core.

Tandem_Reaction

This tandem approach is highly atom-economical and efficient, allowing for the construction of complex molecular architectures in a single operational step from simple precursors.

Experimental Protocols & Data

The following protocols are provided as robust starting points for researchers. All manipulations involving catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Representative Conditions for Sonogashira Coupling
ComponentExample Reagents/ConditionsTypical LoadingCausality/Rationale
Aryl Halide 1-Bromo-2-isocyanobenzene1.0 equivThe electrophilic partner in the coupling.
Alkyne Phenylacetylene, Propargyl alcohol1.1 - 1.5 equivThe nucleophilic partner; a slight excess ensures complete consumption of the aryl bromide.
Pd Catalyst PdCl₂(PPh₃)₂1 - 5 mol%The primary catalyst for the C-C bond formation.[11]
Cu Co-catalyst Copper(I) Iodide (CuI)2 - 10 mol%Facilitates the formation of the copper acetylide, accelerating the transmetalation step.[9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2.0 - 5.0 equivScavenges the HBr byproduct and facilitates the deprotonation of the terminal alkyne.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)0.1 - 0.5 MAprotic solvent to solubilize reagents and facilitate the reaction.
Temperature Room Temperature to 60 °C-Mild conditions are often sufficient, preserving sensitive functional groups.[11]
Protocol 1: Synthesis of 2-(Phenylethynyl)-1-isocyanobenzene

This protocol describes a standard Sonogashira coupling to synthesize the key cyclization precursor.

Materials:

  • 1-Bromo-2-isocyanobenzene (1.0 mmol, 182 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)

  • Anhydrous, degassed Triethylamine (Et₃N) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add 1-bromo-2-isocyanobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed triethylamine via syringe, followed by the phenylacetylene.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Wash the Celite pad with additional diethyl ether (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent of Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the title compound as a solid.

Protocol 2: One-Pot Tandem Synthesis of 2-Phenyl-1H-indole

This protocol demonstrates the power of the tandem strategy, converting the starting material directly to the indole product.

Materials:

  • 1-Bromo-2-isocyanobenzene (1.0 mmol, 182 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂, PPh₃, CuI, and K₂CO₃.

  • Seal the tube, then evacuate and backfill with nitrogen three times.

  • Add DMF, 1-bromo-2-isocyanobenzene, and phenylacetylene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-1H-indole.

Conclusion and Future Outlook

1-Bromo-2-isocyanobenzene is a uniquely powerful and versatile building block for the efficient synthesis of functionalized heterocyclic scaffolds. The ability to perform palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations provides a direct and modular route to molecular cores that can be readily elaborated into sophisticated molecular probes. By carefully selecting the coupling partners, researchers can install a variety of functional handles for the attachment of fluorophores, affinity tags, or other reporter groups. This synthetic strategy empowers chemists in drug discovery and chemical biology to rapidly access diverse libraries of complex molecules for screening and application in understanding and diagnosing disease.

References

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cenini, S., Ragaini, F., Gallo, E., & Caselli, A. Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. ResearchGate. [Link]

  • Jacobs, J., et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Cyclization reactions of bis(allenes) for the synthesis of polycarbo(hetero)cycles. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. National Institutes of Health (NIH). [Link]

  • Activated molecular probes for enzyme recognition and detection. Theranostics. [Link]

  • Massarotti, A., et al. Medicinal Chemistry of Isocyanides. PubMed. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. ARKIVOC. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Medicinal Chemistry of Isocyanides. ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of functionalized molecular probes for bioorthogonal metabolic glycoengineering. ResearchGate. [Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. SciSpace. [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Royal Society of Chemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Science and Education Publishing. [Link]

  • Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

  • Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep). [Link]

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions. MDPI. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Bromo-2-isocyanobenzene.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-isocyanobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common experimental challenges. The following information is synthesized from established chemical principles and data from analogous compounds to provide a robust framework for your work with this versatile reagent.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and reactivity of 1-Bromo-2-isocyanobenzene.

Q1: What are the key structural features of 1-Bromo-2-isocyanobenzene and how do they influence its reactivity?

A: 1-Bromo-2-isocyanobenzene possesses two primary functional groups that dictate its chemical behavior: the aryl bromide and the isocyanide group.

  • Aryl Bromide: The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position.[1] The bromine atom is an ortho-, para- director in electrophilic aromatic substitution reactions, though the isocyanide group's influence must also be considered.[2]

  • Isocyanide Group (-N≡C): This functional group is known for its unique reactivity. The carbon atom is formally divalent and can act as a potent nucleophile in reactions like the isocyanide SN2 reaction[3] or as a key component in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[4][5] It is, however, susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of the corresponding formamide.

Q2: How should 1-Bromo-2-isocyanobenzene be stored to ensure its stability?

A: Proper storage is crucial to maintain the integrity of 1-Bromo-2-isocyanobenzene. Due to the reactivity of the isocyanide group, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen from reacting with the isocyanide moiety.

  • Light: Protect from light, as some related organobromine compounds can be light-sensitive.[7][8]

  • Moisture: The isocyanide group is sensitive to moisture and can hydrolyze. Ensure the container is tightly sealed.

Q3: What are the primary safety precautions when handling 1-Bromo-2-isocyanobenzene?

A: Isocyanides are known for their strong, unpleasant odors and potential toxicity. It is imperative to handle this compound with appropriate safety measures:

  • Ventilation: Always work in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Avoid Inhalation and Contact: Avoid inhaling the vapors and prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water.

  • Disposal: Dispose of waste in accordance with local regulations for hazardous chemical waste.

Q4: Which analytical techniques are best for characterizing 1-Bromo-2-isocyanobenzene and monitoring reaction progress?

A: A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the ortho-disubstituted benzene ring.[11][12] The isocyanide carbon typically appears in a distinct region of the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The isocyanide group has a very strong and characteristic stretching vibration (νN≡C) typically in the range of 2150-2100 cm⁻¹. This peak is an excellent diagnostic tool for confirming the presence of the isocyanide and monitoring its consumption during a reaction.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.[14]

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.[15][16] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any significant byproducts.

Troubleshooting Guide for Reactions Involving 1-Bromo-2-isocyanobenzene

This guide is structured to help you diagnose and resolve common issues encountered during reactions with 1-Bromo-2-isocyanobenzene.

Symptom / Issue Probable Cause(s) Recommended Actions & Explanations
1. Low or No Product Yield a) Moisture Contamination: The isocyanide has reacted with water to form a formamide byproduct, consuming the starting material.[17]Action: Rigorously dry all solvents and glassware. Run the reaction under a dry, inert atmosphere (N₂ or Ar). Consider using molecular sieves. Causality: The isocyanide carbon is electrophilic enough to be attacked by water, leading to hydrolysis.
b) Inactive Catalyst or Reagents: The catalyst (e.g., in a cross-coupling reaction) may be deactivated, or other reagents may have degraded.Action: Use fresh, high-purity reagents. For cross-coupling reactions, ensure the palladium catalyst is not oxidized. Consider using a freshly opened bottle of reagents or purifying them before use.[18]
c) Inappropriate Reaction Temperature: The reaction may be too slow at a lower temperature or side reactions may dominate at a higher temperature.[2]Action: Optimize the reaction temperature. Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor by TLC to find the optimal balance between reaction rate and selectivity.
2. Formation of an Unexpected Major Byproduct a) Isocyanide Hydrolysis: A significant amount of a polar byproduct is observed, which may be the corresponding formamide.Action: In addition to ensuring anhydrous conditions, check the pH of the reaction mixture. Avoid acidic conditions if possible, as they can catalyze isocyanide hydrolysis. If an acidic reagent is necessary, consider slow addition at low temperature.
b) Homocoupling (in cross-coupling reactions): If you are performing a Suzuki or similar reaction, you may see byproducts from the coupling of your starting material with itself.Action: This often points to issues with the catalyst activation or reaction stoichiometry. Ensure the base is appropriate and effectively activating the boronic acid (or other coupling partner). Optimize the ratio of catalyst, ligand, and base.
c) Unintended Reactivity of the Isocyanide: The isocyanide group itself might be participating in an unintended side reaction with other components in the mixture.Action: Review the literature for known side reactions of isocyanides with the specific reagents you are using.[4] It might be necessary to protect one of the functional groups or change the order of synthetic steps.
3. Difficulty in Product Purification a) Co-elution of Product and Starting Material: The product and 1-Bromo-2-isocyanobenzene have very similar polarities.Action: Optimize your chromatography. Try different solvent systems for column chromatography or TLC.[19] Sometimes a less polar or more polar solvent system can improve separation. Consider switching to a different stationary phase (e.g., alumina instead of silica gel) or using reverse-phase chromatography.[20]
b) Product Instability on Silica Gel: The product is degrading during column chromatography.Action: Silica gel can be slightly acidic and may degrade sensitive compounds. Try neutralizing the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different purification method like recrystallization or distillation if the product is suitable.[21]
4. Inconsistent Reaction Results / Poor Reproducibility a) Variable Reagent Quality: The purity of starting materials, especially 1-Bromo-2-isocyanobenzene, solvents, or catalysts, may vary between batches.Action: Source high-purity reagents from a reliable supplier. Always check the certificate of analysis.[8] It is good practice to purify solvents before use.[18]
b) Atmospheric Contamination: Small amounts of air or moisture leaking into the reaction setup can have a significant impact, especially for sensitive reactions like cross-couplings.Action: Ensure all glassware joints are properly sealed and the inert atmosphere is maintained throughout the reaction. Use techniques like the Schlenk line for highly sensitive reactions.[16]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki Cross-Coupling Reaction

This protocol provides a starting point for the coupling of 1-Bromo-2-isocyanobenzene with an arylboronic acid. Note: This is a general procedure and must be optimized for your specific substrate.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-isocyanobenzene (1.0 eq), the arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[22]

Protocol 2: Purification by Recrystallization

If the product is a solid, recrystallization is an excellent method for purification.

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should be either very soluble or insoluble in the hot solvent.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation
Table 1: Hypothetical Optimization of Suzuki Coupling Reaction Conditions

This table illustrates how varying reaction parameters can influence the outcome of a Suzuki coupling with 1-Bromo-2-isocyanobenzene.

Entry Palladium Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Conversion (%)
1Pd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O901275
2Pd(dppf)Cl₂ (2%)K₂CO₃Toluene/H₂O901295
3Pd(dppf)Cl₂ (2%)Cs₂CO₃Dioxane/H₂O1008>98
4Pd(dppf)Cl₂ (2%)K₃PO₄THF/H₂O652488
Visualizations
Troubleshooting Workflow for Low Yield Reactions

The following diagram outlines a logical workflow for diagnosing the cause of a low-yield reaction involving 1-Bromo-2-isocyanobenzene.

TroubleshootingWorkflow Start Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Analyze_Crude Check_Purity Verify Purity of Starting Materials (NMR, GC-MS) Purity_Issue Source New/Purify Reagents Check_Purity->Purity_Issue Check_Conditions Review Reaction Conditions (Anhydrous?, Inert?) Analyze_Crude->Purity_Issue Starting Material Degraded? Hydrolysis_Suspected Suspect Isocyanide Hydrolysis Analyze_Crude->Hydrolysis_Suspected Polar Byproduct Dominant? No_Reaction Reaction Not Initiating Analyze_Crude->No_Reaction Mainly Starting Material? Purity_Issue->Check_Purity End Problem Solved Purity_Issue->End Re-run Experiment Improve_Anhydrous Improve Anhydrous Technique Hydrolysis_Suspected->Improve_Anhydrous Yes Improve_Anhydrous->Check_Conditions Improve_Anhydrous->End Re-run Experiment Optimize_Conditions Optimize Temp, Catalyst, Reagents No_Reaction->Optimize_Conditions Yes Optimize_Conditions->End Re-run Experiment

Sources

Navigating the Synthesis Maze: A Technical Guide to Common Side Products in 1-Bromo-2-isocyanobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-isocyanobenzene. This versatile building block is a cornerstone in the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules. However, its dual reactivity, stemming from the juxtaposition of a bromo group and an isocyanide functionality on an aromatic ring, can lead to a variety of undesired side products. This guide provides an in-depth, question-and-answer-based resource to help you anticipate, identify, and mitigate the formation of these common impurities, ensuring the integrity and success of your experiments.

Section 1: Understanding the Reactivity Landscape of 1-Bromo-2-isocyanobenzene

Before diving into specific troubleshooting scenarios, it's crucial to appreciate the inherent chemical behavior of 1-Bromo-2-isocyanobenzene. The isocyanide group is a unique functional group with a carbon atom that exhibits both nucleophilic and electrophilic character, making it susceptible to a wide range of reactions. Concurrently, the bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions and can also influence the electronic properties of the aromatic ring. The close proximity of these two groups opens the door to both desired intramolecular cyclizations and a host of potential side reactions.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues and questions that arise during reactions involving 1-Bromo-2-isocyanobenzene. Each entry details a specific side product, its mechanism of formation, and actionable strategies for prevention and mitigation.

Q1: My reaction is producing a significant amount of 2-Bromoformanilide. What is causing this, and how can I prevent it?

Answer:

The formation of 2-Bromoformanilide is a classic and often unavoidable side reaction resulting from the hydrolysis of the isocyanide functional group.

Mechanism of Formation:

The isocyanide carbon is highly susceptible to nucleophilic attack by water, which may be present as a trace impurity in your solvents or reagents, or even absorbed from the atmosphere. The initial addition of water to the isocyanide forms a formimidic acid intermediate, which then tautomerizes to the more stable 2-bromoformanilide. This process can be accelerated by both acidic and basic conditions.

Troubleshooting & Prevention:

Strategy Detailed Explanation
Rigorous Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
Inert Atmosphere Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Purified Reagents Ensure all starting materials and reagents are anhydrous. Some reagents can be dried using appropriate drying agents or by azeotropic distillation.
Control of pH If your reaction conditions are not pH-sensitive, maintaining a neutral pH can help to minimize acid- or base-catalyzed hydrolysis.
Q2: I'm observing the formation of 2-Bromoaniline in my reaction mixture, especially when using a base. Why is this happening?

Answer:

The presence of 2-Bromoaniline is typically a result of the further hydrolysis of the initially formed 2-bromoformanilide, particularly under basic conditions.

Mechanism of Formation:

Following the initial hydrolysis of 1-bromo-2-isocyanobenzene to 2-bromoformanilide, a base present in the reaction mixture can catalyze the hydrolysis of the formamide to produce 2-bromoaniline and a formate salt.

Preventative Measures:

  • Choice of Base: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base to minimize the hydrolysis of the formamide intermediate.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of this and other side reactions.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product and intermediates to the basic conditions.

Q3: In my transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), I'm getting low yields and a complex mixture of byproducts. What are the likely culprits?

Answer:

Transition metal-catalyzed cross-coupling reactions with 1-Bromo-2-isocyanobenzene can be complicated by several side reactions involving both the bromo and isocyanide groups.

Common Side Products and Their Mechanisms:

  • Homo-coupling of the Organoboron or Alkyne Reagent: This is a common side reaction in Suzuki and Sonogashira couplings, respectively, leading to the formation of symmetrical biaryls or diynes. It is often promoted by the presence of oxygen.[1]

  • Proto-deboronation/dehalogenation: In Suzuki coupling, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the deborylated starting material. Similarly, the aryl bromide can be reduced to the corresponding arene.

  • Isocyanide Insertion into the Pd-C Bond: The isocyanide group can insert into the arylpalladium intermediate formed after oxidative addition. This can lead to the formation of complex imine-containing products or polymers.

  • Catalyst Deactivation: The isocyanide can act as a ligand and coordinate strongly to the palladium center, potentially leading to catalyst deactivation.

Troubleshooting Guide for Cross-Coupling Reactions:

Issue Potential Cause Recommended Solution
Low Yield/No Reaction Catalyst deactivation by the isocyanide.Use a higher catalyst loading or a more robust catalyst system (e.g., with bulky phosphine ligands).
Homo-coupling Products Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Complex Product Mixture Isocyanide insertion or polymerization.Optimize reaction conditions (lower temperature, shorter reaction time) to favor the desired cross-coupling over isocyanide reactivity.
Q4: I am attempting an intramolecular cyclization to form a phenanthridine derivative, but the reaction is failing or giving a poor yield. What could be going wrong?

Answer:

While 1-Bromo-2-isocyanobenzene is a precursor to a biphenyl isocyanide (via a Suzuki coupling) which can then undergo intramolecular cyclization to form phenanthridines, this cyclization step can be challenging.[2][3]

Potential Issues and Side Products:

  • Failed Cyclization: The radical or metal-catalyzed cyclization may not proceed if the reaction conditions are not optimal or if the substrate has unfavorable electronic or steric properties. For instance, substrates with strong electron-withdrawing groups may not cyclize efficiently.[4]

  • Incomplete Aromatization: The cyclized intermediate may not fully aromatize to the phenanthridine, leading to the isolation of dihydro-phenanthridine derivatives.

  • Intermolecular Reactions: Instead of cyclizing, the reactive intermediates may react with other molecules in the reaction mixture, leading to dimers or other oligomeric byproducts.[5]

  • Competing Reaction Pathways: Under certain conditions, alternative cyclization pathways can occur. For example, reactions with boron trihalides can lead to the formation of helical polycyclic boronium salts as a competing pathway to the desired phenanthridine synthesis.[6]

Strategies for Successful Intramolecular Cyclization:

  • Choice of Radical Initiator/Catalyst: The selection of the appropriate radical initiator or transition metal catalyst is critical for inducing the desired cyclization.

  • Solvent and Temperature Optimization: The reaction solvent and temperature can significantly influence the reaction outcome. A systematic screen of these parameters is often necessary.

  • Substrate Design: The electronic nature of the substituents on the aromatic rings can have a profound effect on the efficiency of the cyclization.

Section 3: Visualization of Key Reaction Pathways

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key reaction pathways leading to both desired and undesired products.

Hydrolysis_Pathway A 1-Bromo-2-isocyanobenzene B 2-Bromoformanilide A->B + H2O C 2-Bromoaniline B->C + Base, H2O caption Figure 1: Hydrolysis Pathway of 1-Bromo-2-isocyanobenzene.

Caption: Figure 1: Hydrolysis Pathway of 1-Bromo-2-isocyanobenzene.

Suzuki_Coupling_Side_Reactions Start 1-Bromo-2-isocyanobenzene + R-B(OH)2 Desired Desired Cross-Coupling Product Start->Desired Homo Homo-coupling (R-R) Start->Homo Hydrolysis 2-Bromoformanilide Start->Hydrolysis Reduction 2-Isocyanobenzene (Dehalogenation) Start->Reduction caption Figure 2: Common Side Reactions in Suzuki Coupling.

Caption: Figure 2: Common Side Reactions in Suzuki Coupling.

Section 4: Experimental Protocols

To aid in the practical application of the advice provided, this section outlines a general protocol for a common reaction type, highlighting critical steps to minimize side product formation.

Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use anhydrous solvents (e.g., freshly distilled THF or dioxane). Ensure the boronic acid is of high purity and the base (e.g., K₂CO₃, CsF) is anhydrous.

  • Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add 1-Bromo-2-isocyanobenzene, the boronic acid, and the anhydrous solvent.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Bowman, W. R., et al. (2014). Radical cyclisation of 2-isocyanobiphenyls to phenanthridines. Organic & Biomolecular Chemistry, 12(34), 6561-6575.
  • Zeng, R., et al. (2018). Recent advances in the synthesis of phenanthridines.
  • Wang, Q., et al. (2019). Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation. Catalysts, 9(10), 844. [Link]

  • Fukazawa, A., et al. (2018). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. Dalton Transactions, 47(4), 1060-1064. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sajiki, H., et al. (2007). Palladium on carbon-catalyzed phenanthridine synthesis via intramolecular aryl-aryl coupling of 2-isocyanobiphenyls. Organic Letters, 9(2), 237-240.
  • Khan Academy. (n.d.). Bromination of Aniline. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? [Link]

  • Wikipedia. (2023, December 19). Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Journal of Materials Chemistry C. (2023). Chiral cyanobiphenyl dimers – significance of the linking group for mesomorphic properties and helical induction. [Link]

Sources

Technical Support Center: Purification of Crude 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-Bromo-2-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity 1-Bromo-2-isocyanobenzene. Here, we address common challenges and frequently asked questions encountered during the purification process, drawing upon established chemical principles and field-proven insights.

Introduction to 1-Bromo-2-isocyanobenzene and its Purification Challenges

1-Bromo-2-isocyanobenzene is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multicomponent reactions. Its synthesis typically involves the dehydration of N-(2-bromophenyl)formamide. While the synthesis is relatively straightforward, the purification of the crude product can be challenging due to the reactive nature of the isocyanide functional group and the presence of closely related impurities.

This guide will walk you through troubleshooting common issues and provide detailed protocols for the most effective purification techniques: vacuum distillation, flash column chromatography, and recrystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-Bromo-2-isocyanobenzene in a question-and-answer format.

Q1: My crude product is a dark, viscous oil. What are the likely impurities?

A1: The dark coloration and viscosity of your crude 1-Bromo-2-isocyanobenzene are indicative of several potential impurities. Understanding these is the first step to a successful purification strategy.

  • Unreacted Starting Material: The most common impurity is the starting material, N-(2-bromophenyl)formamide. Its presence suggests an incomplete dehydration reaction.

  • Dehydrating Agent Byproducts: The choice of dehydrating agent (e.g., phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl)) will determine the inorganic or organic byproducts. For instance, using POCl₃ can lead to phosphoric acid byproducts if the workup is not carefully controlled.[1]

  • Polymerization Products: Aryl isocyanides, especially when impure or exposed to heat or acidic conditions, can polymerize to form deeply colored, high molecular weight materials.[1] This is a significant contributor to the dark, viscous nature of the crude product.

  • Hydrolysis Product: The isocyanide functional group is sensitive to acidic conditions and can hydrolyze back to the corresponding formamide, particularly during aqueous workup.[2]

The following diagram illustrates the typical impurity profile from the synthesis of 1-Bromo-2-isocyanobenzene.

Chromatography_Troubleshooting start Low Recovery from Silica Column check_stability Is the compound stable on silica TLC plate? start->check_stability use_deactivated_silica Use Deactivated Silica (e.g., with Et3N) check_stability->use_deactivated_silica No optimize_solvent Optimize Solvent System (less polar) check_stability->optimize_solvent Yes use_alternative_phase Use Alternative Stationary Phase (Alumina, Florisil) use_deactivated_silica->use_alternative_phase end Improved Recovery use_alternative_phase->end optimize_solvent->end

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-isocyanobenzene. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the work-up and purification of reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to 1-Bromo-2-isocyanobenzene

1-Bromo-2-isocyanobenzene is a valuable building block in organic synthesis, particularly in multicomponent reactions such as the Ugi and Passerini reactions. Its unique reactivity, stemming from the isocyanide functional group and the presence of a bromine substituent, offers a powerful tool for the rapid construction of complex molecular scaffolds. However, these same features can present challenges during reaction work-up and product purification. This guide is designed to address these challenges directly, providing you with the knowledge to anticipate and resolve common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up of reactions containing 1-Bromo-2-isocyanobenzene in a question-and-answer format.

Question 1: After my reaction, I suspect a significant amount of unreacted 1-Bromo-2-isocyanobenzene remains. How can I effectively remove it during the work-up?

Answer:

Unreacted 1-Bromo-2-isocyanobenzene can often co-elute with desired products, complicating purification. Here are several strategies to address this, ranging from chemical quenching to optimized chromatography:

  • Acid-Catalyzed Hydrolysis: Isocyanides are sensitive to acidic conditions and can be hydrolyzed to the corresponding formamide (in this case, 2-bromoformanilide).[1] This is often the most effective method for removing residual isocyanide.

    • Protocol: After the reaction is complete, cautiously add a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture and stir for 30-60 minutes at room temperature. The resulting 2-bromoformanilide is generally more polar than the starting isocyanide and the desired product, facilitating its removal by extraction or chromatography.

    • Causality: The lone pair on the isocyanide carbon is protonated, making it highly susceptible to nucleophilic attack by water. The resulting formamide is more polar due to the presence of the N-H and C=O bonds, which can engage in hydrogen bonding.

  • Chromatographic Separation: If acidic conditions are incompatible with your product, careful selection of your chromatography solvent system is crucial.

    • Technique: 1-Bromo-2-isocyanobenzene is a relatively nonpolar compound. Utilizing a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate it from more polar products.[2] For particularly challenging separations, consider using a solvent system with three or more components to fine-tune the polarity.[3]

    • Pro-Tip: Run a TLC with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) to maximize the separation between your product and the less polar isocyanide starting material.

Question 2: I've noticed an unexpected, polar byproduct in my reaction mixture. What could it be and how do I get rid of it?

Answer:

The most likely polar byproduct is 2-bromoformanilide, resulting from the unintentional hydrolysis of 1-Bromo-2-isocyanobenzene.

  • Cause: This can occur if there are trace amounts of water in your reagents or solvents, or if the reaction is exposed to atmospheric moisture. Some reactions may also be run in protic solvents like methanol, which can facilitate this process, especially if any acidic species are present.

  • Identification: The formamide byproduct will have a significantly lower Rf value on a TLC plate compared to the starting isocyanide. It can be further characterized by the appearance of a broad N-H stretch and a strong C=O stretch in the IR spectrum, and a characteristic formyl proton signal in the 1H NMR spectrum.

  • Removal:

    • Aqueous Wash: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove any acidic catalysts that might promote hydrolysis.

    • Column Chromatography: The increased polarity of 2-bromoformanilide makes it readily separable from less polar products by silica gel chromatography. A standard ethyl acetate/hexanes gradient is usually sufficient.

Question 3: My Ugi/Passerini reaction product is difficult to purify. What are some common work-up strategies for these multicomponent reactions?

Answer:

Ugi and Passerini reactions are powerful but can result in complex crude mixtures. A systematic work-up is key to isolating the desired product.

  • Initial Work-up:

    • Solvent Removal: After the reaction, remove the volatile solvent (often methanol or dichloromethane) under reduced pressure.

    • Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

      • A mild acid (e.g., saturated aqueous NH₄Cl) to remove any unreacted amine.

      • A mild base (e.g., saturated aqueous NaHCO₃) to remove any unreacted carboxylic acid.

      • Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

  • Purification:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.[4]

    • Column Chromatography: For oils or solids that do not crystallize easily, flash column chromatography is the method of choice. The polarity of Ugi and Passerini products can vary widely, so it is essential to determine an appropriate solvent system using TLC first.

Question 4: I am concerned about the toxicity and strong odor of 1-Bromo-2-isocyanobenzene. What are the best practices for handling and quenching this reagent?

Answer:

Isocyanides are known for their pungent and unpleasant odors and should be handled with care in a well-ventilated fume hood.[5]

  • Handling:

    • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Perform all manipulations of 1-Bromo-2-isocyanobenzene in a certified chemical fume hood.

    • Use sealed reaction vessels to prevent the escape of volatile isocyanide.

  • Quenching:

    • For residual reagent in the reaction flask: After transferring your product, any remaining 1-Bromo-2-isocyanobenzene can be quenched by adding a dilute solution of hydrochloric acid in methanol. The acid will catalyze the hydrolysis to the less volatile and less odorous 2-bromoformanilide.

    • For contaminated glassware: Rinse glassware with a solution of dilute HCl in methanol or ethanol to destroy any residual isocyanide before washing.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for 1-Bromo-2-isocyanobenzene?

A1: 1-Bromo-2-isocyanobenzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. Refrigeration is recommended for long-term storage to minimize potential degradation.

Q2: How can I monitor the progress of a reaction involving 1-Bromo-2-isocyanobenzene?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material. The isocyanide group has a characteristic sharp, strong stretch in the IR spectrum around 2100-2150 cm⁻¹.[6] The disappearance of this peak can also be used to monitor the reaction's progress.

Q3: Are there any known side reactions of the bromo-substituent on the aromatic ring during work-up?

A3: The bromo-substituent is generally stable under standard work-up conditions. However, in the presence of strong nucleophiles or certain metal catalysts (e.g., palladium), the C-Br bond can undergo substitution or coupling reactions. It is important to consider the compatibility of your work-up reagents with the bromo-aromatic system.

Q4: Can I use a basic work-up with reactions containing 1-Bromo-2-isocyanobenzene?

A4: Isocyanides are generally stable to basic conditions.[1] Therefore, washing with a mild aqueous base like sodium bicarbonate is a standard and safe procedure to remove acidic impurities. However, strong bases should be used with caution as they may promote other unwanted side reactions depending on the other components in the reaction mixture.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is suitable for many reactions where the product is a neutral, water-insoluble organic compound.

  • Quenching (Optional): If the reaction contains highly reactive reagents, cool the reaction mixture to 0 °C and slowly add a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • 1M HCl (if unreacted isocyanide needs to be removed and the product is acid-stable).

    • Saturated aqueous NaHCO₃.

    • Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing it. A common system is a gradient of ethyl acetate in hexanes.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for a Typical Reaction Work-up

Workup_Workflow Reaction Completed Reaction Mixture Quench Quenching (Optional) Reaction->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry Organic Layer Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Chromatography/Crystallization) Crude->Purify Pure Pure Product Purify->Pure

Caption: General workflow for the work-up and purification of a reaction mixture.

Troubleshooting Logic for Unwanted Byproducts

Troubleshooting_Byproducts Start Unexpected Byproduct Observed in Crude Mixture Polarity Is the byproduct more polar than the product? Start->Polarity Hydrolysis Likely 2-bromoformanilide (from hydrolysis of isocyanide) Polarity->Hydrolysis Yes Other Consider other side reactions (e.g., from other starting materials) Polarity->Other No Removal Remove by: - Acidic wash (if product is stable) - Column chromatography Hydrolysis->Removal

Caption: A logical diagram for troubleshooting the presence of unwanted byproducts.

References

  • Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. (2023). PMC. Retrieved from [Link]

  • The isocyanide SN2 reaction. (n.d.). Institute of Molecular and Translational Medicine. Retrieved from [Link]

  • Isocyanide 2.0. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for removing non-reacted isocyanate from its reaction product. (n.d.). Google Patents.
  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (2017). Organic Letters. Retrieved from [Link]

  • Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. (n.d.). PubMed. Retrieved from [Link]

  • The 100 facets of the Passerini reaction. (2021). Chemical Science. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Developing A Novel Solvent System to Isolate Plant Pigments of Different Polarities Using Thin Layer Chromatography. (2023). ResearchGate. Retrieved from [Link]

  • (PDF) Isocyanide 2.0. (n.d.). ResearchGate. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (n.d.). PMC. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. (n.d.). NIH. Retrieved from [Link]

  • Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. (2021). Request PDF. Retrieved from [Link]

  • Resources on 3+ component chromatography solvent systems? (2023). Reddit. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Download DOCX. Retrieved from [Link]

  • Reactions of 1-bromo-2-phenylethane and aluminium bromide: Part I. Isomerisation of 1-bromo-2-phenylethane-1-14C. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) The Isocyanide SN2 Reaction. (2023). ResearchGate. Retrieved from [Link]

  • Benzene, 1-bromo-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

  • Isocyanide Chemistry Without the Smell. (2013). ChemistryViews. Retrieved from [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (n.d.). MDPI. Retrieved from [Link]

  • Developing A Novel Solvent System to Isolate Plant Pigments of Different Polarities Using Thin Layer Chromatography. (2023). SciSpace. Retrieved from [Link]

  • Application of Isocyanide-Based Multicomponent Reactions. (n.d.). Encyclopedia.pub. Retrieved from [Link]

  • An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. (2020). Chemical Science. Retrieved from [Link]

  • Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.). PubMed. Retrieved from [Link]

  • Editorial: Isocyanide-Based Multicomponent Reactions. (n.d.). PMC. Retrieved from [Link]

  • Teledyne ISCO How To: Use the 4 Solvent Lines. (2020). YouTube. Retrieved from [Link]

  • Isocyanide Chemistry. (n.d.). Baran Lab. Retrieved from [Link]

  • Green Chemistry. (2023). IRIS UPO. Retrieved from [Link]

  • Passerini reaction.docx(54.3 KB). (n.d.). Course Hero. Retrieved from [Link]

  • Hydrolytic stability in hemilabile metal-organic frameworks. (2018). PubMed. Retrieved from [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Publishing. Retrieved from [Link]

  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info. Retrieved from [Link]

  • Isocyanide Chemistry. (2013). The Dong Group. Retrieved from [Link]

  • Quenching Reactive Substances. (2006). KGROUP. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Supporting Information. (n.d.). [Source not provided]. Retrieved from [Link]

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Preventing polymerization of 2-bromophenyl isocyanide during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Polymerization During Storage

Welcome to the technical support center for 2-bromophenyl isocyanide. As Senior Application Scientists, we understand the challenges researchers face in handling highly reactive reagents. Isocyanides, while powerful synthetic building blocks, are known for their limited stability. This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the long-term viability and purity of your 2-bromophenyl isocyanide samples.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability and handling of 2-bromophenyl isocyanide.

Q1: What is 2-bromophenyl isocyanide, and why is it unstable?

2-Bromophenyl isocyanide is an aromatic organic compound featuring an isocyanide functional group (-N⁺≡C⁻). The terminal carbon atom is formally divalent, making it highly reactive and susceptible to α-addition reactions. This inherent reactivity is the primary reason for its tendency to polymerize, a process where individual monomer units link together to form oligomers or long polymer chains.[1][2] This instability is a known challenge for many isocyanides, particularly aromatic ones.[3]

Q2: What is the primary cause of polymerization during storage?

The most significant trigger for the polymerization of isocyanides is the presence of acidic impurities.[4] Traces of Brønsted or Lewis acids can initiate a cationic polymerization cascade, which is often rapid and difficult to stop once it begins.[5][6] Such acidic contaminants can be leftovers from the synthesis process or can form due to exposure to atmospheric moisture.

Q3: What are the ideal storage conditions for 2-bromophenyl isocyanide?

To maximize shelf-life and prevent degradation, stringent storage conditions are mandatory. The core principle is to mitigate all known polymerization triggers: acid, moisture, heat, and light.

ParameterRecommendationRationale & Causality
Temperature -20°C in a freezer rated for chemical storage.Low temperatures significantly reduce the rate of all chemical reactions, including polymerization initiation and propagation.[6]
Atmosphere Inert Gas Blanket (Argon or Dry Nitrogen) Excludes atmospheric moisture and oxygen. Moisture can lead to hydrolysis, forming acidic byproducts that catalyze polymerization.[1][7]
Light Amber Glass Vial or Opaque Container Protects the compound from UV or other light sources that can provide the energy to initiate photochemical degradation or polymerization.[8]
Container Tightly sealed vial with a PTFE-lined cap. Prevents ingress of moisture and other atmospheric contaminants. Avoid ground glass stoppers or caps with reactive liners.[8][9]

Q4: How can I visually identify if my sample has started to polymerize?

Early detection is key to avoiding failed experiments. Look for these visual cues:

  • Color Change: Pure 2-bromophenyl isocyanide should be a clear, possibly pale-yellow liquid. The development of a darker yellow, orange, or brown color is a primary indicator of oligomerization.

  • Increased Viscosity: As oligomers form, the viscosity of the liquid will noticeably increase.

  • Turbidity or Precipitation: The appearance of cloudiness or the formation of a solid precipitate is a definitive sign of advanced polymerization. The polymer is typically insoluble in the monomer.

Q5: What is the expected shelf-life of 2-bromophenyl isocyanide?

The shelf-life is highly dependent on its initial purity and strict adherence to storage conditions. A freshly purified sample stored under ideal conditions (see table above) can be stable for several months. However, it is best practice to purchase smaller quantities and to re-analyze any bottle that has been opened and stored for more than a few weeks.[8] Some unstable isocyanides are best generated and used in situ to avoid storage issues altogether.[2][10]

Troubleshooting Guide & In-Depth Protocols

This section addresses specific problems you might encounter and provides detailed experimental protocols for quality control.

Logical Flow: Polymerization Triggers

The following diagram illustrates the key environmental factors that can initiate the degradation and polymerization of 2-bromophenyl isocyanide. Understanding these relationships is the first step in effective troubleshooting.

cluster_pathways Degradation Pathways Heat Heat / Elevated Temp. Thermal Thermal Initiation Heat->Thermal Light UV / Light Exposure Photo Photochemical Initiation Light->Photo Acid Acidic Impurities (H⁺, Lewis Acids) Cationic Cationic Initiation Acid->Cationic Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Polymerization Polymerization / Degradation (Color Change, Viscosity ↑, Precipitate) Thermal->Polymerization Photo->Polymerization Cationic->Polymerization Hydrolysis->Acid Forms Acidic Byproducts A Receive / Synthesize Isocyanide B Date Vial (Received & Opened) A->B C Initial QC Check (FTIR / NMR) B->C D Purge Headspace with Inert Gas (Ar/N₂) C->D E Seal Tightly with PTFE-lined Cap D->E F Store at -20°C in the Dark E->F G Periodic QC Check (e.g., every 4-6 weeks) F->G During Storage G->F Pass H Discard if Signs of Polymerization Appear G->H Fail cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation I1 R-N⁺≡C⁻ + H⁺ I2 [R-N⁺≡C-H]⁺ (Activated Monomer) I1->I2 P1 [R-N⁺≡C-H]⁺ + R-N⁺≡C⁻ P2 [R-N=C(H)-N⁺≡C-R]⁺ P1->P2 P3 + n (RNC) P2->P3 P4 Polymer Chain P3->P4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Products from 1-Bromo-2-isocyanobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the synthesis and characterization of products derived from 1-bromo-2-isocyanobenzene, a versatile precursor for the synthesis of phenanthridine and phenanthridinone scaffolds. These nitrogen-containing polycyclic aromatic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This document will explore the primary synthetic routes, offer a comparative analysis of their performance, provide detailed experimental protocols, and outline robust characterization methodologies.

Introduction to the Synthetic Utility of 1-Bromo-2-isocyanobenzene

1-Bromo-2-isocyanobenzene and its more synthetically accessible precursor, 2-isocyanobiphenyl, serve as pivotal starting materials for the construction of the phenanthridine core. The isocyanide functional group is a versatile handle for a variety of transformations, most notably radical and transition-metal-catalyzed cyclization reactions. The resulting phenanthridine derivatives are scaffolds found in numerous biologically active natural products and synthetic compounds with anticancer, antibacterial, and antiprotozoal properties.[1]

This guide will focus on two predominant synthetic strategies originating from 2-isocyanobiphenyls (often generated in situ or from 1-bromo-2-isocyanobenzene via a biaryl coupling):

  • Radical-Mediated Cyclization: This approach involves the generation of a radical species that adds to the isocyanide, initiating a cyclization cascade to form the phenanthridine skeleton.

  • Palladium-Catalyzed Intramolecular Cyclization: These methods leverage the power of palladium catalysis to facilitate the intramolecular C-C or C-N bond formation required for the phenanthridine core.

Furthermore, we will compare these methods with alternative synthetic routes to provide a comprehensive overview for researchers selecting a synthetic strategy.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to phenanthridine derivatives from 2-isocyanobiphenyl precursors depends on several factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups. Below is a comparative overview of the most common methods.

Methodology General Reaction Conditions Advantages Disadvantages Typical Yields
Radical-Mediated Cyclization Radical initiator (e.g., AIBN, benzoyl peroxide), heat or lightMetal-free, tolerant of various functional groups, mild conditions in some cases (photocatalysis).[1]Can require high temperatures, potential for side reactions, regioselectivity can be an issue with unsymmetrical biphenyls.Moderate to excellent
Palladium-Catalyzed Cyclization Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, solvent, heatHigh efficiency, good control over regioselectivity, well-established and versatile.Cost of palladium catalyst, potential for catalyst poisoning by certain functional groups, requires careful optimization of ligands and bases.Good to excellent
Alternative Routes (e.g., Suzuki or Ullmann Coupling followed by cyclization) Varies depending on the specific reaction (e.g., Pd or Cu catalyst, base, solvent)Modular approach allowing for diverse substitution patterns.Often multi-step processes, may require harsher conditions (especially for Ullmann reactions).[3]Variable

Expert Insights:

The choice between a radical-mediated and a palladium-catalyzed approach often hinges on the desired complexity of the final product and the functional groups present in the starting materials. Radical cyclizations offer a more "green" and cost-effective alternative in many cases, especially with the advent of visible-light photocatalysis which allows for milder reaction conditions.[1] However, palladium-catalyzed methods often provide a higher degree of control and are well-suited for complex, multi-step syntheses where high yields and predictability are paramount.

Reaction Pathways and Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Radical-Mediated Cyclization

The radical-mediated synthesis of 6-substituted phenanthridines from 2-isocyanobiphenyls typically proceeds through a radical cascade mechanism. A radical initiator generates a radical species which then adds to the isocyanide carbon, forming an imidoyl radical. This is followed by an intramolecular homolytic aromatic substitution (HAS) to yield a dihydro-phenanthridinyl radical, which is subsequently oxidized to the aromatic phenanthridine product.

Radical-Mediated Cyclization cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., BPO, AIBN) Radical Radical (R•) Initiator->Radical Heat or Light Isocyanobiphenyl 2-Isocyanobiphenyl Imidoyl_Radical Imidoyl Radical Isocyanobiphenyl->Imidoyl_Radical + R• Dihydrophenanthridinyl_Radical Dihydrophenanthridinyl Radical Imidoyl_Radical->Dihydrophenanthridinyl_Radical Intramolecular Cyclization (HAS) Phenanthridine_Product 6-Substituted Phenanthridine Dihydrophenanthridinyl_Radical->Phenanthridine_Product Oxidation Palladium-Catalyzed Cyclization Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Pd0->Oxidative_Addition + Ar-Br Migratory_Insertion Migratory Insertion (Isocyanide) Oxidative_Addition->Migratory_Insertion Intramolecular_Carbopalladation Intramolecular Carbopalladation Migratory_Insertion->Intramolecular_Carbopalladation Beta_Hydride_Elimination β-Hydride Elimination Intramolecular_Carbopalladation->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 Reductive Elimination Product Phenanthridine Beta_Hydride_Elimination->Product

Caption: Simplified catalytic cycle for palladium-catalyzed phenanthridine synthesis.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of phenanthridine derivatives.

Protocol 1: Visible-Light-Induced Radical Cyclization of 2-Isocyanobiphenyls

This protocol describes a metal-free, visible-light-induced synthesis of 6-substituted phenanthridines. [1] Materials:

  • 2-Isocyanobiphenyl derivative

  • Hydrazine or hydrazine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Eosin B

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

  • Blue LED lamp

Procedure:

  • To a test tube equipped with a magnetic stir bar, add the 2-isocyanobiphenyl (0.2 mmol), hydrazine (0.6 mmol, 3 equiv.), potassium carbonate (0.6 mmol, 3 equiv.), and Eosin B (5 mol%).

  • Add 1 mL of DMSO to the test tube.

  • Stir the solution at room temperature under irradiation with a blue LED lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted phenanthridine.

Protocol 2: Palladium-Catalyzed Synthesis of Phenanthridinones from 2-Bromobenzamides

This protocol details the synthesis of phenanthridinones via a palladium-catalyzed intramolecular C-H arylation. [4] Materials:

  • N-substituted-2-bromobenzamide derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Standard Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the N-substituted-2-bromobenzamide (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMAc (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Products

Thorough characterization of the synthesized phenanthridine and phenanthridinone derivatives is essential to confirm their structure and purity. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy: The proton NMR spectrum of phenanthridine derivatives will show characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and any substituents can be used to confirm the structure.

Example Spectroscopic Data for Phenanthridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 1H), 8.60 (d, J = 8.3 Hz, 1H), 8.20 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.87 (t, J = 7.6 Hz, 1H), 7.78 (t, J = 7.5 Hz, 1H), 7.68 (m, 2H), 7.58 (t, J = 7.5 Hz, 1H). [5]* ¹³C NMR (100 MHz, CDCl₃): δ 152.4, 143.5, 133.0, 130.6, 130.2, 129.0, 128.8, 127.3, 127.0, 125.4, 123.7, 122.0, 121.8.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. For phenanthridinones, a strong absorption band corresponding to the amide carbonyl stretch (C=O) is typically observed in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Protocol for Acquiring High-Resolution Mass Spectra:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI, APCI).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Process the data to determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Conclusion

1-Bromo-2-isocyanobenzene and its derivatives are valuable precursors for the synthesis of phenanthridines and phenanthridinones. Both radical-mediated and palladium-catalyzed methods offer efficient routes to these important heterocyclic scaffolds. The choice of method should be guided by the specific synthetic target, available resources, and desired reaction conditions. Thorough characterization of the products using a combination of NMR, IR, and mass spectrometry is crucial for confirming their identity and purity. This guide provides a foundation for researchers to explore and optimize the synthesis of these promising compounds for applications in drug discovery and materials science.

References

  • A Review on Synthetic Approaches of Phenanthridine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 6-Substituted Phenanthridines by Metal-free, Visible- light Induced Aerobic Oxidative Cyclization of 2 - Isocyanobiphenyls with Hydrazines. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Palladium and radical routes to phenanthridines. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of phenanthridine amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

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  • The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions. (2020). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 24, 2026, from [Link]

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  • Radical cyclization. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 6(5H)-Phenanthridinone. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Infrared Spectra of Protonated Phenanthridine (C13H9NH+) and Isomers of Monohydrogenated Phenanthridine (C13H9NH and 1-, 2-, 7-, 9-, and 10-HC13H9N) Isolated in Solid Para-Hydrogen. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Free-Radical Cyclization. (n.d.). Pharmacy 180. Retrieved January 24, 2026, from [Link]

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  • Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Pd(OAc)2-Catalyzed Synthesis of Imidazo[1,2-f]phenanthridines via a Sequential Ullmann Coupling and Oxidative Coupling Dehydrogenation. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

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A Comparative Guide to the Synthesis of 1-Bromo-2-isocyanobenzene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of key chemical intermediates is a critical determinant of project timelines and outcomes. 1-Bromo-2-isocyanobenzene, a versatile building block, is of significant interest due to the unique reactivity of its isocyanide functional group, which allows for its participation in a variety of carbon-carbon bond-forming reactions, including multicomponent reactions like the Ugi and Passerini reactions. The presence of a bromine atom on the phenyl ring further enhances its utility, providing a handle for subsequent cross-coupling reactions.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to 1-Bromo-2-isocyanobenzene. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings and practical considerations of each route, empowering researchers to make informed decisions based on the specific requirements of their synthetic endeavors.

Comparative Overview of Synthetic Pathways

Two principal methods for the synthesis of aryl isocyanides are particularly relevant for the preparation of 1-Bromo-2-isocyanobenzene: the dehydration of the corresponding N-formamide and the Hofmann carbylamine reaction. Each pathway presents a distinct set of advantages and disadvantages concerning yield, safety, scalability, and substrate scope.

Parameter Route 1: Dehydration of N-(2-bromophenyl)formamide Route 2: Hofmann Carbylamine Reaction of 2-bromoaniline
Starting Material N-(2-bromophenyl)formamide2-bromoaniline
Key Reagents Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N)Chloroform (CHCl₃), Strong Base (e.g., KOH)
Typical Yield High to Excellent (often >90%)Variable, often moderate to good
Purity of Crude Product Generally highOften requires significant purification
Scalability Readily scalableChallenging to scale due to exothermicity and byproducts
Safety Concerns POCl₃ is corrosive and water-sensitive.Chloroform is a suspected carcinogen. The reaction can be highly exothermic. Isocyanide product is foul-smelling.
Waste Profile Phosphate salts and triethylamine hydrochloride.Halogenated organic waste and inorganic salts.

Route 1: Dehydration of N-(2-bromophenyl)formamide

This two-step approach is the most common and generally highest-yielding method for the synthesis of aryl isocyanides.[1] The first step involves the formylation of the primary amine, 2-bromoaniline, to yield N-(2-bromophenyl)formamide. This is a straightforward and typically high-yielding reaction. The subsequent dehydration of the formamide is the critical step, and several reagents can be employed for this transformation. Among these, phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine has proven to be a practical and efficient choice.[1]

A recent development in this area is a "green chemistry" approach that utilizes triethylamine not only as a base but also as the solvent, leading to a highly efficient and rapid conversion with minimal waste.[2]

Mechanistic Rationale

The dehydration of the N-formamide with POCl₃ proceeds through the activation of the formyl oxygen by the electrophilic phosphorus center. The tertiary amine base then facilitates the elimination of HCl and the formation of a Vilsmeier-like intermediate. Subsequent elimination, driven by the formation of stable phosphate byproducts, results in the desired isocyanide.

Experimental Protocol: Dehydration of N-(2-bromophenyl)formamide

Step 1: Synthesis of N-(2-bromophenyl)formamide

  • To a solution of 2-bromoaniline (1 equivalent) in an appropriate solvent (e.g., toluene or ethyl acetate), add formic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N-(2-bromophenyl)formamide, which can often be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent system can be performed.

Step 2: Synthesis of 1-Bromo-2-isocyanobenzene

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-bromophenyl)formamide (1 equivalent) in triethylamine (used as both solvent and base).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for approximately 5-10 minutes.[2] The reaction is typically very fast.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to afford the pure 1-Bromo-2-isocyanobenzene.

Dehydration_of_Formamide_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration start_amine 2-Bromoaniline reflux Reflux in Toluene start_amine->reflux formic_acid Formic Acid formic_acid->reflux formamide N-(2-bromophenyl)formamide reflux->formamide dehydration_reaction Dehydration at 0 °C formamide->dehydration_reaction Intermediate pocl3 POCl3 pocl3->dehydration_reaction triethylamine Triethylamine (Solvent/Base) triethylamine->dehydration_reaction product 1-Bromo-2-isocyanobenzene dehydration_reaction->product caption Synthesis of 1-Bromo-2-isocyanobenzene via Formamide Dehydration

Caption: Synthesis of 1-Bromo-2-isocyanobenzene via Formamide Dehydration

Route 2: Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for preparing isocyanides directly from primary amines.[3] This one-pot reaction involves treating a primary amine with chloroform and a strong base, typically potassium hydroxide in an alcoholic solvent.[4] While direct, this method often suffers from lower yields and the formation of numerous byproducts, making purification challenging.

Mechanistic Rationale

The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a highly reactive intermediate.[4][5] The strong base dehydrohalogenates the chloroform to generate this electrophilic species. The nucleophilic nitrogen of the primary amine then attacks the dichlorocarbene. Two successive base-mediated dehydrochlorination steps follow, ultimately leading to the formation of the isocyanide.[4]

Experimental Protocol: Hofmann Carbylamine Reaction of 2-bromoaniline
  • In a round-bottom flask, dissolve 2-bromoaniline (1 equivalent) in a suitable solvent, such as ethanol or a biphasic system with a phase-transfer catalyst.

  • Add a concentrated aqueous solution of potassium hydroxide (at least 3 equivalents).

  • Cool the mixture in an ice bath and add chloroform (1.1 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 1-2 hours. The formation of the isocyanide is often indicated by its characteristic and extremely unpleasant odor.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • After filtration, remove the solvent under reduced pressure. The crude product will likely require purification by column chromatography or distillation under reduced pressure.

Hofmann_Carbylamine_Reaction_Workflow start_amine 2-Bromoaniline reaction Hofmann Carbylamine Reaction (Reflux) start_amine->reaction chloroform Chloroform (CHCl3) chloroform->reaction base Potassium Hydroxide (KOH) base->reaction product 1-Bromo-2-isocyanobenzene reaction->product caption Hofmann Carbylamine Synthesis of 1-Bromo-2-isocyanobenzene

Caption: Hofmann Carbylamine Synthesis of 1-Bromo-2-isocyanobenzene

Concluding Remarks for the Practicing Scientist

For the synthesis of 1-Bromo-2-isocyanobenzene, the dehydration of N-(2-bromophenyl)formamide is the demonstrably superior methodology . This route consistently provides higher yields and a cleaner product profile, which simplifies purification and is more amenable to scaling. The modern, solvent-free adaptation of this method further enhances its appeal from both an efficiency and environmental standpoint.[2]

Ultimately, the choice of synthetic route will be dictated by the specific constraints and goals of the research program. However, for reliability, yield, and scalability in the preparation of 1-Bromo-2-isocyanobenzene, the evidence strongly favors the two-step formylation-dehydration pathway.

References

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  • Salami, S. A., Siwe Noundou, X., & Krause, R. (2022). Dehydration of N-(3-bromophenyl)formamide to 3-bromo-1-isocyanobenzene. [Image]. In A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. Retrieved from [Link]

  • Carbylamine reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • (2025). DABCO–POCl3, a Mild Dehydrating Agent for the Preparation of Nitriles from Aldoximes. ResearchGate. Retrieved from [Link]

  • Salami, S. A., Siwe Noundou, X., & Krause, R. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6883. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. Retrieved from [Link]

  • Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. (n.d.). Pearson. Retrieved from [Link]

  • Carbylamine Reaction, Mechanism, and Its Applications. (2022, April 9). Chemistry Notes. Retrieved from [Link]

  • Wang, X., Wang, Q., & Luo, Q. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54. Retrieved from [Link]

  • Dehydration of N‐(3‐bromophenyl)formamide to 3‐bromo‐1‐isocyanobenzene.[¹²]. (n.d.). ResearchGate. Retrieved from [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the Mechanistic Nuances of 1-Bromo-2-isocyanobenzene in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Reagent

1-Bromo-2-isocyanobenzene stands out as a powerful substrate in synthetic organic chemistry due to the proximate positioning of a bromo group, a prime site for oxidative addition in palladium catalysis, and an isocyanide moiety, a versatile C1 building block. This unique arrangement facilitates a range of intramolecular cyclization and insertion reactions, offering a streamlined approach to constructing fused heterocyclic systems.[1] Isocyanides, isoelectronic with carbon monoxide, readily participate in migratory insertion reactions, but offer the distinct advantage of incorporating a nitrogen atom into the product scaffold.[2] This guide will explore the mechanistic details of these transformations and compare them to other synthetic approaches.

Core Mechanistic Pathways: A Step-by-Step Dissection

The palladium-catalyzed reactions of 1-bromo-2-isocyanobenzene predominantly follow a well-established catalytic cycle involving three key steps: oxidative addition, migratory insertion, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the C-Br bond of 1-bromo-2-isocyanobenzene to a low-valent palladium(0) complex.[4] This step is often rate-determining and results in the formation of an arylpalladium(II) intermediate. The choice of palladium precursor and ligands can significantly influence the efficiency of this step.[5]

  • Migratory Insertion: Following oxidative addition, the isocyanide group undergoes a 1,1-migratory insertion into the newly formed aryl-palladium bond.[6] This step is crucial as it sets the stage for the subsequent cyclization and dictates the core structure of the resulting heterocycle. The insertion of the isocyanide carbon atom forms an imidoyl palladium complex.[6]

  • Reductive Elimination and Further Transformations: The fate of the imidoyl palladium intermediate is diverse and depends on the reaction conditions and the presence of other coupling partners. It can undergo direct reductive elimination to form a C-N bond, or it can be intercepted by other nucleophiles, leading to more complex products.

Comparative Analysis of Key Transformations

This section will compare the palladium-catalyzed reactions of 1-bromo-2-isocyanobenzene with alternative synthetic routes for constructing prominent heterocyclic scaffolds.

Synthesis of Indole Derivatives

The construction of the indole nucleus is a cornerstone of medicinal chemistry. Palladium-catalyzed intramolecular cyclization of 1-bromo-2-isocyanobenzene with a tethered nucleophile provides an efficient route to substituted indoles.

dot

Caption: Workflow: Pd-Catalyzed vs. Fischer Indole Synthesis

Mechanistic Comparison:

FeaturePalladium-Catalyzed CyclizationFischer Indole Synthesis
Starting Materials 1-Bromo-2-isocyanobenzene, nucleophilePhenylhydrazine, ketone/aldehyde
Catalyst/Reagent Palladium catalyst, baseAcid catalyst (e.g., H₂SO₄, ZnCl₂)
Key Intermediate Imidoyl palladium complexPhenylhydrazone
Scope & Limitations Tolerates a wide range of functional groups.Can be limited by the availability of substituted phenylhydrazines and the harsh acidic conditions.
Reaction Conditions Typically mild to moderate temperatures.Often requires high temperatures and strong acids.

Experimental Protocol: Palladium-Catalyzed Indole Synthesis [7]

  • To an oven-dried sealed tube equipped with a magnetic stir bar, add 1-bromo-2-isocyanobenzene (1.0 mmol), the nucleophile (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., DPEPhos, 10 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 mmol) and the solvent (e.g., 1,2-dichloroethane, 5 mL).

  • Seal the tube under an inert atmosphere (e.g., argon) and heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indole derivative.

Synthesis of Fused Tricyclic Heterocycles

The versatility of 1-bromo-2-isocyanobenzene extends to the synthesis of more complex, fused tricyclic systems, which are prevalent in many biologically active compounds.

dot

Caption: Logical Flow for Fused Tricyclic Synthesis

Performance Comparison with Alternative Multi-Step Syntheses:

ParameterPalladium-Catalyzed CascadeTraditional Multi-Step Synthesis
Step Economy High (multiple bonds formed in one pot).[8]Low (requires sequential reactions and purifications).
Atom Economy Generally high.Often lower due to the use of protecting groups and stoichiometric reagents.
Overall Yield Can be moderate to high, but optimization is key.Often lower due to product loss at each step.
Time & Resources Significantly reduced.Labor-intensive and time-consuming.

A notable example is the palladium-catalyzed cyclocoupling of 2-halobiaryls with isocyanides to form fluorenone imine derivatives, which proceeds via C-H bond activation.[9] A large kinetic isotope effect (kH/kD = 5.3) in this reaction strongly suggests that C-H bond activation is the turnover-limiting step.[9]

Alternative Catalytic Systems: A Brief Comparison

While palladium catalysts are the workhorses for these transformations, other transition metals have been explored.

  • Nickel Catalysis: Nickel catalysts can offer higher reactivity in oxidative addition and are often more cost-effective.[10] However, they can be more sensitive to air and moisture, requiring more stringent reaction conditions.[10]

  • Copper Catalysis: Copper-catalyzed reactions of functionalized isocyanides have also been developed, particularly for certain types of cyclizations.[1]

The choice of catalyst often depends on the specific substrate, desired product, and functional group tolerance.

Conclusion: A Powerful Tool for Heterocyclic Synthesis

1-Bromo-2-isocyanobenzene, in conjunction with palladium catalysis, provides a powerful and versatile platform for the synthesis of a wide array of nitrogen-containing heterocycles. The ability to engage in cascade reactions that form multiple bonds in a single operation makes this a highly attractive strategy for drug discovery and materials science. Mechanistic understanding of the key steps—oxidative addition, migratory insertion, and subsequent cyclization pathways—is crucial for optimizing reaction conditions and expanding the scope of these valuable transformations. While alternative methods exist, the elegance and efficiency of the palladium-catalyzed approach often make it the superior choice for constructing complex molecular architectures.

References

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]

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  • Lautens, M., et al. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters, 9(25), 5255-8. [Link]

  • Catellani, M., et al. (2014). Palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. Chemical Communications, 50(54), 7136-7147. [Link]

  • Wu, W., et al. (2021). Advances in Palladium-Catalysed Imidoylative Cyclization of Functionalized Isocyanides for the Construction of N-Heterocycles. Organic & Biomolecular Chemistry, 19(3), 468-483. [Link]

  • Yang, D., et al. (2018). Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. Organic & Biomolecular Chemistry, 16(43), 8343-8347. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

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A Comparative Guide to Isotopic Labeling Studies with 1-Bromo-2-isocyanobenzene: A Versatile Reagent for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways.[1] By replacing an atom with its heavier, non-radioactive isotope (such as ¹³C, ¹⁵N, or ²H), researchers can gain profound insights into reaction mechanisms, metabolic fluxes, and the structural dynamics of molecules.[1][2] The presence and position of these isotopic labels are typically detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Aryl isocyanides are a unique class of reagents with a divalent carbon atom, making them highly versatile in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.[4][5] 1-Bromo-2-isocyanobenzene presents a compelling, bifunctional scaffold for isotopic labeling. The isocyanide group can serve as a direct source of an isotopic label (e.g., ¹³C or ¹⁵N), while the ortho-bromine atom offers a reactive handle for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the strategic introduction of isotopes into complex molecular architectures.

Comparative Analysis: 1-Bromo-2-isocyanobenzene vs. Alternative Labeling Reagents

The choice of an isotopic labeling reagent is dictated by the target molecule, the desired label position, and the reaction conditions. Here, we compare the potential of isotopically labeled 1-Bromo-2-isocyanobenzene with other common labeling strategies.

Labeling StrategyReagent ExampleKey AdvantagesKey Disadvantages
Direct Isocyanide Insertion 1-Bromo-2-([¹³C]isocyano)benzene - Direct incorporation of a ¹³C-labeled carbon. - Versatile for synthesizing labeled heterocycles (e.g., indoles, quinolines).[4] - Ortho-bromo handle allows for post-labeling modification.- Synthesis of the labeled isocyanide precursor is required. - Isocyanides can be toxic and have a strong odor.[6]
Carboxylation of Organometallics Grignard/Organolithium + ¹³CO₂ - Widely applicable for introducing a labeled carboxylic acid group. - ¹³CO₂ is a readily available labeling source.- Requires harsh reaction conditions (anhydrous, inert atmosphere). - Poor functional group tolerance.[7]
Cyanide Displacement Alkyl/Aryl Halide + K¹³CN - Established method for introducing a labeled nitrile, which can be further elaborated.- KCN is highly toxic. - Harsh conditions often required for hydrolysis of the nitrile.[7]
Labeled Amine Condensation Aldehyde/Ketone + ¹⁵NH₄Cl - Effective for introducing ¹⁵N into nitrogen-containing compounds.- Limited to reactions involving primary amine incorporation. - Can be less specific in complex molecules.

Reaction Mechanisms and Applications

Synthesis of Labeled Heterocycles via Isocyanide Chemistry

Isocyanides are well-established precursors for a variety of nitrogen-containing heterocycles.[4][5] By using isotopically labeled 1-Bromo-2-isocyanobenzene, the label can be strategically placed within the heterocyclic core.

Example: Synthesis of a ¹³C-Labeled Indole

A common application is the synthesis of indoles. A plausible pathway involves the reaction of 1-Bromo-2-([¹³C]isocyano)benzene with an organolithium reagent, followed by intramolecular cyclization.

cluster_0 Reaction Pathway for Labeled Indole Synthesis start 1-Bromo-2-([13C]isocyano)benzene reagent1 + R-Li intermediate Lithium-Halogen Exchange Intermediate start->intermediate reagent2 Intramolecular Cyclization product [13C]-Labeled Indole Derivative intermediate->product

Caption: Reaction pathway for synthesizing a ¹³C-labeled indole.

Dual Functionalization: Isotopic Labeling and Cross-Coupling

The presence of the bromine atom on the aromatic ring opens up the possibility of subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of additional molecular fragments after the isotopic label is incorporated.

cluster_1 Experimental Workflow: Dual Functionalization step1 Step 1: Isotopic Labeling (e.g., Heterocycle formation using the isocyanide group) product1 Labeled Intermediate (e.g., Bromo-substituted indole) step1->product1 step2 Step 2: Cross-Coupling (e.g., Suzuki reaction at the bromo-position) product1->step2 product2 Final Labeled and Diversified Product step2->product2

Caption: Workflow for dual isotopic labeling and diversification.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and desired product.

Protocol: Synthesis of a ¹³C-Labeled 2-Arylindole

This protocol describes a hypothetical synthesis of a ¹³C-labeled indole derivative using 1-Bromo-2-([¹³C]isocyano)benzene and an aryllithium reagent.

Materials:

  • 1-Bromo-2-([¹³C]isocyano)benzene (1.0 eq)

  • Aryl bromide (1.1 eq)

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of Aryllithium: To a solution of the aryl bromide (1.1 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Lithium-Halogen Exchange: In a separate flask, dissolve 1-Bromo-2-([¹³C]isocyano)benzene (1.0 eq) in anhydrous diethyl ether at -78 °C. To this solution, add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Addition and Cyclization: Slowly add the pre-formed aryllithium solution from step 1 to the reaction mixture from step 2 at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Confirm the incorporation and position of the ¹³C label using ¹³C-NMR and mass spectrometry.

Trustworthiness through Self-Validation: The success of this protocol is validated at each stage. The formation of the aryllithium can be confirmed by quenching a small aliquot with a proton source and observing the corresponding arene. The final product's structure and isotopic incorporation are unequivocally confirmed by spectroscopic analysis, ensuring the reliability of the labeling process.

Conclusion

1-Bromo-2-isocyanobenzene offers a promising, albeit currently underexplored, platform for isotopic labeling in organic synthesis and drug development. Its bifunctional nature allows for the strategic incorporation of isotopic labels into heterocyclic systems, with the added advantage of a reactive handle for late-stage diversification. While the synthesis of the isotopically labeled starting material is a prerequisite, the potential for building complex, labeled molecules in a convergent manner makes it a valuable tool for mechanistic studies. This guide provides a foundational framework for researchers to explore the applications of this versatile reagent in their own work.

References

  • Isotopic labeling. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Zeng, Z., et al. (2019). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • Van der Veken, P., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

  • Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. National Institutes of Health. [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. National Institutes of Health. [Link]

  • Ionizable isotopic labeling reagents for relative quantification by mass spectrometry.
  • Isotopic labelling analysis using single cell mass spectrometry. Royal Society of Chemistry. [Link]

  • Isocyanides in the synthesis of nitrogen heterocycles. PubMed. [Link]

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  • Reactions of 1-bromo-2-phenylethane and aluminium bromide: Part I. Isomerisation of 1-bromo-2-phenylethane-1-14C. ResearchGate. [Link]

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A Senior Application Scientist’s Guide to Cross-Coupling Methodologies: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] These transformations are the bedrock of modern drug discovery, agrochemical development, and materials science, allowing for the construction of complex molecular architectures that were previously inaccessible.[1][2][3] The reliability and versatility of methods like the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings have made them indispensable tools in the synthetic chemist's arsenal.[1][3]

This guide provides an in-depth comparative analysis of these key cross-coupling reactions. Moving beyond a simple recitation of protocols, we will dissect the mechanistic nuances, evaluate typical yield efficiencies across varied substrates, and explain the critical causality behind experimental choices. Our objective is to equip you, the practicing researcher, with the expert insights needed to select, optimize, and troubleshoot the most appropriate cross-coupling strategy for your specific synthetic challenge.

The Engine of Cross-Coupling: A Unified Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common, elegant catalytic cycle. Understanding this fundamental pathway is crucial for rationalizing reaction outcomes and developing optimization strategies. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n (Active Catalyst) pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_trans->product salt Salt (M-X) pd2_trans->salt + electrophile Electrophile (R¹-X) electrophile->pd2_ox nucleophile Nucleophile (R²-M) nucleophile->pd2_trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The cycle initiates with the insertion of the low-valent Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step oxidizes the palladium center from Pd(0) to Pd(II). The efficiency of this step is highly dependent on the nature of X (I > Br > OTf > Cl) and the electron density of the palladium catalyst, which is modulated by the supporting ligands.

  • Transmetalation: The organometallic nucleophile (R²-M) transfers its organic group (R²) to the Pd(II) center, displacing the halide (X). This is the defining step for many named reactions (e.g., M=B for Suzuki, M=Sn for Stille). The rate of transmetalation is often influenced by the choice of base and solvent.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments (R¹ and R²) coupled on the palladium center are eliminated to form the new C-C or C-heteroatom bond, regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This step is often accelerated by bulky, electron-rich ligands.[5]

Comparative Analysis of Premier Cross-Coupling Methods

The choice of a cross-coupling method is a critical decision dictated by factors such as substrate scope, functional group tolerance, reagent toxicity, and desired yield. The following table provides a high-level comparison of the most prevalent methods.

Reaction Nucleophile (R²-M) Key Advantages Key Limitations & Considerations Typical Yield Range
Suzuki-Miyaura Organoboron (Boronic acids/esters)High functional group tolerance; commercially available and stable reagents; low toxicity byproducts; conditions are often mild.[6]Requires a base, which can be detrimental to sensitive substrates; potential for protodeboronation side reactions.70-95%
Heck AlkeneAtom economical (no organometallic reagent needed); excellent for C(sp²)-C(sp²) vinylations.[7]Often requires higher temperatures; regioselectivity can be an issue with unsymmetrical alkenes; limited to alkene coupling partners.60-90%
Sonogashira Terminal AlkyneDirect C(sp²)-C(sp) bond formation; typically proceeds under mild, copper co-catalyzed conditions.Susceptible to Glaser homocoupling of the alkyne; requires careful exclusion of oxygen to prevent this side reaction.75-98%
Stille Organotin (Stannanes)Insensitive to moisture and air; very high functional group tolerance; transmetalation step is often very fast.High toxicity of organotin reagents and byproducts, posing significant purification and waste disposal challenges.[8]70-95%
Buchwald-Hartwig Amines, Alcohols, ThiolsPremier method for C-N, C-O, and C-S bond formation; broad scope for both coupling partners.[3]Requires specialized, often proprietary and expensive, bulky phosphine ligands; can be sensitive to air and moisture.[9]75-99%

Experimental Protocols: From Theory to Practice

A robust protocol is a self-validating system. Here, we provide a detailed methodology for the Suzuki-Miyaura coupling, a workhorse of the pharmaceutical industry, explaining the causality behind each step.[3]

Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid

Workflow_Suzuki start Start: Assemble Reagents reagents 1. Add to Flask: - 4-Iodoanisole (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) start->reagents solvent 2. Add Solvent: - Toluene (8 mL) - H₂O (2 mL) reagents->solvent degas 3. Degas Mixture: - Bubble N₂ through for 15 min solvent->degas reaction 4. Heat Reaction: - Stir at 90 °C under N₂ - Monitor by TLC/LC-MS degas->reaction workup 5. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 6. Purify Product: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%).

    • Scientist's Note (Causality): A flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst to an inactive state. Phenylboronic acid is used in slight excess (1.2 equiv) to drive the reaction to completion and compensate for any potential protodeboronation. K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step without causing hydrolysis of sensitive functional groups.

  • Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask.

    • Scientist's Note: A biphasic solvent system like Toluene/Water is common. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, facilitating its interaction with the boronic acid at the phase interface.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.

    • Scientist's Note: This is arguably one of the most critical steps for reproducibility and high yield. Dissolved oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, severely inhibiting or halting the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

    • Scientist's Note: The elevated temperature increases the rate of all steps in the catalytic cycle, particularly the often rate-limiting oxidative addition. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure product, 4-methoxybiphenyl.

    • Scientist's Note: The aqueous workup removes the inorganic base and boron byproducts. A brine wash helps to break any emulsions and remove residual water from the organic layer. Flash chromatography is the standard method for removing non-polar impurities and any residual catalyst.

Optimizing for Yield: Key Influential Factors

Achieving high yields consistently requires a deep understanding of the variables that govern catalyst performance. The interplay between the palladium source, ligand, solvent, and base is a complex but navigable landscape.

The Catalyst System: Ligand is King

While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, the ancillary ligand is the true driver of reactivity and selectivity.[2] Ligands are not mere spectators; they actively participate in the catalytic cycle.

Ligand_Effects ligand Ligand Properties Steric Bulk Electron Donating Ability cycle Catalytic Cycle Steps Oxidative Addition Reductive Elimination ligand:f0->cycle:f1  Promotes ligand:f1->cycle:f0  Accelerates outcome Reaction Outcome | { Increased Rate | Higher Yield | Catalyst Stability} cycle->outcome Impacts

Caption: Relationship between ligand properties and catalytic cycle efficiency.

  • Steric Bulk: Large, bulky ligands (e.g., Buchwald's biarylphosphines, N-heterocyclic carbenes) promote the reductive elimination step, which is often the turnover-limiting step for C-C and C-N bond formation.[5] This steric pressure forces the two coupling partners into proximity, facilitating their expulsion from the metal center.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This makes the metal a better nucleophile, accelerating the rate of oxidative addition, especially for less reactive electrophiles like aryl chlorides.

For challenging couplings, moving from a general-purpose ligand like PPh₃ to a specialized, bulky, and electron-rich ligand such as SPhos or XPhos can be the difference between a 20% and a 95% yield.[1][10]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions are mature, robust, and indispensable technologies. A thorough understanding of their comparative strengths, weaknesses, and underlying mechanistic principles is paramount for any researcher engaged in complex molecule synthesis. The Suzuki-Miyaura reaction often serves as the first choice due to its mild conditions and low toxicity, while the Buchwald-Hartwig amination is unparalleled for C-N bond formation. The Heck, Sonogashira, and Stille reactions provide powerful, complementary strategies for specific synthetic disconnections.

The field continues to evolve, with ongoing research focused on developing more active catalysts that operate at lower loadings and milder temperatures, expanding the substrate scope to previously unreactive partners, and replacing palladium with more earth-abundant metals like nickel and iron.[4][5][11] By mastering the principles outlined in this guide, researchers can better leverage these powerful tools to accelerate innovation in drug discovery and beyond.

References

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH Source: National Institutes of Health URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE Source: Journal of Visualized Experiments URL: [Link]

  • Title: The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC Source: National Institutes of Health URL: [Link]

  • Title: New method of molecular coupling to expedite drug discovery process Source: Princeton University URL: [Link]

  • Title: Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH Source: National Institutes of Health URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online Source: White Rose Research Online URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate Source: ResearchGate URL: [Link]

  • Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) Source: YouTube URL: [Link]

  • Title: Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald - YouTube Source: YouTube URL: [Link]

  • Title: CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books Source: Royal Society of Chemistry URL: [Link]

Sources

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Aryl Isocyanide Chemistry

1-Bromo-2-isocyanobenzene is a versatile bifunctional reagent, offering a unique combination of a reactive isocyanide group and a synthetically valuable aryl bromide. Its utility in multicomponent reactions (e.g., Ugi and Passerini reactions), synthesis of complex heterocycles, and development of novel pharmaceutical scaffolds makes it an indispensable tool for the modern chemist. However, the very reactivity that makes this compound valuable also predisposes it to specific impurity profiles that can significantly impact experimental outcomes, reaction yields, and the biological activity of downstream compounds.

This guide provides a comprehensive, comparative framework for the rigorous purity assessment of synthesized 1-Bromo-2-isocyanobenzene. As a senior application scientist, my focus extends beyond mere procedural descriptions. This document is designed to elucidate the causal logic behind each analytical choice, empowering you to not only execute these methods but also to interpret the data with a nuanced understanding of potential pitfalls. We will explore an orthogonal, multi-technique approach—leveraging Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—to construct a self-validating system for purity confirmation.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity analysis begins with a clear understanding of the synthetic route, as this dictates the likely impurities. A common and efficient synthesis of 1-Bromo-2-isocyanobenzene proceeds via a two-step sequence starting from 2-bromoaniline.

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration 2-Bromoaniline 2-Bromoaniline N_Formamide N-(2-bromophenyl)formamide 2-Bromoaniline->N_Formamide Formylating Agent Formic_Acid Formic Acid or Ethyl Formate Dehydrating_Agent POCl3, TsCl, or Phosgene equivalent Target_Compound 1-Bromo-2-isocyanobenzene N_Formamide_2->Target_Compound Dehydrating Agent + Base (e.g., Et3N)

Diagram 1: Common synthetic route to 1-Bromo-2-isocyanobenzene.

This pathway logically predicts the primary process-related impurities that must be monitored:

  • Unreacted 2-bromoaniline: Incomplete formylation in Step 1.

  • N-(2-bromophenyl)formamide: The direct precursor; incomplete dehydration in Step 2.

  • Hydrolysis Product (2-bromoaniline/N-(2-bromophenyl)formamide): The isocyanide group is sensitive to acidic conditions and can hydrolyze back to the formamide or even the parent amine, particularly during aqueous work-up or if the product is not stored under anhydrous conditions.

  • Solvent Residues: Residual solvents from reaction and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes).

Orthogonal Analytical Strategy: A Multi-Pronged Approach to Purity

No single analytical technique is sufficient to declare a compound "pure." A robust, self-validating strategy relies on orthogonal methods—techniques that measure different physicochemical properties. This ensures that impurities missed by one method are detected by another.

Purity_Workflow cluster_qual cluster_quant Crude_Product Synthesized Crude 1-Bromo-2-isocyanobenzene Qualitative_ID Qualitative Identity Confirmation (Is the primary component correct?) Crude_Product->Qualitative_ID Purity_Quantification Quantitative Purity & Impurity Profiling (How pure is it and what else is present?) Crude_Product->Purity_Quantification FTIR FTIR Spectroscopy Qualitative_ID->FTIR GCMS_Qual GC-MS (EI) Qualitative_ID->GCMS_Qual GC_FID GC-FID (% Area) Purity_Quantification->GC_FID HPLC_UV HPLC-UV (% Area) Purity_Quantification->HPLC_UV qNMR qNMR (Absolute Purity) Purity_Quantification->qNMR Final_Confirmation Pure (>9x%) 1-Bromo-2-isocyanobenzene GC_FID->Final_Confirmation HPLC_UV->Final_Confirmation qNMR->Final_Confirmation

Diagram 2: Orthogonal workflow for purity confirmation.

Comparison of Key Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. Is the compound what I think it is? How much of it is there? What are the contaminants? The table below compares the primary methods used in this guide.

ParameterGas Chromatography (GC-MS/FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR)
Principle Separation by volatility and polarity; detection by mass or flame ionization.Separation by polarity; detection by UV absorbance.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[1][2]Absorption of infrared radiation corresponding to specific molecular vibrations.
Primary Use Identification & quantification of volatile and semi-volatile components. Excellent for residual solvents.Quantification of the main component and non-volatile or thermally labile impurities.Absolute purity determination without a specific reference standard for the analyte; structural confirmation.Rapid functional group identification (confirms presence of isocyanide).
Key Advantages High resolution; MS provides structural information for impurity identification.Wide applicability; robust and reproducible quantification.Primary ratio method; provides structural and quantitative data simultaneously; non-destructive.Fast, simple, and provides definitive evidence of the key -N≡C functional group.
Key Disadvantages Not suitable for non-volatile or thermally unstable compounds.Co-elution can occur; requires chromophores for detection.Lower sensitivity than chromatographic methods; potential for signal overlap.Provides no quantitative information on purity; limited structural detail.
Impurity Detection Unreacted 2-bromoaniline, residual solvents.Unreacted 2-bromoaniline, N-(2-bromophenyl)formamide.All proton-containing impurities, if signals are resolved.Primarily detects functional group impurities (e.g., N-H from amine/amide).

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the frontline tool for analyzing volatile and semi-volatile compounds. Its power lies in coupling the high-resolution separation of a gas chromatograph with the definitive identification capabilities of a mass spectrometer. For 1-Bromo-2-isocyanobenzene, this method is ideal for detecting lower-boiling point impurities like the starting material (2-bromoaniline) and any residual solvents. The choice of a non-polar column (e.g., DB-5MS) is logical, as it separates compounds primarily by their boiling points, which is effective for the expected range of aromatic analytes. Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown peaks.

Trustworthiness (Self-Validation): The mass spectrum provides a unique fingerprint for each eluting compound. The presence of bromine is unequivocally confirmed by the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which serves as an internal validation for any bromine-containing species.

Expected GC-MS Data for 1-Bromo-2-isocyanobenzene
  • Retention Time: Will depend on the exact method, but will be longer than 2-bromoaniline due to a higher molecular weight.

  • Mass Spectrum:

    • Molecular Ion (M+): A prominent pair of peaks at m/z 181 and 183, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

    • Key Fragments: Loss of the isocyanide group (-CN) is not typical. More likely fragmentation involves the loss of Br radical ([M-Br]⁺ at m/z 102) or cleavage of the aromatic ring. The presence of ions at m/z 76 (benzyne radical cation) and 50 is characteristic of substituted benzenes.[3][4]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Sample Preparation:

    • Accurately prepare a ~1 mg/mL solution of the synthesized material in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Filter the solution through a 0.22 µm syringe filter.

  • GC Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed for concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-250 m/z.

  • Data Analysis:

    • Integrate all peaks in the FID chromatogram to determine the area percent purity.

    • Analyze the mass spectrum of each peak. Confirm the identity of the main peak as 1-Bromo-2-isocyanobenzene by its molecular ion and fragmentation pattern. Identify impurity peaks by comparing their spectra to a reference library (e.g., NIST) and known potential impurities.

Section 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is a complementary technique to GC, excelling in the analysis of less volatile and thermally sensitive compounds. This makes it the ideal method for detecting the N-(2-bromophenyl)formamide intermediate, which has a higher boiling point and polarity than the final product. A reverse-phase C18 column is the workhorse of modern HPLC because it effectively separates a wide range of organic molecules based on their hydrophobicity. A gradient elution, starting with a higher water content and moving to a higher organic solvent content (e.g., acetonitrile), is chosen to ensure that both the more polar formamide and the less polar isocyanide are well-resolved and elute with good peak shape. UV detection at 254 nm is selected as it is a common wavelength where most aromatic compounds exhibit strong absorbance.

Trustworthiness (Self-Validation): The protocol is self-validating through the use of a blank injection (to ensure no system peaks interfere) and by spiking the sample with small amounts of authentic starting material (2-bromoaniline) and the formamide intermediate (if available). A co-elution spike will confirm the identity of these impurity peaks by observing an increase in the corresponding peak area. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[5][6]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately prepare a ~0.5 mg/mL solution of the synthesized material in Acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 50% B (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram. The purity is reported as the area of the main peak divided by the total area of all peaks.

    • Expected elution order: N-(2-bromophenyl)formamide (most polar, earliest eluting) -> 2-bromoaniline -> 1-Bromo-2-isocyanobenzene (least polar, latest eluting).

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides the most detailed structural information of all the techniques discussed. It is indispensable for confirming the identity of the main component and for detecting impurities, often without the need for reference standards. For absolute purity determination, quantitative NMR (qNMR) is a powerful primary method.[1][2] It involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific proton signal from the analyte to a signal from the internal standard, the absolute mass purity of the analyte can be calculated with high accuracy.

Trustworthiness (Self-Validation): The structure is validated by ensuring all signals in both the ¹H and ¹³C spectra are consistent with the proposed structure of 1-Bromo-2-isocyanobenzene. The qNMR method is self-validating as it relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei, a universal constant. The use of a certified internal standard ensures traceability and accuracy.

Expected NMR Data for 1-Bromo-2-isocyanobenzene (in CDCl₃)
  • ¹H NMR: The aromatic region (approx. 7.0-7.8 ppm) will show a complex multiplet pattern for the four aromatic protons. Due to the ortho-substitution, all four protons are chemically distinct and will couple with each other. The integration of this region should correspond to 4 protons.

  • ¹³C NMR: The spectrum will show 7 distinct signals:

    • Six signals in the aromatic region (~110-140 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the electron-withdrawing isocyanide group will be shifted downfield.

    • One signal for the isocyanide carbon (-N≡C), which is typically broad and appears further downfield, often in the range of 160-170 ppm.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Materials:

    • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone). Must be stable, non-volatile, have a simple spectrum that doesn't overlap with the analyte, and be accurately weighable.

    • Deuterated solvent (e.g., CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized 1-Bromo-2-isocyanobenzene into a clean vial. Record the mass precisely.

    • Accurately weigh ~10 mg of the internal standard into the same vial. Record the mass precisely.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure accurate integration:

      • Long relaxation delay (D1): At least 5 times the longest T1 relaxation time of any proton being integrated (typically D1 ≥ 30-60 seconds).

      • Sufficient number of scans: To achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and definitive method for confirming the presence of key functional groups. For this synthesis, its primary role is to confirm the successful conversion of the formamide precursor to the isocyanide product. The isocyanide group (-N≡C) has a very strong, sharp, and highly characteristic stretching vibration that appears in a relatively clean region of the IR spectrum. Its presence is strong evidence of successful synthesis, while its absence (and the presence of amide bands) would indicate failure.

Trustworthiness (Self-Validation): The diagnostic power of FTIR lies in comparing the product spectrum to the spectrum of the starting formamide. The disappearance of the amide C=O stretch (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) and the appearance of the strong isocyanide peak provides a clear, self-validating confirmation of the chemical transformation.

Expected FTIR Data
  • 1-Bromo-2-isocyanobenzene:

    • ~2130 cm⁻¹: Strong, sharp -N≡C stretch. This is the key diagnostic peak.

    • ~3050-3100 cm⁻¹: Aromatic C-H stretches.

    • ~1400-1600 cm⁻¹: Aromatic C=C ring stretches.

    • ~750 cm⁻¹: Strong C-H out-of-plane bending, characteristic of ortho-disubstituted benzene.

  • N-(2-bromophenyl)formamide (Impurity):

    • ~3300 cm⁻¹: N-H stretch.

    • ~1680 cm⁻¹: Amide I band (C=O stretch).

    • ~1530 cm⁻¹: Amide II band (N-H bend).

Experimental Protocol: FTIR Analysis
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • If the sample is a solid, a KBr pellet or ATR accessory can be used.

    • If the sample is an oil or liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum from ~4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the strong, sharp peak around 2130 cm⁻¹.

    • Confirm the absence of significant N-H and amide C=O bands from the formamide intermediate.

Conclusion

The confirmation of purity for a key synthetic building block like 1-Bromo-2-isocyanobenzene is not a perfunctory step but a cornerstone of reliable and reproducible science. By employing an orthogonal set of analytical techniques—GC-MS for volatile impurities, HPLC for non-volatile precursors, FTIR for functional group confirmation, and qNMR for absolute purity assessment—a researcher can build a comprehensive and self-validating data package. This multi-faceted approach provides the highest degree of confidence in the quality of the material, ensuring that subsequent research and development efforts are built on a solid and well-characterized foundation.

References

  • ICH (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). The art and science of purity in natural products.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 1-bromo-2-iodo-. SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-isocyanobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-Bromo-2-isocyanobenzene. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides essential, field-proven guidance rooted in scientific principles to ensure that this reactive compound is managed responsibly from the moment it becomes waste. The dual-hazard nature of this molecule—stemming from its halogenated aromatic ring and its highly reactive isocyanate group—necessitates a stringent and informed disposal protocol.

Core Directive: Understanding the Dual-Hazard Profile

The disposal procedure for 1-Bromo-2-isocyanobenzene is dictated by two fundamental chemical characteristics: it is a halogenated organic compound and it contains a reactive isocyanate functional group .

  • Halogenated Waste Stream: The presence of bromine classifies this compound as a halogenated organic waste.[1][2] These compounds cannot be disposed of with non-halogenated organic solvents. Halogenated waste requires high-temperature incineration in specialized facilities to prevent the formation of toxic byproducts and to manage the resulting acidic gases (like hydrogen bromide).[1][2] Mixing this waste stream with non-halogenated solvents leads to costly and improper disposal for the entire container.[2][3]

  • Isocyanate Reactivity: The isocyanate group (–N=C=O) is highly reactive, particularly with nucleophiles like water, alcohols, and amines.[4] The reaction with water is especially critical in a disposal context, as it produces an unstable carbamic acid that decomposes to an amine and carbon dioxide (CO₂) gas.[4] In a sealed container, this gas evolution can lead to a dangerous buildup of pressure, creating a risk of container rupture or explosion.[4][5]

Summary of Key Hazards
Hazard ClassificationDescriptionPrimary Safety Concern & Rationale
Reactive Isocyanate The -NCO group reacts exothermically with water, alcohols, and amines.Pressure Buildup: Reaction with ambient moisture can generate CO₂ gas, posing an explosion risk in sealed containers.[5][6]
Halogenated Organic Contains a bromine atom on the benzene ring.Proper Segregation: Must be disposed of in a designated halogenated waste stream for high-temperature incineration.[1][2]
Respiratory & Skin Sensitizer Isocyanates are known sensitizers and may cause allergic reactions, asthma-like symptoms, or dermatitis upon exposure.[7][8]Exposure Minimization: Requires handling with appropriate Personal Protective Equipment (PPE) in a well-ventilated area to prevent inhalation and skin contact.[8]
Skin & Eye Irritant Causes serious irritation to the eyes and skin upon direct contact.[9][10][11]Direct Contact Avoidance: Protective eyewear and chemical-resistant gloves are mandatory to prevent chemical burns and irritation.[9][10]
Acute Toxicity Harmful if inhaled or absorbed through the skin.[7][10]Containment: All handling and disposal procedures should be performed in a way that minimizes vapor and aerosol generation.

Operational Protocol: Step-by-Step Disposal Procedure

This protocol ensures that 1-Bromo-2-isocyanobenzene waste is handled safely from the point of generation to its final collection point.

Step 1: Immediate Personal Protective Equipment (PPE) Selection

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8] Always check gloves for integrity before use and change them immediately if contaminated.[8]

  • Eye Protection: Use splash-proof safety goggles or a full-face respirator to provide simultaneous eye and respiratory protection.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider disposable sleeves or a chemical-resistant apron.

  • Ventilation: All waste handling and transfers must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[4][10]

Step 2: Waste Container Selection and Labeling

The choice of container is critical to mitigating the risks associated with isocyanate reactivity.

  • Select the Correct Waste Stream: Designate a specific waste container for "Halogenated Organic Liquid Waste." [1]

  • Choose the Right Container: Use a clearly labeled, leak-proof container compatible with the chemical.

  • Venting is Crucial: The container must NOT be sealed airtight. Use a vented cap or ensure the cap is loosely secured to allow any generated CO₂ to escape safely.[5][6] Store the container in a well-ventilated area, away from moisture.[6]

  • Proper Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "1-Bromo-2-isocyanobenzene," and a clear indication of its hazards (e.g., "Reactive," "Halogenated").[3] Maintain a log of the contents and their approximate volumes on the container's tag.[1]

Step 3: Waste Transfer and Storage
  • Perform Transfers in a Fume Hood: Carefully pour the waste into the designated halogenated waste container inside a fume hood.

  • Avoid Contamination: Do not mix this waste with any other waste streams, especially non-halogenated solvents or aqueous waste.[2][3]

  • Secure the Container (Loosely): Close the container cap, ensuring it is not pressure-tight.

  • Store Safely: Place the waste container in a designated satellite accumulation area (SAA). The storage area should have secondary containment to manage potential leaks.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: For a large spill, evacuate all non-essential personnel from the area and alert your institution's safety officer.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[12]

  • Contain the Spill: Dike the spill to prevent it from entering drains or water systems.[9]

  • Absorb the Material: For minor spills, use an inert absorbent material such as dry sand, sawdust, or diatomaceous earth to soak up the liquid.[5][9]

  • Collect and Dispose: Carefully shovel the absorbed material into an open-top, clearly labeled container for disposal as hazardous waste.[5] DO NOT SEAL THIS CONTAINER. [5]

  • Decontaminate the Area: After removing the bulk of the spill, decontaminate the surface using a prepared solution. Good ventilation is required. A common decontamination solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[5] Allow the solution to react for at least 10 minutes before wiping it up.

Disposal Pathway Visualization

The following diagram outlines the logical workflow for the proper disposal of 1-Bromo-2-isocyanobenzene, ensuring every critical step is considered from generation to final disposal.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_disposal External Disposal Process A Waste Generation (1-Bromo-2-isocyanobenzene) B Identify Hazards: - Halogenated - Reactive Isocyanate A->B Characterize C Select Labeled, VENTED Container for 'Halogenated Organics' B->C Select D Transfer Waste in Chemical Fume Hood C->D Prepare E Store in Designated Satellite Accumulation Area D->E Store F Arrange Pickup by Certified Hazmat Contractor E->F Request G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G Transport H Final Disposal: High-Temperature Incineration G->H Process

Caption: Decision workflow for 1-Bromo-2-isocyanobenzene disposal.

References

  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Chemos GmbH&Co.KG.
  • 1-BROMO-2-PROPANOL. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - 1-Bromo-2-(difluoromethyl)benzene. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromophenyl isocyan
  • 1-Bromo-2-Butyne Safety D
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Retrosynthesis Analysis

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1-Bromo-2-isocyanobenzene
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